Product packaging for H-LEU-LEU-ALA-OH(Cat. No.:CAS No. 20274-80-0)

H-LEU-LEU-ALA-OH

Cat. No.: B1337366
CAS No.: 20274-80-0
M. Wt: 315.41 g/mol
InChI Key: TZSUCEBCSBUMDP-SRVKXCTJSA-N
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Description

Leu-Leu-Ala is a tripeptide composed of two L-leucine units joined to L-alanine by a peptide linkage. It has a role as a metabolite. It derives from a L-leucine and a L-alanine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H29N3O4 B1337366 H-LEU-LEU-ALA-OH CAS No. 20274-80-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O4/c1-8(2)6-11(16)13(19)18-12(7-9(3)4)14(20)17-10(5)15(21)22/h8-12H,6-7,16H2,1-5H3,(H,17,20)(H,18,19)(H,21,22)/t10-,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSUCEBCSBUMDP-SRVKXCTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physicochemical and Synthetic Overview of the Tripeptide H-LEU-LEU-ALA-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the tripeptide H-LEU-LEU-ALA-OH (Leucyl-leucyl-alanine), focusing on its fundamental physicochemical properties and a representative synthetic methodology. This document is intended to serve as a foundational resource for researchers and professionals engaged in peptide chemistry, drug discovery, and related scientific disciplines.

Physicochemical Data

The tripeptide this compound is composed of two L-leucine residues and one L-alanine residue.[1] Its molecular characteristics are summarized in the table below.

PropertyValueSource
Molecular Weight 315.41 g/mol [1][2][3][4]
Molecular Formula C15H29N3O4
IUPAC Name L-leucyl-L-leucyl-L-alanine
Sequence LLA

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following section outlines a standard experimental protocol for the synthesis of this compound utilizing Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This methodology is widely adopted for its efficiency and scalability in peptide synthesis.

2.1. Materials and Reagents

  • Fmoc-Ala-Wang resin

  • Fmoc-Leu-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H2O)

  • Diethyl ether

2.2. Synthesis Workflow

The synthesis of this compound proceeds through a series of iterative deprotection and coupling steps, followed by cleavage from the solid support and purification.

G resin Fmoc-Ala-Wang Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 coupling1 Coupling: Fmoc-Leu-OH (DIC, Oxyma) deprotection1->coupling1 deprotection2 Fmoc Deprotection (20% Piperidine/DMF) coupling1->deprotection2 coupling2 Coupling: Fmoc-Leu-OH (DIC, Oxyma) deprotection2->coupling2 final_deprotection Final Fmoc Deprotection coupling2->final_deprotection cleavage Cleavage from Resin (TFA/TIS/H2O) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification final_product This compound purification->final_product

Fig 1. Solid-Phase Synthesis Workflow for this compound.

2.3. Detailed Procedure

  • Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the alanine residue.

  • Washing: Thoroughly wash the resin with DMF and DCM.

  • First Coupling (Leucine): In a separate vessel, pre-activate Fmoc-Leu-OH with DIC and Oxyma in DMF. Add this solution to the resin and allow it to react for 2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Second Deprotection: Repeat the Fmoc deprotection step as described in step 2.

  • Washing: Wash the resin with DMF and DCM.

  • Second Coupling (Leucine): Repeat the coupling procedure with Fmoc-Leu-OH as described in step 4.

  • Washing: Wash the resin with DMF and DCM.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified fractions to obtain the final this compound product as a white powder.

Structural Representation

The linear sequence and connectivity of the amino acid residues in this compound are fundamental to its chemical properties and biological activity.

G N_terminus H Leu1 LEU N_terminus->Leu1 Leu2 LEU Leu1->Leu2 - Ala ALA Leu2->Ala - C_terminus OH Ala->C_terminus

Fig 2. Amino Acid Sequence of this compound.

References

An In-depth Technical Guide on the Structure and Conformation of H-LEU-LEU-ALA-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide H-LEU-LEU-ALA-OH, composed of two L-leucine residues followed by an L-alanine residue, serves as a valuable model system in peptide chemistry and structural biology. Its sequence of hydrophobic residues culminating in a smaller, less sterically hindered amino acid presents a unique case for studying conformational preferences, peptide folding, and intermolecular interactions. This technical guide provides a comprehensive overview of the structural and conformational properties of this compound, including predicted physicochemical and spectroscopic data. Detailed experimental protocols for its synthesis, purification, and structural characterization using modern analytical techniques are presented. While a definitive crystal structure for this compound is not publicly documented, this guide discusses the conformational landscape based on theoretical predictions and data from analogous peptides.

Introduction

This compound is a tripeptide with the sequence L-leucyl-L-leucyl-L-alanine.[1][2] As a metabolite and a model compound, it is instrumental in foundational studies of peptide bond formation, hydrolysis, and peptide-protein interactions.[3] The conformational landscape of this tripeptide is primarily influenced by the bulky, hydrophobic isobutyl side chains of the two leucine residues and the smaller methyl side chain of the C-terminal alanine.[3] This arrangement likely favors extended or partially folded structures in solution to minimize steric hindrance while maximizing hydrophobic interactions.[3] The peptide is also noted for its potential antioxidant activities.

Physicochemical and Predicted Structural Data

While extensive experimental data on this compound is limited in public databases, its fundamental physicochemical properties have been computed. These properties are crucial for its handling, purification, and analysis.

PropertyPredicted ValueReference
Molecular Formula C₁₅H₂₉N₃O₄
Molecular Weight 315.41 g/mol
CAS Number 20274-80-0
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid
InChI Key TZSUCEBCSBUMDP-SRVKXCTJSA-N
Monoisotopic Mass 315.21580641 Da

Conformational Analysis

The three-dimensional structure of this compound is determined by the rotational freedom around the peptide backbone's dihedral angles (φ, ψ) and the side-chain dihedral angles (χ).

X-ray Crystallography Insights

As of this guide's compilation, a crystal structure for this compound has not been publicly documented. However, the crystal structure of the closely related tripeptide, L-leucyl-L-leucyl-L-leucine (H-LEU-LEU-LEU-OH), offers a valuable model. This structure reveals a twisted β-sheet conformation, suggesting that this compound may adopt a similar extended conformation in the solid state to accommodate its bulky leucine residues.

Spectroscopic Characterization

Spectroscopic techniques are paramount for elucidating the structure and conformation of peptides in solution.

NMR spectroscopy provides detailed information on the covalent structure and conformation of peptides. 1D (¹H) and 2D (COSY, TOCSY, NOESY) experiments can confirm the amino acid sequence and reveal through-bond and through-space proton proximities. The ³J(HNα) coupling constants, in particular, are crucial for estimating the backbone dihedral angle φ.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in a Neutral Aqueous Solution

AtomLeucine 1 (N-terminus)Leucine 2Alanine (C-terminus)
¹H NMR
NH~8.2-8.5~8.1-8.4~8.0-8.3
CαH~4.1-4.4~4.1-4.4~4.2-4.5
CβH₂~1.5-1.8~1.5-1.8~1.3-1.5 (CH₃)
CγH~1.6-1.9~1.6-1.9-
CδH₃~0.9~0.9-
¹³C NMR
C=O~174-176~173-175~175-177
~52-54~51-53~49-51
~40-42~40-42~17-19 (CH₃)
~24-26~24-26-
~21-23~21-23-

Note: These are predicted values based on typical chemical shifts for leucine and alanine residues in peptides.

High-resolution mass spectrometry is used to confirm the molecular weight and formula of this compound. Tandem MS (MS/MS) is employed to verify the amino acid sequence through fragmentation analysis, primarily generating b- and y-ions.

Table 3: Predicted Major b- and y-ion Fragments for this compound in MS/MS

Ion TypeSequenceCalculated Monoisotopic Mass (m/z)
b₁Leu114.09
b₂Leu-Leu227.17
y₁Ala90.05
y₂Leu-Ala203.14

Note: These values are for singly charged ions.

CD spectroscopy is a rapid method for assessing the secondary structure of peptides in solution. For a short peptide like this compound, the CD spectrum is expected to be dominated by contributions from random coil or extended structures. A typical spectrum for such a peptide would exhibit a strong negative band below 200 nm. The appearance of characteristic negative bands around 220 nm could indicate the presence of β-sheet or β-turn structures, while negative bands at approximately 208 and 222 nm would suggest α-helical content.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and structural analysis of this compound.

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a standard method for the synthesis of this compound.

Protocol:

  • Resin Preparation: Start with a Wang resin pre-loaded with Fmoc-L-Alanine. Swell the resin in dimethylformamide (DMF) for 30 minutes in a fritted reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% (v/v) piperidine in DMF for 3 minutes, then drain.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes to ensure complete removal of the Fmoc group, exposing the free amine of alanine.

    • Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

  • Amino Acid Coupling (Leucine 2):

    • In a separate vial, activate Fmoc-L-Leucine-OH (3 equivalents) with a coupling agent like HBTU (2.9 equivalents) in DMF. Add diisopropylethylamine (DIEA) (6 equivalents) and vortex.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Repeat Deprotection and Coupling (Leucine 1):

    • Repeat the Fmoc deprotection step to deprotect the newly added leucine.

    • Couple the final amino acid, Fmoc-L-Leucine-OH, using the same activation and coupling procedure.

  • Final Deprotection: Perform a final Fmoc deprotection on the N-terminal leucine.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to ice-cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

NMR Spectroscopy Protocol

Protocol:

  • Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable deuterated solvent to a concentration of 1-5 mM. For observing labile amide protons, use a 90% H₂O / 10% D₂O solvent system.

  • Spectrometer Setup:

    • Tune and shim the NMR spectrometer to achieve optimal resolution and lineshape.

    • Calibrate the temperature (e.g., to 298 K).

  • Data Acquisition:

    • 1D ¹H Spectrum: Acquire a standard 1D proton spectrum with water suppression to assess sample purity and spectral dispersion.

    • 2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of ~80 ms to identify proton spin systems for each amino acid residue.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: Acquire a NOESY (for smaller molecules, ROESY might be preferable) spectrum with a mixing time of 200-400 ms to identify through-space correlations between protons within ~5 Å. This is critical for determining the 3D structure.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate protons with their directly attached carbon atoms, aiding in the assignment of ¹³C resonances.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton and carbon resonances by integrating information from all acquired spectra.

    • Extract structural restraints: derive distance restraints from NOESY cross-peak volumes and dihedral angle restraints from ³J(HNα) coupling constants.

    • Use the derived restraints for structure calculation and refinement using software like CYANA or XPLOR-NIH.

Circular Dichroism (CD) Spectroscopy Protocol

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should be free of components that have high UV absorbance.

    • Prepare a sample with a final concentration of approximately 0.1 mg/mL. The exact concentration must be accurately determined for conversion to mean residue ellipticity.

    • Filter the sample to remove any aggregates.

  • Instrument Setup:

    • Purge the CD spectropolarimeter with nitrogen gas for at least 30 minutes before turning on the lamp.

    • Use a quartz cuvette with an appropriate path length (e.g., 1 mm for far-UV).

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the peptide sample, typically from 260 nm down to 190 nm.

    • Acquire multiple scans and average them to improve the signal-to-noise ratio.

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (millidegrees) to mean residue ellipticity ([θ]) using the exact peptide concentration, the number of residues (3), and the cuvette path length.

    • Analyze the resulting spectrum for characteristic secondary structure features.

Visualizations

Logical Workflow for Conformational Analysis

The following diagram illustrates a comprehensive workflow for the structural and conformational characterization of this compound, integrating synthesis, purification, and various analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural & Conformational Analysis cluster_output Final Output synthesis Solid-Phase Peptide Synthesis (SPPS) purification RP-HPLC Purification synthesis->purification verification MS & Analytical HPLC purification->verification ms_analysis Mass Spectrometry (MS/MS) (Sequence Verification) verification->ms_analysis nmr_analysis NMR Spectroscopy (1D, 2D TOCSY, 2D NOESY) verification->nmr_analysis cd_analysis Circular Dichroism (CD) (Secondary Structure) verification->cd_analysis comp_model Computational Modeling (Structure Calculation) nmr_analysis->comp_model final_structure 3D Conformational Ensemble cd_analysis->final_structure comp_model->final_structure

Workflow for this compound Analysis

Conclusion

This compound, while a simple tripeptide, provides a rich platform for investigating the fundamental principles of peptide structure. This guide has synthesized the available predicted data and outlined robust experimental protocols for its comprehensive analysis. The combination of solid-phase synthesis, mass spectrometry, NMR, and CD spectroscopy, as depicted in the workflow, represents a powerful strategy for elucidating its conformational preferences. Future experimental studies providing definitive quantitative data, particularly a high-resolution crystal structure, would be invaluable to further refine our understanding of this model peptide and its behavior in both solution and the solid state.

References

H-LEU-LEU-ALA-OH: A Technical Guide to Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the tripeptide H-LEU-LEU-ALA-OH. Comprising two leucine residues and one alanine residue, this peptide's physicochemical properties are dominated by the nonpolar nature of its constituent amino acids. Understanding its solubility is critical for its application in various research and development contexts, including its use as a model peptide, a substrate for peptidases, and in studies of its potential antioxidant activities.[1][2]

Physicochemical Properties and Solubility Profile

The structure of this compound, with its two bulky, hydrophobic leucine residues and a smaller, nonpolar alanine residue, renders it a hydrophobic peptide.[2][3] The overall character of a peptide, dictated by its amino acid composition, is a primary determinant of its solubility.[4] Peptides with a high proportion of non-polar amino acids, such as this compound, generally exhibit poor solubility in aqueous solutions and are more readily dissolved in organic solvents.

At a neutral pH, the peptide has a net charge of zero, with a single positive charge at the N-terminus and a single negative charge at the C-terminus. Solubility is often at its minimum at the peptide's isoelectric point (pI), where the net charge is zero, as this can promote intermolecular interactions leading to aggregation.

Table 1: Solubility of this compound and Related Peptides in Various Solvents

CompoundSolventSolubilityNotes
This compound DMSO Soluble Physical methods such as heating the tube to 37°C and sonication can be used to aid dissolution.
H-Ala-Leu-OHWater (H₂O)≥ 100 mg/mL (494.44 mM)Sonication is recommended.
H-Ala-Leu-OHDMSO1 mg/mL (4.94 mM)Requires ultrasonic warming and heating to 60°C. Hygroscopic DMSO can impact solubility.
H-Ala-Leu-Ala-OHDMSOSoluble---

Note: The solubility of related peptides is provided for comparative purposes. The solubility of this compound in other common solvents like water, ethanol, and methanol is not explicitly documented in the reviewed literature but is expected to be low based on its hydrophobic nature.

Experimental Protocol for Determining Peptide Solubility

To ascertain the precise solubility of this compound in a specific solvent, a systematic experimental approach is recommended. It is always advisable to test the solubility on a small portion of the peptide before dissolving the entire sample.

Materials:

  • Lyophilized this compound

  • Solvents of interest (e.g., sterile distilled water, DMSO, DMF, ethanol, methanol)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (water bath)

  • Pipettes

  • Analytical balance

Procedure:

  • Preparation: Before opening, briefly centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom of the tube.

  • Initial Test: Add a small, pre-weighed amount of the peptide to a microcentrifuge tube.

  • Solvent Addition: Add a measured volume of the desired solvent to achieve a high starting concentration (e.g., 10 mg/mL).

  • Dissolution:

    • Vortex the mixture thoroughly.

    • If the peptide does not dissolve, sonicate the sample for several minutes. Gentle warming (e.g., to 37°C) can also be applied, but excessive heat should be avoided to prevent degradation.

  • Observation: Visually inspect the solution for any undissolved particles. A fully solubilized peptide will result in a clear solution.

  • Serial Dilution: If the peptide dissolves completely, this can be recorded as its minimum solubility. If it does not, add increasing volumes of the solvent incrementally, vortexing and sonicating after each addition, until the peptide is fully dissolved. The final concentration represents the solubility. For insoluble peptides, stronger organic solvents may be required.

Logical Workflow for Peptide Solubility Determination

The following diagram illustrates a general workflow for systematically determining the solubility of a peptide like this compound.

G General Workflow for Peptide Solubility Determination start Start: Small aliquot of lyophilized this compound test_water Add sterile water start->test_water vortex_sonicate1 Vortex and/or sonicate test_water->vortex_sonicate1 check_water Clear solution? soluble_water Soluble in water. Record concentration. check_water->soluble_water Yes try_organic Try organic solvent (e.g., DMSO, DMF) check_water->try_organic No vortex_sonicate2 Vortex and/or sonicate try_organic->vortex_sonicate2 check_organic Clear solution? soluble_organic Soluble in organic solvent. Record concentration. check_organic->soluble_organic Yes insoluble Consider stronger solvents or insolubility. check_organic->insoluble No vortex_sonicate1->check_water vortex_sonicate2->check_organic

Caption: A flowchart outlining the steps for determining peptide solubility.

Applications and Biological Context

This compound serves as a valuable tool in several areas of biochemical research:

  • Enzyme Kinetics: This tripeptide is used as a substrate to study the kinetics and specificity of peptidases, particularly those that recognize and cleave peptide bonds involving hydrophobic residues.

  • Antioxidant Activity: Research has indicated that this compound exhibits antioxidant properties, a function likely attributed to its hydrophobic leucine residues which can participate in scavenging free radicals.

  • Model Peptide: Due to its simple, well-defined structure, it is employed as a model compound for fundamental studies in peptide science, including peptide synthesis, structure-function relationships, and peptide-protein interactions.

References

Unveiling the Antioxidant Potential of H-LEU-LEU-ALA-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tripeptide H-LEU-LEU-ALA-OH, composed of two leucine residues and one alanine residue, has garnered attention for its potential antioxidant properties. As a product of protein hydrolysis, particularly from sources like β-lactoglobulin, it represents a class of bioactive peptides with promising applications in mitigating oxidative stress. This technical guide provides a comprehensive overview of the antioxidant activities associated with this tripeptide, detailing common experimental methodologies and conceptualizing the underlying biochemical pathways.

While the antioxidant capacity of this compound has been noted in scientific literature, specific quantitative data, such as IC50 values from various antioxidant assays, remains largely within proprietary research and is not widely available in the public domain. The pivotal study by Tian et al. (2015) on the structure-activity relationship of antioxidant tripeptides from β-lactoglobulin, which likely contains such data, is not openly accessible.[1][2][3][4][5] Consequently, this guide will focus on providing detailed, generalized experimental protocols and conceptual diagrams to empower researchers in their investigation of this and similar peptides.

Quantitative Antioxidant Activity Data

A thorough review of accessible scientific literature did not yield specific quantitative data for the antioxidant activity of the isolated this compound tripeptide. Research in this area often involves the screening of numerous peptides from protein hydrolysates, with detailed data for individual peptides not always published. The study by Tian et al. (2015) systematically synthesized and tested all possible tripeptides from bovine β-lactoglobulin using a ferric-reducing antioxidant power (FRAP) assay, and it is highly probable that the quantitative data for this compound resides within this study.

For researchers aiming to quantify the antioxidant potential of this compound, the following sections detail the standard experimental protocols for commonly employed antioxidant assays.

Experimental Protocols for Antioxidant Activity Assessment

The following are detailed methodologies for key in vitro antioxidant assays that can be employed to characterize the activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Materials:

  • This compound sample

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Sample Preparation: Dissolve this compound in methanol to prepare a stock solution. From this, create a series of dilutions to determine the IC50 value.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the peptide sample at various concentrations.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • For the control, add 100 µL of methanol to 100 µL of the sample solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • Scavenging Activity (%) = [(A_blank - A_sample) / A_blank] * 100

    • Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC50 Value Determination: Plot the scavenging activity (%) against the concentration of the peptide. The IC50 value is the concentration of the peptide required to scavenge 50% of the DPPH radicals.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix 100 µL DPPH with 100 µL Peptide DPPH->Mix Peptide Prepare this compound Solutions (various conc.) Peptide->Mix Incubate Incubate 30 min in Dark Mix->Incubate Read Measure Absorbance at 517 nm Incubate->Read Calculate Calculate Scavenging Activity (%) Read->Calculate IC50 Determine IC50 Value Calculate->IC50

Workflow for DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • This compound sample

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or Ethanol

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Working Solution Preparation: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Dissolve this compound in PBS or ethanol to prepare a stock solution and create serial dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the ABTS•+ working solution to 10 µL of the peptide sample at various concentrations.

    • For the blank, mix 190 µL of the ABTS•+ working solution with 10 µL of the corresponding solvent.

    • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity:

    • Scavenging Activity (%) = [(A_blank - A_sample) / A_blank] * 100

  • IC50 Value Determination: Determine the IC50 value by plotting the scavenging activity against the peptide concentration.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_Radical Generate ABTS•+ (ABTS + K2S2O8) Working_Sol Dilute ABTS•+ to Abs ~0.7 ABTS_Radical->Working_Sol Mix Mix 190 µL ABTS•+ with 10 µL Peptide Working_Sol->Mix Peptide Prepare Peptide Solutions Peptide->Mix Incubate Incubate 6 min in Dark Mix->Incubate Read Measure Absorbance at 734 nm Incubate->Read Calculate Calculate Scavenging Activity (%) Read->Calculate IC50 Determine IC50 Value Calculate->IC50

Workflow for ABTS Radical Cation Scavenging Assay.
Hydroxyl Radical (•OH) Scavenging Assay (Fenton Reaction)

This assay evaluates the ability of an antioxidant to scavenge highly reactive hydroxyl radicals generated by the Fenton reaction.

Materials:

  • This compound sample

  • Ferrous sulfate (FeSO4)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Hydrogen peroxide (H2O2)

  • Deoxyribose

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Phosphate buffer

  • Positive control (e.g., Mannitol)

Protocol:

  • Reaction Mixture Preparation: In a tube, mix the following in order:

    • Phosphate buffer (e.g., 20 mM, pH 7.4)

    • Peptide sample at various concentrations

    • Deoxyribose (e.g., 2.8 mM)

    • FeSO4-EDTA premixed solution (e.g., 100 µM FeSO4, 100 µM EDTA)

    • H2O2 (e.g., 1 mM)

  • Initiation of Reaction: Add H2O2 to initiate the Fenton reaction.

  • Incubation: Incubate the mixture at 37°C for 1 hour.

  • Stopping the Reaction: Add TCA (e.g., 2.8% w/v) and TBA (e.g., 1% w/v in 50 mM NaOH) to the mixture.

  • Color Development: Heat the mixture in a boiling water bath for 15 minutes to develop a pink color.

  • Measurement: After cooling, measure the absorbance of the solution at 532 nm.

  • Calculation of Scavenging Activity:

    • Scavenging Activity (%) = [1 - (A_sample / A_control)] * 100

    • Where A_control is the absorbance of the control (without the peptide).

  • IC50 Value Determination: Determine the IC50 value from the dose-response curve.

Potential Mechanisms of Antioxidant Action and Signaling Pathways

The antioxidant activity of peptides like this compound can be attributed to several mechanisms. The presence of leucine residues contributes to the peptide's hydrophobicity, which may enhance its interaction with lipid-soluble radicals and cellular membranes.

While specific signaling pathways modulated by this compound have not been elucidated, antioxidant peptides, in general, can influence cellular signaling to bolster endogenous antioxidant defenses.

Antioxidant_Mechanisms cluster_peptide This compound cluster_direct Direct Scavenging cluster_indirect Indirect Cellular Effects Peptide This compound Scavenging Radical Neutralization Peptide->Scavenging Donates H atom/electron Signaling Modulation of Signaling Pathways (e.g., Nrf2/ARE) Peptide->Signaling Potential Interaction ROS Reactive Oxygen Species (e.g., •OH, O2•−) ROS->Scavenging Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (SOD, CAT, GPx) Signaling->Antioxidant_Enzymes Cellular_Defense Enhanced Cellular Antioxidant Defense Antioxidant_Enzymes->Cellular_Defense

Potential Antioxidant Mechanisms of this compound.

Antioxidant peptides can potentially activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, including those for enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Conclusion

This compound is a tripeptide with acknowledged antioxidant potential. While specific quantitative data for this peptide is not widely available, this guide provides the necessary framework for researchers to conduct their own quantitative assessments using standardized protocols. The provided diagrams offer a conceptual understanding of the experimental workflows and potential mechanisms of action. Further research, particularly the public dissemination of quantitative data from studies like Tian et al. (2015), is crucial for a more complete understanding of the antioxidant efficacy of this compound and for harnessing its potential in various applications, from functional foods to therapeutic interventions.

References

An In-depth Technical Guide on the Biological Role of the Tripeptide H-LEU-LEU-ALA-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide H-LEU-LEU-ALA-OH, composed of two L-leucine residues and one L-alanine residue, has been identified as a molecule with notable antioxidant properties. This technical guide provides a comprehensive overview of its potential biological role, focusing on its antioxidant activity. While specific quantitative data for this tripeptide remains limited in publicly accessible literature, this document outlines the established scientific context for its function. It includes detailed, generalized experimental protocols for assessing its antioxidant capacity and presents conceptual diagrams of relevant signaling pathways and experimental workflows. This guide serves as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of short-chain peptides.

Introduction

Short-chain peptides are increasingly recognized for their diverse biological activities and therapeutic potential. The tripeptide this compound, a sequence of two hydrophobic leucine residues followed by alanine, is noted for its antioxidant capabilities[1]. Antioxidants are crucial in mitigating oxidative stress, a condition implicated in numerous pathological states, including neurodegenerative diseases, cardiovascular disorders, and aging. The structure of this compound, particularly the presence of hydrophobic amino acids, is thought to contribute to its ability to scavenge free radicals and interact with cellular membranes, thereby protecting against oxidative damage. Further research into its specific mechanisms of action could unveil novel therapeutic applications.

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is provided in Table 1. These properties are essential for understanding its behavior in biological systems and for designing experimental studies.

PropertyValueSource
Molecular Formula C₁₅H₂₉N₃O₄PubChem
Molecular Weight 315.41 g/mol PubChem
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoic acidPubChem
CAS Number 20274-80-0MedchemExpress

Biological Role: Antioxidant Activity

The primary biological role attributed to this compound is its antioxidant activity[1]. This function is likely mediated through the donation of hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). The specific antioxidant capacity of this tripeptide has been investigated within broader studies on antioxidant peptides derived from proteins like β-Lactoglobulin. A key study in this area utilized Quantitative Structure-Activity Relationship (QSAR) modeling to correlate the structural features of tripeptides with their antioxidant potential[1].

Potential Mechanisms of Antioxidant Action

The antioxidant activity of peptides is influenced by their amino acid composition, sequence, and structure. For this compound, the proposed mechanisms include:

  • Direct Radical Scavenging: The peptide can directly interact with and neutralize free radicals such as the hydroxyl radical (•OH) and superoxide anion (O₂•⁻).

  • Metal Ion Chelating: By chelating pro-oxidant metal ions like Fe²⁺ and Cu²⁺, the peptide can prevent them from participating in Fenton reactions that generate highly reactive hydroxyl radicals.

The logical relationship illustrating how the physicochemical properties of a tripeptide like this compound can lead to antioxidant effects is depicted in the following diagram.

Peptide This compound Structure Amino Acid Composition (Leu, Leu, Ala) Peptide->Structure Properties Physicochemical Properties (Hydrophobicity, Electron Donating Ability) Structure->Properties Mechanism Mechanism of Action Properties->Mechanism Scavenging Direct Radical Scavenging Mechanism->Scavenging Chelation Metal Ion Chelation Mechanism->Chelation Effect Biological Effect Scavenging->Effect Chelation->Effect Antioxidant Antioxidant Activity Effect->Antioxidant

Conceptual pathway from peptide structure to antioxidant activity.

Quantitative Data on Antioxidant Activity

AssayParameterHypothetical Value (µg/mL)Positive Control (e.g., Ascorbic Acid)
DPPH Radical Scavenging IC₅₀15010
ABTS Radical Scavenging IC₅₀1208
Hydroxyl Radical Scavenging IC₅₀20015
Superoxide Radical Scavenging IC₅₀18012

Note: Lower IC₅₀ values indicate higher antioxidant activity.

Experimental Protocols

Detailed experimental protocols for the synthesis and antioxidant evaluation of this compound are provided below. These are generalized procedures based on standard laboratory practices.

Synthesis of this compound

The synthesis of this compound can be achieved through solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Ala-Wang resin

  • Fmoc-Leu-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine in dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H₂O/triisopropylsilane)

  • DMF, Dichloromethane (DCM), Diethyl ether

Protocol:

  • Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from alanine. Wash the resin thoroughly with DMF and DCM.

  • First Coupling (Leu): Dissolve Fmoc-Leu-OH, DIC, and HOBt in DMF. Add the mixture to the deprotected resin and shake for 2 hours. Wash the resin with DMF and DCM.

  • Second Coupling (Leu): Repeat the deprotection and coupling steps with another molecule of Fmoc-Leu-OH.

  • Final Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

The workflow for solid-phase peptide synthesis is illustrated in the diagram below.

Start Start with Fmoc-Ala-Wang Resin Deprotection1 Fmoc Deprotection (Piperidine/DMF) Start->Deprotection1 Coupling1 Couple Fmoc-Leu-OH (DIC/HOBt) Deprotection1->Coupling1 Wash1 Wash (DMF/DCM) Coupling1->Wash1 Deprotection2 Fmoc Deprotection (Piperidine/DMF) Wash1->Deprotection2 Coupling2 Couple Fmoc-Leu-OH (DIC/HOBt) Deprotection2->Coupling2 Wash2 Wash (DMF/DCM) Coupling2->Wash2 FinalDeprotection Final Fmoc Deprotection Wash2->FinalDeprotection Cleavage Cleave from Resin (TFA cocktail) FinalDeprotection->Cleavage Purification Purify by RP-HPLC Cleavage->Purification End This compound Purification->End

Workflow for the solid-phase synthesis of this compound.
Antioxidant Activity Assays

The following are standard in vitro assays to determine the antioxidant capacity of this compound.

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer).

  • Prepare a series of dilutions of the peptide stock solution.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 50 µL of each peptide dilution to 150 µL of the DPPH solution.

  • For the control, add 50 µL of the solvent to 150 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

  • Determine the IC₅₀ value, which is the concentration of the peptide that scavenges 50% of the DPPH radicals.

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), leading to a reduction in its characteristic blue-green color.

Protocol:

  • Prepare the ABTS•⁺ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•⁺ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the this compound stock solution.

  • In a 96-well plate, add 20 µL of each peptide dilution to 180 µL of the diluted ABTS•⁺ solution.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the scavenging activity and IC₅₀ value as described for the DPPH assay.

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Prepare a series of dilutions of the this compound stock solution.

  • In a 96-well plate, add 20 µL of each peptide dilution to 180 µL of the FRAP reagent.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • Create a standard curve using known concentrations of FeSO₄.

  • Express the results as Fe²⁺ equivalents (µM).

Signaling Pathways

While the direct interaction of this compound with specific signaling pathways has not been elucidated, its antioxidant properties suggest it could modulate pathways sensitive to redox status. For instance, by reducing oxidative stress, it could indirectly influence the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.

The diagram below illustrates a hypothetical mechanism where this compound, by reducing ROS levels, could lead to the activation of the Nrf2 antioxidant response.

cluster_stress Oxidative Stress cluster_cellular Cellular Response ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Inhibits Nrf2 degradation Peptide This compound Peptide->ROS Scavenges Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription

Hypothesized modulation of the Keap1-Nrf2 pathway by this compound.

Conclusion and Future Directions

The tripeptide this compound is a promising candidate for further investigation as a natural antioxidant. Its simple structure and potential for synthesis make it an attractive molecule for development in the pharmaceutical and nutraceutical industries. Future research should focus on:

  • Quantitative Bioactivity: Obtaining precise IC₅₀ values through standardized antioxidant assays to benchmark its efficacy against known antioxidants.

  • In Vivo Studies: Evaluating its bioavailability, metabolism, and efficacy in animal models of diseases associated with oxidative stress.

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this tripeptide.

  • Structure-Activity Relationship: Synthesizing and testing analogues of this compound to optimize its antioxidant activity.

This technical guide provides a framework for initiating and advancing research on this compound, with the ultimate goal of translating its antioxidant potential into tangible health benefits.

References

H-LEU-LEU-ALA-OH as a metabolite in biological systems

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

H-LEU-LEU-ALA-OH, also known as L-leucyl-L-leucyl-L-alanine, is a tripeptide composed of two leucine residues and one alanine residue. As a product of protein metabolism, this small peptide is of growing interest in biological research due to the significant roles of its constituent amino acids in cellular processes. Leucine, an essential branched-chain amino acid (BCAA), is a well-established regulator of protein synthesis and metabolic signaling. Alanine plays a crucial role in glucose metabolism. This guide provides a comprehensive overview of the current knowledge on this compound, including its potential biological roles, methodologies for its study, and its relevance in biological systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the design of analytical and experimental protocols.

PropertyValueSource
Molecular Formula C₁₅H₂₉N₃O₄[1]
Molecular Weight 315.41 g/mol [1][2]
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid[1]
Synonyms Leu-Leu-Ala, L-Leucyl-L-leucyl-L-alanine, H-LLA-OH[1]
CAS Number 20274-80-0

Biological Significance and Potential Roles

While direct studies on this compound are limited, its biological significance can be inferred from the known functions of its constituent amino acids and related peptides.

Metabolite in Biological Systems: this compound is identified as a metabolite, likely originating from the breakdown of larger proteins. The catabolism of proteins in vivo is a complex process involving various peptidases that can generate a wide array of small peptides.

Antioxidant Activity: this compound has been reported to exhibit antioxidant activities. This property is of significant interest for studies related to oxidative stress, a key factor in numerous pathological conditions.

Regulation of Protein Metabolism: Leucine is a potent stimulator of the mTOR signaling pathway, a central regulator of cell growth and protein synthesis. It is also known to suppress protein degradation. While it is yet to be directly demonstrated for the tripeptide, it is plausible that this compound, or its constituent leucine residues upon hydrolysis, could influence protein turnover. Some dipeptides have been shown to inhibit ubiquitin-mediated protein degradation.

Quantitative Data

To date, there is a notable absence of published quantitative data on the physiological or pathophysiological concentrations of this compound in biological tissues and fluids. Research in this area is required to understand the peptide's baseline levels and its potential fluctuations in different biological states. The following table is a hypothetical representation of how such data could be presented and should be populated with experimental data as it becomes available.

Biological MatrixConditionConcentration Range (µM)Analytical MethodReference
Human PlasmaHealthyData not availableLC-MS/MS
Human PlasmaDisease State XData not availableLC-MS/MS
Murine Brain TissueControlData not availableLC-MS/MS
Murine Brain TissueExperimentalData not availableLC-MS/MS

Signaling Pathways

Based on the known roles of leucine, a primary constituent of this compound, a hypothesized signaling pathway involving the mTOR cascade is presented below. It is important to note that the direct interaction of the intact tripeptide with these pathways has not been experimentally confirmed.

mTOR_Signaling This compound This compound Intracellular Leucine Intracellular Leucine This compound->Intracellular Leucine Hydrolysis mTORC1 mTORC1 Intracellular Leucine->mTORC1 Activates Ubiquitin-Proteasome System Ubiquitin-Proteasome System Intracellular Leucine->Ubiquitin-Proteasome System Inhibits (Hypothesized) Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Cell Growth Cell Growth mTORC1->Cell Growth Promotes Protein Degradation Protein Degradation Ubiquitin-Proteasome System->Protein Degradation Mediates

Hypothesized signaling pathway of this compound's metabolic products.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Quantification of this compound in Biological Fluids by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry.

a. Sample Preparation (Human Plasma)

  • Thawing: Thaw frozen plasma samples on ice.

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of the peptide).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

b. LC-MS/MS Parameters

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column suitable for peptide analysis (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will need to be determined by direct infusion of a standard solution.

    • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

c. Data Analysis

  • Construct a calibration curve using known concentrations of the this compound standard.

  • Quantify the peptide in the biological samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

LC_MS_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Methanol + IS) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Drying Supernatant Drying Centrifugation->Supernatant_Drying Reconstitution Reconstitution Supernatant_Drying->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_MS_Detection Peak_Integration Peak Integration MS_MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Workflow for LC-MS/MS quantification of this compound.
Assessment of Antioxidant Activity using the DPPH Assay

This protocol describes a common method to evaluate the free radical scavenging activity of this compound.

a. Reagents

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).

  • This compound stock solution (e.g., 10 mM in a suitable solvent like water or methanol).

  • Ascorbic acid or Trolox as a positive control.

  • Methanol as a blank.

b. Procedure

  • Preparation of Test Samples: Prepare a series of dilutions of the this compound stock solution in methanol to obtain a range of concentrations to be tested.

  • Reaction Mixture: In a 96-well microplate, add 50 µL of each peptide dilution to a well.

  • DPPH Addition: Add 150 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Controls: Include a blank (methanol only) and a positive control in the assay.

c. Calculation The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where:

  • A_control is the absorbance of the DPPH solution without the sample.

  • A_sample is the absorbance of the DPPH solution with the sample.

The IC₅₀ value (the concentration of the peptide that scavenges 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the peptide concentration.

DPPH_Assay_Workflow Prepare_Peptide_Dilutions Prepare Peptide Dilutions Add_Peptide_to_Plate Add Peptide to 96-well Plate Prepare_Peptide_Dilutions->Add_Peptide_to_Plate Add_DPPH_Solution Add DPPH Solution Add_Peptide_to_Plate->Add_DPPH_Solution Incubate_in_Dark Incubate (30 min, RT, Dark) Add_DPPH_Solution->Incubate_in_Dark Measure_Absorbance Measure Absorbance at 517 nm Incubate_in_Dark->Measure_Absorbance Calculate_Scavenging_Activity Calculate Scavenging Activity (%) Measure_Absorbance->Calculate_Scavenging_Activity

Workflow for the DPPH antioxidant assay.

Conclusion and Future Directions

This compound is an intriguing metabolite with potential biological activities, including antioxidant effects and a plausible role in protein metabolism regulation. However, the current body of research on this specific tripeptide is limited. Future studies should focus on:

  • Quantitative Profiling: Establishing the physiological and pathological concentrations of this compound in various biological systems.

  • Functional Characterization: Elucidating the direct effects of this compound on cellular signaling pathways, such as the mTOR and ubiquitin-proteasome systems.

  • Enzymatic Studies: Identifying the specific peptidases responsible for its synthesis and degradation to better understand its metabolic fate.

The methodologies and information presented in this guide provide a solid foundation for researchers to further investigate the biological roles of this compound and its potential as a biomarker or therapeutic agent.

References

An In-depth Technical Guide to the Peptide Bond Characteristics of H-LEU-LEU-ALA-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tripeptide H-LEU-LEU-ALA-OH, composed of two L-leucine residues and one L-alanine residue, serves as a valuable model for studying peptide structure and function.[1] Its sequence of two bulky, hydrophobic leucine residues followed by a smaller alanine residue provides a unique framework for investigating peptide-protein interactions, metabolism, and the fundamental nature of the peptide bond itself.[1] This guide provides a detailed examination of the core characteristics of the peptide bonds within this molecule, summarizes quantitative data, outlines experimental protocols for characterization, and visualizes key related processes.

Core Peptide Bond Characteristics

The two peptide bonds in this compound (one between Leu-Leu and one between Leu-Ala) exhibit the fundamental properties inherent to all peptide linkages. These characteristics are crucial as they dictate the tripeptide's conformational landscape and, consequently, its biological activity.

  • Planarity and Rigidity : Due to resonance, the peptide C-N bond has approximately 40% double-bond character.[2] This partial double-bond nature restricts rotation, making the peptide bond unit (Cα-C'-N-Cα) rigid and planar.[3][4] This planarity is a key factor in limiting the conformational freedom of the polypeptide backbone.

  • Trans Configuration : The peptide bonds in this compound are overwhelmingly favored to be in the trans configuration. In this arrangement, the α-carbon atoms of adjacent residues are on opposite sides of the peptide bond, which minimizes steric hindrance between the bulky side chains (the isobutyl groups of leucine).

  • Bond Lengths and Angles : The C-N bond length in a peptide is typically around 1.33 Å, which is intermediate between a standard C-N single bond (1.49 Å) and a C=N double bond (1.27 Å). This intermediate length is a direct consequence of the resonance delocalization. The geometry around the carbonyl carbon and the amide nitrogen is trigonal planar, with bond angles close to 120°.

Quantitative Data on Peptide Bond Geometry

ParameterBondTypical Value (Å)Reference
Bond Lengths Cα - C'~1.52
C' - O~1.24
C' - N~1.33
N - H~1.00
N - Cα~1.46
Torsion Angles ω (Omega)~180° (for trans)
φ (Phi)Variable
ψ (Psi)Variable

Table 1: Consensus values for peptide bond lengths and the primary backbone torsion angle. The φ and ψ angles are not properties of the peptide bond itself but describe rotation around the N-Cα and Cα-C' bonds, respectively, and are highly dependent on the local secondary structure and amino acid side chains.

Experimental Protocols for Characterization

A comprehensive understanding of the peptide bonds in this compound requires a multi-faceted experimental approach. The following are key methodologies employed for peptide characterization.

3.1. X-ray Crystallography

  • Objective : To determine the precise three-dimensional atomic coordinates, including definitive bond lengths and angles, in the solid state.

  • Methodology :

    • Crystallization : this compound is dissolved in a suitable solvent system, and crystals are grown through techniques such as vapor diffusion (hanging drop or sitting drop).

    • Data Collection : A single, high-quality crystal is mounted and exposed to a collimated beam of X-rays. The resulting diffraction pattern is recorded on a detector.

    • Structure Solution and Refinement : The diffraction data is processed to determine the electron density map of the molecule. An atomic model is built into this map and refined to best fit the experimental data, yielding precise bond lengths, angles, and torsion angles.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective : To determine the three-dimensional structure and conformational dynamics of the peptide in solution.

  • Methodology :

    • Sample Preparation : A concentrated solution of this compound is prepared, typically in a deuterated solvent (e.g., D₂O or DMSO-d₆). Isotopic labeling (¹³C, ¹⁵N) may be employed for more complex analyses.

    • 1D NMR : A standard ¹H NMR spectrum is acquired to identify characteristic chemical shifts for the protons in the leucine and alanine residues.

    • 2D NMR : A suite of 2D NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC) is performed.

      • COSY/TOCSY : Establish through-bond correlations to assign protons within each amino acid residue.

      • NOESY : Detect through-space correlations (Nuclear Overhauser Effect), providing distance restraints between protons that are close in space (typically <5 Å). These are crucial for defining the peptide's conformation.

    • Structure Calculation : The distance and dihedral angle restraints derived from NMR data are used as input for molecular dynamics and simulated annealing algorithms to calculate a family of structures consistent with the experimental data.

3.3. Vibrational Spectroscopy (FTIR and Raman)

  • Objective : To probe the vibrational modes of the peptide backbone, particularly the amide bands, which are sensitive to conformation.

  • Methodology :

    • Sample Preparation : The peptide can be analyzed as a solid (e.g., in a KBr pellet) or in solution.

    • Spectral Acquisition :

      • FTIR : An infrared beam is passed through the sample, and the absorbance is measured as a function of wavenumber. The Amide I band (1600-1700 cm⁻¹, primarily C=O stretching) and Amide II band (1500-1600 cm⁻¹, N-H bending and C-N stretching) are of particular interest.

      • Raman : The sample is irradiated with a monochromatic laser, and the inelastically scattered light is analyzed to obtain a vibrational spectrum.

    • Data Analysis : The positions and shapes of the amide bands are analyzed to infer information about the secondary structure (e.g., β-sheet, random coil) of the peptide population.

Visualizations: Workflows and Pathways

The following diagrams illustrate the synthesis, analysis, and a key functional pathway related to this compound.

G cluster_0 L-Leucine L-Leucine Condensation1 Peptide Bond Formation (-H₂O) L-Leucine->Condensation1 L-Leucine_2 L-Leucine L-Leucine_2->Condensation1 L-Alanine L-Alanine Condensation2 Peptide Bond Formation (-H₂O) L-Alanine->Condensation2 Dipeptide H-Leu-Leu-OH Condensation1->Dipeptide Dipeptide->Condensation2 Tripeptide This compound Condensation2->Tripeptide

Synthesis pathway for this compound.

G cluster_solid Solid-State Analysis cluster_solution Solution-State Analysis Start Peptide Sample (this compound) Analysis Structural Analysis Start->Analysis XRay X-ray Crystallography Analysis->XRay NMR NMR Spectroscopy Analysis->NMR cluster_solid cluster_solid cluster_solution cluster_solution FTIR_Raman FTIR / Raman Spectroscopy Data Bond Lengths, Angles, Torsion Angles, Conformation XRay->Data FTIR_Raman->Data CD Circular Dichroism NMR->Data CD->Data

Experimental workflow for peptide bond characterization.

G ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂•⁻) Interaction ROS Scavenging / Neutralization ROS->Interaction CellularDamage Oxidative Cellular Damage (Lipids, Proteins, DNA) ROS->CellularDamage causes Peptide This compound Peptide->Interaction initiates Protection Cellular Protection Interaction->Protection leads to CellularDamage->Protection prevents

Conceptual pathway of this compound antioxidant activity.

References

A Technical Guide to the Core Functions of L-leucine and L-alanine in Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-leucine and L-alanine are fundamental α-amino acids that, while structurally simple, exert profound and distinct influences on peptide and protein functionality. L-leucine, an essential branched-chain amino acid (BCAA), is a primary regulator of protein metabolism, acting as a potent signaling molecule to activate the mTOR pathway, which governs protein synthesis and cell growth.[][2][3] Its bulky, hydrophobic side chain is also critical for protein structure and molecular recognition events, such as the formation of leucine zippers.[4] In contrast, L-alanine, a non-essential amino acid, plays a vital role in metabolic homeostasis through the glucose-alanine cycle and contributes significantly to protein structural stability, particularly in the formation of α-helices.[5] This guide provides an in-depth analysis of the functions of L-leucine and L-alanine within peptides, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways to support advanced research and therapeutic development.

The Pivotal Role of L-leucine in Peptide Function and Cellular Signaling

L-leucine is an essential amino acid that must be obtained from dietary sources and is distinguished by its isobutyl side chain. It is not merely a building block for proteins but also a critical signaling molecule that regulates cellular growth and metabolism.

Structural Impact of L-leucine on Peptides

The non-polar, aliphatic nature of L-leucine's side chain drives hydrophobic interactions that are crucial for protein folding and stability. In a sample of 1,150 proteins, L-alanine is second only to L-leucine in its rate of occurrence, with leucine accounting for a significant portion of the primary structure. A key structural motif involving leucine is the "leucine zipper," a region in proteins where leucine residues are repeated at every seventh position, facilitating protein dimerization and DNA binding. The progressive replacement of leucine with alanine in these motifs has been shown to disrupt the helical structure and, consequently, the biological activity of the peptide, highlighting the indispensability of the leucine residue for maintaining the necessary conformation for function.

L-leucine as a Master Regulator: The mTOR Signaling Pathway

L-leucine is a potent activator of the mechanistic target of rapamycin (mTOR) signaling pathway, a central controller of protein synthesis, cell growth, and metabolism. Leucine's activation of mTOR Complex 1 (mTORC1) is mediated through a complex mechanism involving the Rag GTPases, which promotes the translocation of mTORC1 to the lysosomal surface for activation. Once activated, mTORC1 phosphorylates key downstream targets, including p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to stimulate the initiation of mRNA translation and, ultimately, protein synthesis. This signaling cascade is fundamental to muscle growth and repair, making leucine a focal point in nutritional and therapeutic strategies for muscle maintenance.

mTOR_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm L-leucine L-leucine Rag_GTPases Rag GTPases L-leucine->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 recruits to lysosome p70S6K p70S6K mTORC1->p70S6K phosphorylates FourE_BP1 4E-BP1 mTORC1->FourE_BP1 phosphorylates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis FourE_BP1->Protein_Synthesis inhibition removed Rheb Rheb Rheb->mTORC1 activates Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Figure 1: L-leucine-mediated activation of the mTORC1 signaling pathway.
Applications in Drug and Therapeutic Development

The unique properties of L-leucine and its derivatives make them valuable in drug development. D-leucine, the non-natural enantiomer, is used to create specific chiral pharmaceuticals, such as peptide-based enzyme inhibitors, where stereochemistry influences efficacy and safety. Leucine is also a key component in parenteral nutrition formulations and is used to prevent the breakdown of muscle proteins following trauma or severe stress. Furthermore, dileucine, a dipeptide of two leucine molecules, has been found to boost the metabolic processes driving muscle growth 42% more effectively than free leucine, suggesting its potential as a more potent therapeutic agent.

The Functional Role of L-alanine in Peptide Structure and Metabolism

L-alanine is a non-essential amino acid synthesized by the human body, featuring a simple methyl group as its side chain. This simplicity belies its importance in protein structure and central metabolic pathways.

Structural Impact of L-alanine on Peptides

With its small, non-reactive methyl side chain, alanine is classified as a non-polar, aliphatic amino acid. Its small size allows for tight packing within protein interiors and reduces steric hindrance, making it a strong stabilizer of α-helical secondary structures. This property is so significant that alanine is frequently used in "alanine scanning mutagenesis," a technique where researchers systematically replace other amino acid residues with alanine to identify functionally important residues without disrupting the overall protein secondary structure.

L-alanine's Role in the Glucose-Alanine Cycle

L-alanine is a key player in inter-organ metabolism through the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues, like muscle, to the liver in a non-toxic form. During periods of fasting or prolonged exercise, muscle protein is broken down, and the amino groups are transferred to pyruvate (a product of glycolysis) to form alanine. Alanine is then released into the bloodstream and transported to the liver. In the liver, alanine is converted back to pyruvate, and the amino group is transferred to α-ketoglutarate, eventually entering the urea cycle for excretion. The pyruvate is used as a substrate for gluconeogenesis, producing glucose that can be returned to the muscles for energy. This cycle shifts the energetic burden of gluconeogenesis from the muscle to the liver, allowing muscle ATP to be dedicated to contraction.

Glucose_Alanine_Cycle cluster_muscle Muscle cluster_liver Liver Glucose_M Glucose Pyruvate_M Pyruvate Glucose_M->Pyruvate_M Glycolysis Alanine_M L-Alanine Pyruvate_M->Alanine_M Bloodstream Bloodstream Alanine_M->Bloodstream Transport Glutamate_M Glutamate Glutamate_M->Pyruvate_M Transamination Protein_M Muscle Protein Protein_M->Glutamate_M Breakdown Glucose_L Glucose Glucose_L->Bloodstream Transport Pyruvate_L Pyruvate Pyruvate_L->Glucose_L Gluconeogenesis Alanine_L L-Alanine Alanine_L->Pyruvate_L Transamination Urea Urea Alanine_L->Urea Amino Group -> Urea Cycle Bloodstream->Glucose_M Bloodstream->Alanine_L

Figure 2: The Glucose-Alanine Cycle between muscle and liver.
Applications in Research and Drug Development

L-alanine and its derivatives are increasingly recognized for their therapeutic potential. Fluorine-18 labeled L-alanine derivatives serve as positron emission tomography (PET) tracers for tumor imaging, capitalizing on the elevated amino acid metabolism in cancer cells. In drug design, alanine is used to improve the solubility and bioavailability of peptides. Furthermore, DL-Alanine (a racemic mixture) is used as a key raw material in the synthesis of peptide drugs, including antibiotics and antiviral agents, offering a low-toxicity, biodegradable option for green pharmaceutical synthesis.

Comparative Analysis and Quantitative Data

The distinct side chains of L-leucine and L-alanine dictate their different physicochemical properties and biological roles.

Table 1: Physicochemical Properties of L-leucine and L-alanine

Property L-leucine L-alanine Reference(s)
Molecular Formula C₆H₁₃NO₂ C₃H₇NO₂
Molar Mass 131.175 g·mol⁻¹ 89.094 g·mol⁻¹
Side Chain -CH₂(CH(CH₃)₂) (isobutyl) -CH₃ (methyl)
Classification Non-polar, aliphatic, BCAA Non-polar, aliphatic
Essentiality Essential Non-essential
pKa (α-COOH) 2.36 2.34
pKa (α-NH₃⁺) 9.60 9.87

| Isoelectric Point (pI) | 5.98 | 6.01 | |

Table 2: Functional Comparison in Peptides

Feature L-leucine L-alanine Reference(s)
Primary Role Anabolic signaling, protein synthesis regulation Metabolic intermediate, structural stability
Key Pathway mTOR Signaling Pathway Glucose-Alanine Cycle
Structural Preference Hydrophobic core, Leucine Zippers α-helix formation
Key Application Muscle growth supplements, chiral drug synthesis PET imaging agents, peptide drug synthesis

| Mutagenesis Use | Substitution disrupts structure/function | Alanine scanning to probe functional sites | |

Key Experimental Protocols

The synthesis and analysis of peptides containing L-leucine and L-alanine are central to their study. The following protocols provide standardized methodologies for these processes.

Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of an amino acid like L-leucine or L-alanine onto a growing peptide chain attached to a solid resin support.

  • Resin Preparation: Swell the Fmoc-Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound N-terminal amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-L-leucine or Fmoc-L-alanine (3 equivalents) and a coupling reagent like HATU (2.9 equivalents) in DMF.

    • Add a base such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin extensively with DMF and Dichloromethane (DCM) to remove excess reagents.

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a successful coupling).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

  • Collection: Collect the precipitated peptide by centrifugation and wash with cold ether. Lyophilize to obtain a dry powder.

Protocol: Peptide Purification by Reverse-Phase HPLC

This method separates the target peptide from impurities based on hydrophobicity.

  • Sample Preparation: Dissolve the crude, lyophilized peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

  • System Setup:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Column: C18 reverse-phase column.

  • Purification:

    • Equilibrate the column with a low percentage of Solvent B (e.g., 5%).

    • Inject the peptide solution.

    • Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% over 30 minutes).

    • Monitor the elution profile via UV absorbance at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Analysis and Lyophilization: Analyze collected fractions by mass spectrometry to confirm purity and identity. Pool the pure fractions and lyophilize to obtain the final product.

Peptide_Workflow SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin SPPS->Cleavage Precipitation Precipitation & Lyophilization Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide HPLC Reverse-Phase HPLC Purification Crude_Peptide->HPLC MS_Analysis Mass Spectrometry Analysis HPLC->MS_Analysis Pure_Peptide Pure Lyophilized Peptide MS_Analysis->Pure_Peptide confirms identity

Figure 3: General workflow for peptide synthesis and purification.
Protocol: Quantitative Amino Acid Analysis (AAA)

This protocol determines the absolute amount of a peptide by hydrolyzing it into its constituent amino acids and quantifying them.

  • Acid Hydrolysis: Place a known amount of the purified peptide into a vial. Add 6 M HCl. Seal the vial under vacuum. Heat at 120°C for 24 hours to hydrolyze all peptide bonds.

  • Drying: Cool the vial and dry the hydrolysate completely under vacuum to remove the acid.

  • Reconstitution: Reconstitute the dried amino acid mixture in a suitable buffer, such as 0.1% aqueous formic acid.

  • LC-MS Analysis:

    • Inject the sample into a liquid chromatography-mass spectrometry (LC-MS) system.

    • Separate the underivatized amino acids using a reversed-phase column.

    • Quantify each amino acid by comparing its signal to that of a certified isotopically labeled amino acid internal standard.

  • Calculation: Determine the peptide concentration based on the quantified amounts of its stable constituent amino acids.

Conclusion

L-leucine and L-alanine, though simple amino acids, are integral to the sophisticated world of peptide science. L-leucine's role extends beyond a simple structural component to that of a primary anabolic signal, directly influencing cell growth and protein synthesis via the mTOR pathway. Its hydrophobic nature is critical for complex protein architectures. L-alanine, with its minimalist side chain, is a cornerstone of α-helical stability and a vital link in the metabolic network connecting protein and carbohydrate metabolism. A thorough understanding of their distinct functions, supported by robust quantitative data and precise experimental methodologies, is essential for professionals in research and drug development aiming to design and engineer novel peptides with enhanced stability, bioavailability, and targeted therapeutic action.

References

Methodological & Application

Application Notes and Protocols for the Solution-Phase Synthesis of H-LEU-LEU-ALA-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tripeptide H-LEU-LEU-ALA-OH is a sequence of interest, noted for its potential antioxidant properties.[1] This document provides a detailed protocol for its synthesis using a classical solution-phase peptide synthesis (SPPS) approach. Solution-phase synthesis, while often more labor-intensive than solid-phase methods for long peptides, remains a valuable technique, particularly for the large-scale production of shorter peptides where purification of intermediates is critical.[2]

The strategy outlined employs the benzyloxycarbonyl (Z) group for N-terminal protection and a benzyl ester (Bzl) for C-terminal protection. This combination is advantageous as both protecting groups can be removed simultaneously in the final step via catalytic hydrogenation, a mild and efficient deprotection method.[3] The peptide bond formation is facilitated by dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (HOBt), a common combination used to ensure efficient coupling and minimize racemization.[4][5]

Overall Synthetic Workflow

The synthesis of this compound is performed in a stepwise manner, starting from the C-terminal amino acid, Alanine. Each step involves the protection of functional groups, coupling of amino acids, and selective deprotection to elongate the peptide chain.

G cluster_coupling1 First Coupling cluster_coupling2 Second Coupling A L-Alanine B H-Ala-OBzl C-Terminus Protected A->B  Benzyl Alcohol,  p-TsOH, Toluene E Protected Dipeptide Z-Leu-Ala-OBzl B->E C L-Leucine D Z-Leu-OH N-Terminus Protected C->D  Benzyl Chloroformate,  aq. Na2CO3 D->E  DCC, HOBt,  DMF F H-Leu-Ala-OBzl N-Terminus Deprotected E->F  H2, Pd/C,  Methanol G Protected Tripeptide Z-Leu-Leu-Ala-OBzl F->G H Final Product This compound G->H  Final Deprotection  (H2, Pd/C, Acetic Acid) D_clone Z-Leu-OH N-Terminus Protected D_clone->G  DCC, HOBt,  DMF

Caption: Workflow for the solution-phase synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each step of the synthesis. Yields and purity are representative values for this type of solution-phase synthesis.

StepReaction StageKey ReagentsReaction Time (h)Typical Yield (%)Purity (HPLC, %)
1C-Terminus ProtectionL-Alanine, Benzyl Alcohol, p-TsOH12-16~90>98
2N-Terminus ProtectionL-Leucine, Benzyl Chloroformate2-4~95>99
3First CouplingZ-Leu-OH, H-Ala-OBzl, DCC, HOBt24~85>97
4Intermediate DeprotectionZ-Leu-Ala-OBzl, H₂, Pd/C4-6~98>98
5Second CouplingZ-Leu-OH, H-Leu-Ala-OBzl, DCC, HOBt24~82>95
6Final DeprotectionZ-Leu-Leu-Ala-OBzl, H₂, Pd/C8-12~95>99

Experimental Protocols

Materials and Reagents:

  • L-Alanine

  • L-Leucine

  • Benzyl Alcohol

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Benzyl Chloroformate (Z-Cl)

  • Sodium Carbonate (Na₂CO₃)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Palladium on Carbon (10% Pd/C)

  • Acetic Acid (AcOH)

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Magnesium Sulfate (MgSO₄)

  • Diethyl Ether

Protocol 1: Synthesis of Alanine Benzyl Ester (H-Ala-OBzl)

This protocol protects the carboxylic acid of alanine, preparing it for coupling.

  • Setup: Suspend L-Alanine (1 equiv.) and p-TsOH (1.2 equiv.) in a mixture of benzyl alcohol (4 equiv.) and toluene.

  • Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove water azeotropically. Continue refluxing for 12-16 hours until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature. Add diethyl ether to precipitate the product as the tosylate salt.

  • Purification: Collect the precipitate by filtration, wash thoroughly with diethyl ether to remove excess benzyl alcohol, and dry under vacuum. The resulting H-Ala-OBzl·TsOH salt is typically used directly in the coupling step after neutralization.

Protocol 2: Synthesis of N-Benzyloxycarbonyl-Leucine (Z-Leu-OH)

This protocol protects the amino group of leucine before it is activated for coupling.

  • Setup: Dissolve L-Leucine (1 equiv.) in a 2M aqueous solution of sodium carbonate (Na₂CO₃) and cool the solution to 0°C in an ice bath.

  • Reaction: Add benzyl chloroformate (1.1 equiv.) dropwise while vigorously stirring, ensuring the pH remains basic (pH 8-9). Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate. Acidify the aqueous layer to pH 2-3 with cold 1M HCl. The product will precipitate as a white solid.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure Z-Leu-OH.

Protocol 3: Coupling to Form Z-Leu-Ala-OBzl

This protocol forms the first peptide bond between Z-Leucine and Alanine benzyl ester.

  • Neutralization: Dissolve H-Ala-OBzl·TsOH (1 equiv.) in DMF and neutralize with N-methylmorpholine (NMM) or triethylamine (TEA) (1 equiv.) at 0°C.

  • Activation: In a separate flask, dissolve Z-Leu-OH (1.1 equiv.) and HOBt (1.1 equiv.) in DMF at 0°C. Add DCC (1.1 equiv.) and stir the mixture for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Coupling: Add the pre-activated Z-Leu-OH solution to the neutralized H-Ala-OBzl solution. Allow the reaction to stir at 0°C for 2 hours and then at room temperature for 24 hours.

  • Work-up: Filter off the DCU precipitate. Dilute the filtrate with ethyl acetate and wash sequentially with 5% NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or flash chromatography to yield Z-Leu-Ala-OBzl.

Protocol 4: N-terminal Deprotection of Dipeptide (H-Leu-Ala-OBzl)

This step removes the Z-group from the dipeptide to prepare it for the next coupling reaction.

  • Setup: Dissolve the protected dipeptide Z-Leu-Ala-OBzl (1 equiv.) in methanol.

  • Reaction: Add 10% Pd/C catalyst (approx. 10% by weight of the peptide). Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the solvent to obtain the deprotected dipeptide, H-Leu-Ala-OBzl, which is often used immediately in the next step.

Protocol 5: Coupling to Form Z-Leu-Leu-Ala-OBzl

This protocol forms the second peptide bond to create the protected tripeptide.

  • Activation: In a flask, dissolve Z-Leu-OH (1.1 equiv.) and HOBt (1.1 equiv.) in DMF at 0°C. Add DCC (1.1 equiv.) and stir for 30 minutes at 0°C.

  • Coupling: Add a solution of the deprotected dipeptide H-Leu-Ala-OBzl (1 equiv.) in DMF to the activated Z-Leu-OH mixture. Allow the reaction to stir at 0°C for 2 hours and then at room temperature for 24 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 3 to isolate the protected tripeptide, Z-Leu-Leu-Ala-OBzl.

Protocol 6: Final Deprotection to Yield this compound

This final step removes both the N-terminal Z-group and the C-terminal benzyl ester to yield the target peptide.

  • Setup: Dissolve the fully protected tripeptide Z-Leu-Leu-Ala-OBzl (1 equiv.) in a solvent mixture, typically methanol or acetic acid.

  • Reaction: Add 10% Pd/C catalyst and stir the suspension under a hydrogen atmosphere for 8-12 hours.

  • Work-up: Filter the mixture through Celite to remove the catalyst.

  • Isolation: Evaporate the solvent under reduced pressure. The resulting crude peptide can be triturated with diethyl ether to afford a solid.

  • Purification: The final peptide, this compound, is purified by recrystallization from a suitable solvent (e.g., water/ethanol) or by preparative reversed-phase HPLC. The purity is confirmed by analytical HPLC and the identity is confirmed by mass spectrometry (MS).

References

Application Notes and Protocols for H-LEU-LEU-ALA-OH in Peptidase Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide H-LEU-LEU-ALA-OH is a valuable substrate for the characterization of various peptidases, particularly those with a specificity for hydrophobic amino acids at the N-terminus. Its enzymatic cleavage releases leucine and alanine, which can be monitored to determine enzyme activity and kinetic parameters. This document provides detailed application notes and protocols for utilizing this compound in peptidase kinetic studies, including hypothetical data for common peptidases, detailed experimental procedures, and the relevant biological context of the cleavage products.

The study of peptidases is crucial in drug development, as these enzymes are implicated in numerous physiological and pathological processes. Understanding their substrate specificity and kinetics allows for the design of specific inhibitors or activators with therapeutic potential. This compound serves as an effective tool in this preliminary characterization.

Potential Applications

  • Enzyme Characterization: Determination of kinetic parameters (Kcat, Km) for peptidases such as aminopeptidases and tripeptidyl peptidases.

  • Inhibitor Screening: High-throughput screening of compound libraries to identify potential peptidase inhibitors.

  • Drug Discovery: Elucidating the mechanism of action of novel drugs targeting specific peptidases.

  • Cellular Signaling Studies: Investigating the role of peptide cleavage in amino acid sensing pathways, such as the mTOR pathway.

Data Presentation: Hypothetical Kinetic Parameters

The following table summarizes hypothetical kinetic data for the hydrolysis of this compound by two common classes of peptidases. These values are illustrative and serve as a reference for expected enzymatic efficiencies. Actual values will vary depending on the specific enzyme and experimental conditions.

Enzyme ClassSpecific Enzyme ExampleKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Aminopeptidases Leucine Aminopeptidase (Bovine Lens)0.5 - 2.010 - 505,000 - 100,000
Tripeptidyl Peptidases Tripeptidyl Peptidase I (Human)0.1 - 0.850 - 20062,500 - 2,000,000

Experimental Protocols

Protocol 1: HPLC-Based Assay for Peptidase Activity

This protocol describes a method to measure the enzymatic cleavage of this compound by monitoring the decrease of the substrate and the increase of its cleavage products (Leucine, Alanine, Leu-Leu, and Leu-Ala) using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound substrate

  • Purified peptidase or cell lysate containing the enzyme of interest

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching Solution (e.g., 10% Trichloroacetic acid (TCA) or 1 M HCl)

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in the Assay Buffer.

  • Enzyme Preparation: Prepare a stock solution of the purified enzyme or cell lysate in Assay Buffer. The optimal concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.

  • Reaction Setup:

    • In a microcentrifuge tube, add the required volume of Assay Buffer.

    • Add the this compound stock solution to achieve the desired final substrate concentration (typically ranging from 0.1x to 10x the expected Km).

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiation of Reaction: Start the reaction by adding the enzyme preparation to the pre-warmed substrate mixture.

  • Time-Course Sampling: At specific time points (e.g., 0, 2, 5, 10, 20, and 30 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a tube containing an equal volume of Quenching Solution.

  • Sample Preparation for HPLC:

    • Centrifuge the quenched samples to pellet any precipitated protein (e.g., 10,000 x g for 10 minutes).

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto the C18 column.

    • Use a suitable gradient of Mobile Phase A and B to separate the substrate and its cleavage products. For example, a linear gradient from 5% to 60% Mobile Phase B over 20 minutes.

    • Monitor the elution profile at a wavelength of 214 nm.

  • Data Analysis:

    • Quantify the peak areas corresponding to the substrate (this compound) and the cleavage products.

    • Calculate the initial reaction velocity (v₀) from the linear portion of the substrate depletion or product formation curve over time.

    • Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.

Protocol 2: LC-MS/MS-Based Assay for High-Sensitivity Peptidase Kinetics

For more sensitive and specific quantification, especially in complex biological samples, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended.

Materials:

  • Same as Protocol 1, with the exception of the detection system.

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • Internal Standard (e.g., a stable isotope-labeled version of this compound or a similar peptide that is not a substrate for the enzyme).

Procedure:

  • Sample Preparation: Follow steps 1-7 from Protocol 1. Prior to LC-MS/MS analysis, it may be necessary to further dilute the samples and add a known concentration of the internal standard.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Use a similar chromatographic separation as in the HPLC method.

    • Set up the mass spectrometer to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for this compound and its cleavage products, as well as the internal standard.

  • Data Analysis:

    • Quantify the analytes by comparing the peak area ratios of the analytes to the internal standard against a standard curve.

    • Calculate initial velocities and determine kinetic parameters as described in Protocol 1.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Substrate This compound Stock Solution ReactionMix Reaction Mixture (Substrate + Buffer) Substrate->ReactionMix Enzyme Peptidase Stock Solution Start Add Enzyme (Initiate Reaction) Enzyme->Start Buffer Assay Buffer Buffer->ReactionMix Incubation Pre-incubate (e.g., 37°C) ReactionMix->Incubation Incubation->Start TimeCourse Time-Course Sampling Start->TimeCourse Quench Quench Reaction (e.g., TCA) TimeCourse->Quench Centrifuge Centrifuge Quench->Centrifuge HPLC_MS HPLC or LC-MS/MS Analysis Centrifuge->HPLC_MS Data Data Analysis (Kinetics) HPLC_MS->Data

Caption: Experimental workflow for peptidase kinetic analysis.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_peptide_cleavage Peptide Cleavage GrowthFactors Growth Factors (e.g., Insulin) mTORC1 mTORC1 GrowthFactors->mTORC1 Activates Peptide This compound Peptidase Peptidase Peptide->Peptidase Substrate Leucine Leucine Peptidase->Leucine Cleavage AminoAcidTransporter Amino Acid Transporters Leucine->AminoAcidTransporter Transport Lysosome Lysosome AminoAcidTransporter->Lysosome RagGTPases Rag GTPases Lysosome->RagGTPases Activates RagGTPases->mTORC1 Recruits & Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis Promotes FourEBP1->ProteinSynthesis Promotes

Caption: Leucine-mediated activation of the mTOR signaling pathway.

Biological Relevance and Signaling Pathways

The enzymatic cleavage of this compound is not only a tool for in vitro enzyme characterization but also provides insights into fundamental cellular processes. The release of leucine, an essential branched-chain amino acid, has significant implications for cell growth and proliferation through the activation of the mechanistic Target of Rapamycin (mTOR) signaling pathway.[1][2]

The mTOR complex 1 (mTORC1) is a central regulator of cell growth that integrates signals from growth factors, energy status, and amino acid availability.[3] Leucine is a potent activator of mTORC1.[4] Intracellular leucine is sensed by cytosolic proteins, leading to the activation of Rag GTPases located on the lysosomal surface.[5] Activated Rag GTPases recruit mTORC1 to the lysosome, where it is activated by Rheb.

Once activated, mTORC1 phosphorylates several downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The phosphorylation of these targets ultimately leads to an increase in protein synthesis and cell growth. Therefore, the cleavage of peptides like this compound can contribute to the intracellular pool of leucine, thereby influencing this critical signaling pathway.

Conclusion

This compound is a versatile substrate for studying the kinetics of various peptidases. The provided protocols offer robust methods for determining enzyme activity and kinetic parameters using standard laboratory equipment. Furthermore, understanding the downstream effects of the cleavage products, particularly leucine, on cellular signaling pathways like mTOR provides a broader context for the importance of peptidase activity in cellular regulation. These application notes serve as a comprehensive guide for researchers interested in utilizing this tripeptide in their studies.

References

Application Notes and Protocols for H-LEU-LEU-ALA-OH in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Tripeptides in Advanced Cell Culture

In the pursuit of optimizing cell culture conditions for robust cell growth, high viability, and enhanced productivity, the strategic supplementation of media has become a cornerstone of modern bioprocessing and research. While individual amino acids are fundamental, their stability and availability can be limiting factors. Tripeptides, such as H-LEU-LEU-ALA-OH, offer a promising solution by providing a stable and efficient source of essential amino acids. This compound is a tripeptide composed of two L-leucine residues and one L-alanine residue.[1] This tripeptide is recognized for its antioxidant properties and serves as a valuable compound for studying enzyme kinetics, particularly the specificity of peptidases.[1][2]

The constituent amino acids of this compound, leucine and alanine, play critical roles in cellular metabolism and signaling. Leucine is a branched-chain amino acid (BCAA) known to be a potent activator of the mTOR signaling pathway, which is central to protein synthesis and cell growth.[3][4] Alanine is a non-essential amino acid that contributes to cellular energy metabolism. The provision of these amino acids in a tripeptide form may offer enhanced stability in media and a more controlled release, potentially leading to improved cell culture performance.

These application notes provide a comprehensive guide to the hypothesized benefits and practical application of this compound in cell culture media, complete with detailed protocols and illustrative data.

Hypothesized Advantages of this compound Supplementation

  • Enhanced Stability: Tripeptides are generally more stable in aqueous solutions than free amino acids, resisting degradation and ensuring consistent nutrient availability over extended culture periods.

  • Improved Nutrient Delivery: The peptide structure may facilitate more efficient uptake by cells through specific peptide transporters, followed by intracellular hydrolysis by peptidases to release the constituent amino acids.

  • Sustained mTOR Pathway Activation: The gradual release of leucine from the tripeptide could lead to sustained activation of the mTOR pathway, promoting consistent protein synthesis and cell proliferation.

  • Reduced Ammonia Accumulation: By providing a stable source of amino acids, the reliance on glutamine can be potentially reduced, which in turn can lower the accumulation of toxic ammonia in the culture medium.

  • Antioxidant Protection: The inherent antioxidant properties of this compound may help mitigate oxidative stress in the cell culture environment, leading to improved cell health and viability.

Data Presentation: Illustrative Effects of this compound on CHO Cell Culture

The following tables present hypothetical data to illustrate the potential quantitative impact of this compound supplementation on a Chinese Hamster Ovary (CHO) cell line producing a recombinant monoclonal antibody (mAb).

Table 1: Effect of this compound on CHO Cell Growth and Viability

Concentration of this compound (mM)Peak Viable Cell Density (x 10^6 cells/mL)Viability at Day 14 (%)
0 (Control)8.285
19.588
512.392
1011.891

Table 2: Impact of this compound on Recombinant Protein Titer

Concentration of this compound (mM)Monoclonal Antibody (mAb) Titer (g/L)
0 (Control)1.5
11.8
52.5
102.3

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • High-purity, sterile water for injection (WFI) or cell culture grade water

  • Sterile conical tubes or bottles

  • Sterile 0.22 µm filter

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Add the appropriate volume of sterile water to achieve the desired stock concentration (e.g., 100 mM).

  • Gently swirl or vortex the container until the powder is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile storage container.

  • Store the stock solution at 2-8°C for short-term use (up to one month) or aliquot and store at -20°C for long-term storage.

Supplementation Strategy in Cell Culture

Batch Culture:

  • Prepare the basal cell culture medium.

  • Add the desired concentration of the sterile this compound stock solution to the basal medium before cell inoculation.

  • Inoculate the cells at the desired seeding density.

  • Incubate the culture under standard conditions.

Fed-Batch Culture:

  • Initiate the cell culture in the basal medium.

  • Prepare a feeding solution containing concentrated nutrients, including the this compound stock solution.

  • On predetermined days of the culture (e.g., days 3, 5, 7, and 9), add a bolus or continuous feed of the feeding solution to the bioreactor. The feeding strategy should be optimized based on the specific cell line and process.

Evaluation of Cell Culture Performance

Cell Viability and Density:

Materials:

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • Microscope

  • Micropipettes and sterile tips

Procedure:

  • Obtain a representative sample of the cell culture suspension.

  • Dilute the cell suspension with Trypan Blue solution (typically at a 1:1 ratio).

  • Mix gently and incubate for 1-2 minutes at room temperature.

  • Load the mixture into the hemocytometer.

  • Count the number of viable (unstained) and non-viable (blue) cells to determine cell density and viability.

Quantification of Recombinant Protein Titer (ELISA):

Materials:

  • ELISA plate coated with a capture antibody specific for the recombinant protein

  • Purified standard of the recombinant protein

  • Cell culture supernatant samples

  • HRP-conjugated detection antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Prepare a standard curve by serially diluting the purified protein standard.

  • Add 100 µL of standards and diluted cell culture supernatant samples to the wells of the ELISA plate and incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of HRP-conjugated detection antibody to each well and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 100 µL of stop solution.

  • Read the absorbance at 450 nm using a plate reader and calculate the protein concentration based on the standard curve.

Visualizations

G cluster_extracellular Extracellular cluster_intracellular Intracellular H_LEU_LEU_ALA_OH This compound Peptide_Transporter Peptide Transporter H_LEU_LEU_ALA_OH->Peptide_Transporter Uptake H_LEU_LEU_ALA_OH_inside This compound Peptide_Transporter->H_LEU_LEU_ALA_OH_inside Peptidases Peptidases H_LEU_LEU_ALA_OH_inside->Peptidases Hydrolysis Leucine Leucine Peptidases->Leucine Alanine Alanine Peptidases->Alanine mTORC1 mTORC1 Leucine->mTORC1 Activation Energy_Metabolism Energy Metabolism Alanine->Energy_Metabolism Contributes to Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes

Caption: Hypothesized signaling pathway of this compound.

G Start Start: Cell Culture Experiment Design Stock_Prep Prepare Sterile Stock Solution of This compound Start->Stock_Prep Media_Supp Supplement Basal Media with Different Concentrations Stock_Prep->Media_Supp Cell_Inoc Inoculate Cells and Incubate Media_Supp->Cell_Inoc Sampling Daily Sampling and Monitoring Cell_Inoc->Sampling VCD_Via Measure Viable Cell Density and Viability Sampling->VCD_Via Metabolite Analyze Metabolites (e.g., Ammonia) Sampling->Metabolite Titer Quantify Product Titer (e.g., ELISA) Sampling->Titer Data_Analysis Data Analysis and Comparison VCD_Via->Data_Analysis Metabolite->Data_Analysis Titer->Data_Analysis Conclusion Conclusion and Optimization Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating this compound.

References

Application Notes and Protocols: H-LEU-LEU-ALA-OH for Investigating Cellular Uptake Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-LEU-LEU-ALA-OH is a tripeptide composed of two L-leucine residues and one L-alanine residue. Its hydrophobic nature, conferred by the leucine residues, makes it a valuable tool for investigating the cellular uptake mechanisms of hydrophobic peptides. Understanding how such peptides traverse the cell membrane is crucial for the development of peptide-based therapeutics and drug delivery systems. Tripeptides, in general, offer advantages such as enhanced tissue penetration and reduced immunogenicity. While direct experimental data on the cellular uptake of this compound is limited, this document provides a comprehensive overview of the principles and methodologies for its investigation, drawing on data from analogous hydrophobic peptides and established cellular uptake assays.

Potential Cellular Uptake Mechanisms for this compound

The cellular uptake of peptides can occur through various mechanisms, broadly categorized as endocytosis and direct penetration. Given the hydrophobic character of this compound, several pathways may be involved.

1. Peptide Transporters (PEPT1 and PEPT2): The solute carrier family 15 (SLC15), which includes PEPT1 (SLC15A1) and PEPT2 (SLC15A2), are proton-coupled oligopeptide transporters responsible for the uptake of di- and tripeptides.[1][2] PEPT1 is a high-capacity, low-affinity transporter primarily found in the small intestine, while PEPT2 is a low-capacity, high-affinity transporter with broader distribution, including the kidneys.[2] The presence of hydrophobic side chains in peptides can influence their recognition by these transporters.[1] It is plausible that this compound is a substrate for PEPT1 and/or PEPT2.

2. Endocytosis: Endocytosis is an energy-dependent process involving the engulfment of extracellular material. For hydrophobic peptides, macropinocytosis, a form of fluid-phase endocytosis, is a common route of entry.[3] Other endocytic pathways, such as clathrin-mediated and caveolae-dependent endocytosis, may also play a role. The involvement of these pathways can be investigated using specific chemical inhibitors.

3. Direct Penetration: The hydrophobicity of this compound may allow it to directly interact with and traverse the lipid bilayer of the cell membrane. This process is generally energy-independent.

Data Presentation: Cellular Uptake of Analogous Hydrophobic Peptides

Due to the lack of specific quantitative data for this compound, the following table summarizes uptake parameters for other hydrophobic peptides to provide a comparative baseline.

PeptideCell LineUptake AssayKey FindingsReference
Stapled Peptides (hydrophobic)HeLaFluorescence MicroscopyIncreased hydrophobicity correlated with higher cellular uptake, primarily via macropinocytosis.
Cationic Peptide Analogs (with increasing hydrophobicity)BT-20, CCRF-CEMFlow CytometryIncreased hydrophobicity significantly enhanced non-endocytic cellular uptake.
Gly-Sar (dipeptide)Caco-2Radiolabel AssayTransport mediated by PEPT1 with a Km of 0.7-2.4 mM and Vmax of 8.4-21.0 nmol/mg protein/10 min.
Tri-DAP (proinflammatory tripeptide)Caco2-BBERadiolabel Competition AssayCompetitively inhibited PEPT1-mediated uptake of [14C]Gly-Sar.

Experimental Protocols

Protocol 1: General Cellular Uptake Assessment using Fluorescence Microscopy

This protocol allows for the qualitative and semi-quantitative assessment of peptide internalization.

Materials:

  • Fluorescently labeled this compound (e.g., FITC-H-LEU-LEU-ALA-OH)

  • Cell line of interest (e.g., Caco-2, HeLa)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA)

  • Mounting medium with DAPI

  • Glass coverslips

  • 24-well plates

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a 24-well plate and culture until they reach 70-80% confluency.

  • Peptide Preparation: Prepare a stock solution of fluorescently labeled this compound in a suitable solvent (e.g., sterile water or DMSO). Dilute the stock solution to the desired final concentration in serum-free cell culture medium.

  • Peptide Incubation: Remove the culture medium from the cells and wash once with PBS. Add the peptide solution to the cells and incubate for various time points (e.g., 30 min, 1h, 4h) at 37°C.

  • Washing: Remove the peptide solution and wash the cells three times with ice-cold PBS to remove non-internalized peptide.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Staining and Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize the cells using a fluorescence microscope. Capture images using appropriate filter sets for the fluorophore and DAPI.

Protocol 2: Quantitative Cellular Uptake Analysis using Flow Cytometry

This protocol provides a quantitative measure of peptide uptake across a cell population.

Materials:

  • Fluorescently labeled this compound

  • Cell line of interest

  • Cell culture medium

  • FBS

  • PBS

  • Trypsin-EDTA

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and grow to 80-90% confluency. Treat the cells with fluorescently labeled this compound at various concentrations for a defined period (e.g., 1 hour) at 37°C. Include an untreated control group.

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. Detach the cells using Trypsin-EDTA.

  • Cell Pellet Collection: Neutralize the trypsin with medium containing FBS and transfer the cell suspension to a microcentrifuge tube. Centrifuge at 300 x g for 5 minutes to pellet the cells.

  • Washing: Resuspend the cell pellet in ice-cold PBS and centrifuge again. Repeat this wash step twice.

  • Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% FBS).

  • Data Acquisition: Analyze the samples on a flow cytometer using the appropriate laser and filter for the chosen fluorophore. Collect data for at least 10,000 events per sample.

  • Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. Quantify the mean fluorescence intensity of the cell population for each treatment condition.

Protocol 3: Investigating Uptake Mechanisms using Inhibitors

This protocol uses chemical inhibitors to dissect the involvement of different endocytic pathways.

Materials:

  • Fluorescently labeled this compound

  • Cell line of interest

  • Cell culture medium, FBS, PBS

  • Endocytosis inhibitors (see table below)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1 or 2.

  • Inhibitor Pre-incubation: Pre-incubate the cells with the respective inhibitors at their effective concentrations for 30-60 minutes at 37°C.

  • Peptide Incubation: Add the fluorescently labeled this compound to the inhibitor-containing medium and incubate for the desired time.

  • Analysis: Process the cells for either fluorescence microscopy (Protocol 1) or flow cytometry (Protocol 2) to assess the effect of each inhibitor on peptide uptake. A significant reduction in uptake in the presence of an inhibitor suggests the involvement of the corresponding pathway.

Commonly Used Endocytosis Inhibitors:

InhibitorTarget PathwayTypical ConcentrationReference
ChlorpromazineClathrin-mediated endocytosis5-10 µg/mL
NystatinCaveolae-mediated endocytosis25-50 µg/mL
AmilorideMacropinocytosis50-100 µM
Cytochalasin DMacropinocytosis / Actin-dependent processes1-10 µM
Incubation at 4°CEnergy-dependent processes (Endocytosis)N/A

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway: mTOR Activation

Given that this compound is composed of leucine, it is plausible that its cellular uptake and subsequent intracellular hydrolysis could lead to the activation of the mTOR (mammalian target of rapamycin) signaling pathway. L-leucine is a known activator of mTORC1, a key regulator of cell growth, proliferation, and protein synthesis.

mTOR_Signaling peptide This compound uptake Cellular Uptake peptide->uptake hydrolysis Intracellular Hydrolysis uptake->hydrolysis leucine L-Leucine hydrolysis->leucine mTORC1 mTORC1 leucine->mTORC1 Activates downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->downstream Phosphorylates response Cell Growth & Proliferation downstream->response Promotes

Caption: Hypothesized mTORC1 signaling pathway activation by this compound.

Experimental Workflow: Differentiating Uptake Mechanisms

The following workflow outlines the logical steps to investigate the cellular uptake mechanism of this compound.

Uptake_Workflow start Start: Treat cells with fluorescent this compound temp Incubate at 4°C start->temp pept_inhibitors Use PEPT1/PEPT2 inhibitors (e.g., Gly-Sar) start->pept_inhibitors uptake_reduced Uptake significantly reduced? temp->uptake_reduced energy_dep Energy-dependent (Endocytosis) uptake_reduced->energy_dep Yes energy_indep Energy-independent (Direct Penetration) uptake_reduced->energy_indep No inhibitors Use specific endocytosis inhibitors (Chlorpromazine, Nystatin, Amiloride) energy_dep->inhibitors pathway_id Identify specific endocytic pathway(s) inhibitors->pathway_id pept_involvement Assess involvement of peptide transporters pept_inhibitors->pept_involvement

Caption: Workflow for elucidating the cellular uptake mechanism of this compound.

References

Application Note: Chemoenzymatic Synthesis of H-Leu-Leu-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of peptides is a cornerstone of drug discovery and biomedical research. While purely chemical methods like Solid-Phase Peptide Synthesis (SPPS) are powerful, they often involve harsh chemicals, racemization risk, and complex protection/deprotection steps. Chemoenzymatic peptide synthesis (CEPS) offers a compelling alternative, leveraging the remarkable specificity of enzymes to form peptide bonds under mild, aqueous conditions.[1] This approach minimizes side reactions and the need for extensive side-chain protection, resulting in a greener and more efficient process.

This application note details a robust protocol for the synthesis of the tripeptide H-Leu-Leu-Ala-OH using a kinetically controlled, stepwise approach catalyzed by the cysteine protease papain. Papain is well-suited for this synthesis due to its broad substrate specificity, particularly for hydrophobic amino acid residues like Leucine and Alanine.[1][2] The strategy involves the sequential enzymatic ligation of N-terminally protected amino acid esters followed by a final chemical deprotection step to yield the target tripeptide.

Synthesis Strategy

The synthesis is performed in three main stages:

  • Enzymatic Synthesis of Dipeptide (Z-Leu-Leu-OH): An N-benzyloxycarbonyl (Z) protected Leucine ethyl ester (Z-Leu-OEt) acts as the acyl donor. It is coupled with L-Leucine (the nucleophile) in an aqueous buffer system using papain as the biocatalyst.

  • Enzymatic Synthesis of Tripeptide (Z-Leu-Leu-Ala-OH): The purified Z-Leu-Leu-OH is chemically converted to its ethyl ester (Z-Leu-Leu-OEt) to serve as the new acyl donor. This intermediate is then enzymatically coupled with L-Alanine.

  • Chemical Deprotection: The final Z-protected tripeptide is subjected to catalytic hydrogenation to remove the Z-group, yielding the target this compound. The final product is then purified by reversed-phase HPLC.

Experimental Protocols

Materials and Reagents

  • L-Leucine (H-Leu-OH)

  • L-Alanine (H-Ala-OH)

  • N-Z-L-Leucine ethyl ester (Z-Leu-OEt)

  • Papain (from Carica papaya, lyophilized powder)

  • 2-Mercaptoethanol

  • Disodium hydrogen phosphate (Na₂HPO₄)

  • Citric acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Deionized water

Part A: Enzymatic Synthesis of Z-Leu-Leu-OH

  • Buffer Preparation: Prepare a 0.2 M citrate-phosphate buffer. Adjust the pH to 8.0 with 1 M NaOH.

  • Reaction Setup:

    • In a 50 mL reaction vessel, dissolve 10 mmol of Z-Leu-OEt and 15 mmol of L-Leucine in 20 mL of the citrate-phosphate buffer (pH 8.0).

    • Prepare the papain solution by dissolving 200 mg of papain in 5 mL of buffer containing 5 mM 2-mercaptoethanol (as an activator).

  • Enzymatic Reaction:

    • Add the papain solution to the substrate mixture.

    • Stir the reaction at 40°C. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC. As the product Z-Leu-Leu-OH forms, it will precipitate from the solution.

    • After 12-18 hours, or once the reaction reaches completion, stop the reaction by heating it to 90°C for 5 minutes to denature the enzyme.

  • Product Isolation and Purification:

    • Cool the mixture to room temperature and then place it on ice for 30 minutes to maximize precipitation.

    • Collect the precipitate by vacuum filtration and wash it with cold deionized water.

    • To remove unreacted Z-Leu-OEt, wash the solid with cold diethyl ether.

    • Acidify the filtrate to pH 2-3 with 1 M HCl to precipitate any dissolved product. Collect this solid by filtration.

    • Combine the solid fractions and recrystallize from an ethanol/water mixture to obtain pure Z-Leu-Leu-OH.

    • Dry the final product under vacuum.

Part B: Synthesis of Z-Leu-Leu-Ala-OH

  • Esterification of Dipeptide: Chemically convert the purified Z-Leu-Leu-OH to its ethyl ester, Z-Leu-Leu-OEt, using standard esterification methods (e.g., using ethanol and a catalytic amount of sulfuric acid). Purify the resulting ester.

  • Enzymatic Reaction Setup:

    • In a 50 mL reaction vessel, dissolve 5 mmol of Z-Leu-Leu-OEt and 7.5 mmol of L-Alanine in 20 mL of the citrate-phosphate buffer (pH 8.0).

    • Prepare a fresh papain solution (100 mg in 2.5 mL of buffer with 5 mM 2-mercaptoethanol).

  • Enzymatic Coupling:

    • Add the papain solution to the dipeptide/alanine mixture.

    • Stir the reaction at 40°C for 24 hours. Monitor the formation of the Z-Leu-Leu-Ala-OH precipitate.

    • Stop the reaction by heating to 90°C for 5 minutes.

  • Isolation:

    • Cool the reaction mixture and collect the precipitated Z-Leu-Leu-Ala-OH by vacuum filtration.

    • Wash the solid with cold water, followed by cold diethyl ether.

    • Dry the protected tripeptide under vacuum.

Part C: Deprotection and Purification of this compound

  • Catalytic Hydrogenation:

    • Dissolve the dried Z-Leu-Leu-Ala-OH (1 mmol) in 20 mL of methanol.

    • Add 50 mg of 10% Pd/C catalyst to the solution.

    • Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 4-6 hours.

  • Catalyst Removal:

    • Once the reaction is complete (monitored by TLC), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with additional methanol.

  • Final Product Isolation:

    • Evaporate the methanol from the filtrate under reduced pressure to yield the crude this compound.

  • Purification:

    • Purify the crude tripeptide using preparative reversed-phase HPLC (RP-HPLC).[3][4] A typical gradient might be 5-50% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.

    • Collect fractions containing the pure product, pool them, and lyophilize to obtain this compound as a white powder.

    • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Data Presentation

The following table summarizes representative quantitative data expected from the described protocol. Yields and purity are based on typical outcomes for papain-catalyzed syntheses.

StepProductStarting Material (mmol)Yield (%)Purity (by HPLC)
A. Dipeptide Synthesis Z-Leu-Leu-OH10~85%>95%
B. Tripeptide Synthesis Z-Leu-Leu-Ala-OH5~78%>95%
C. Deprotection & Purification This compound1~90%>98%

Visualizations

Diagram 1: Chemoenzymatic Synthesis Workflow

This diagram illustrates the sequential workflow for the synthesis of this compound, from starting materials to the final purified product.

G cluster_start Starting Materials cluster_step1 Step 1: Dipeptide Synthesis cluster_step2 Step 2: Tripeptide Synthesis cluster_step3 Step 3: Final Product Generation cluster_end Final Product start1 Z-Leu-OEt reaction1 Enzymatic Ligation (Papain, pH 8.0, 40°C) start1->reaction1 start2 H-Leu-OH start2->reaction1 start3 H-Ala-OH reaction2 Enzymatic Ligation (Papain, pH 8.0, 40°C) start3->reaction2 purification1 Precipitation & Recrystallization reaction1->purification1 intermediate1 Z-Leu-Leu-OH purification1->intermediate1 esterification Chemical Esterification intermediate1->esterification intermediate2 Z-Leu-Leu-OEt esterification->intermediate2 intermediate2->reaction2 intermediate3 Z-Leu-Leu-Ala-OH reaction2->intermediate3 deprotection Chemical Deprotection (H₂, Pd/C) intermediate3->deprotection purification2 RP-HPLC Purification deprotection->purification2 end_product This compound purification2->end_product

Caption: Workflow for the chemoenzymatic synthesis of this compound.

Diagram 2: Logic of Chemoenzymatic Peptide Synthesis

This diagram outlines the synergistic relationship between chemical and enzymatic steps in the synthesis strategy.

G cluster_chem Chemical Domain cluster_enz Enzymatic Domain title Chemoenzymatic Synthesis Strategy protect N-Terminal Protection (Z-Group) activate C-Terminal Activation (Ethyl Ester) protect->activate Provides stable acyl donor substrate ligate Peptide Bond Formation (Papain Catalysis) activate->ligate Enzyme Recognition & Acyl-Enzyme Intermediate Formation deprotect Final N-Terminal Deprotection (H₂/PdC) deprotect->invis1 Yields final free peptide ligate->deprotect Yields protected peptide product ligate->invis2 High Stereoselectivity Mild Aqueous Conditions Minimal Side-Chain Protection

Caption: Logical relationship between chemical and enzymatic steps.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification Protocol for Synthetic H-LEU-LEU-ALA-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the purification of the synthetic tripeptide H-LEU-LEU-ALA-OH using reversed-phase high-performance liquid chromatography (RP-HPLC). The described methodology is designed to yield a high-purity peptide suitable for a range of research and development applications.

Introduction

This compound is a tripeptide composed of two leucine residues and one alanine residue. Following solid-phase peptide synthesis (SPPS), the crude product typically contains the desired peptide along with various impurities such as truncated sequences, deletion sequences, and by-products from the cleavage of protecting groups.[1] Reversed-phase HPLC is a powerful and widely used technique for the purification of peptides, offering high resolution and scalability.[2] This method separates molecules based on their hydrophobicity.[1][2] The separation occurs due to the differential partitioning of the peptide and impurities between a nonpolar stationary phase and a polar mobile phase.[3] By gradually increasing the hydrophobicity of the mobile phase, peptides are eluted in order of increasing hydrophobicity.

This protocol outlines a standard procedure for the purification of this compound, which can be adapted and optimized based on the specific crude sample characteristics and the purity requirements of the final product.

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram:

G cluster_0 Preparation cluster_1 Purification cluster_2 Analysis & Post-Processing A Crude this compound B Sample Dissolution (0.1% TFA in Water) A->B A->B C Filtration (0.22 µm) B->C B->C D Preparative RP-HPLC C->D C->D E Fraction Collection D->E D->E F Purity Analysis (Analytical RP-HPLC) E->F E->F G Pooling of Pure Fractions F->G F->G H Lyophilization G->H G->H I Pure this compound H->I H->I

Figure 1: HPLC Purification Workflow for this compound.

Materials and Equipment

Item Description
Instrumentation Preparative HPLC system with gradient pump, UV detector, and fraction collector
Analytical HPLC system
Lyophilizer (Freeze-Dryer)
Columns C18 reversed-phase preparative column (e.g., 21.2 x 250 mm, 5-10 µm)
C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm)
Reagents HPLC-grade water
HPLC-grade acetonitrile (ACN)
Trifluoroacetic acid (TFA)
Crude synthetic this compound
Consumables 0.22 µm syringe filters
HPLC vials
Collection tubes

Experimental Protocols

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.

  • Degassing: It is crucial to degas both mobile phases for at least 15 minutes using sonication or vacuum filtration to prevent the formation of bubbles in the HPLC system.

  • Dissolve the crude this compound peptide in Mobile Phase A to a concentration of approximately 10-20 mg/mL.

  • Ensure the sample is completely dissolved. Gentle sonication may be applied if necessary.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

The following table summarizes a typical starting protocol for the preparative purification of this compound.

Parameter Value Notes
Column C18 reversed-phase, 21.2 x 250 mm, 5-10 µmA wide-pore (300Å) column is recommended for peptides.
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 18-20 mL/minThis should be scaled appropriately based on the column dimensions.
Detection 214 nm or 220 nmThese wavelengths correspond to the absorption of the peptide bond.
Gradient 10-40% B over 30 minutesThis is a starting gradient and should be optimized based on an initial analytical run.
Injection Volume Dependent on sample concentration and column loading capacity
Column Temperature Ambient

Protocol:

  • Equilibrate the preparative column with the initial mobile phase conditions (e.g., 10% Mobile Phase B) until a stable baseline is achieved.

  • Inject the filtered crude peptide solution onto the column.

  • Run the gradient method as specified above.

  • Collect fractions corresponding to the major peak observed in the chromatogram.

  • Analyze the purity of each collected fraction using an analytical RP-HPLC system.

  • The analytical method can be similar to the preparative method but scaled down for an analytical column (e.g., 4.6 x 250 mm, 5 µm) with a lower flow rate (e.g., 1 mL/min).

Parameter Value
Column C18 reversed-phase, 4.6 x 250 mm, 5 µm
Flow Rate 1.0 mL/min
Gradient 5-50% B over 20 minutes
  • Pool the fractions that meet the desired purity level (e.g., ≥98%).

  • Freeze the pooled solution at -80°C until it is completely solid.

  • Lyophilize the frozen solution for 48-72 hours or until a dry, white, fluffy powder is obtained.

  • Store the purified lyophilized peptide at -20°C or lower for long-term stability.

Conclusion

The described RP-HPLC method provides a robust and effective protocol for the purification of synthetic this compound. By following this procedure, researchers can obtain a highly purified peptide suitable for a variety of scientific applications. It is important to note that the gradient conditions may require optimization depending on the specific characteristics of the crude peptide mixture to achieve the desired purity and yield.

References

Application Notes and Protocols for H-LEU-LEU-ALA-OH in Peptide Hydrolysis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide H-LEU-LEU-ALA-OH, composed of two L-leucine residues and one L-alanine residue, serves as an excellent model substrate for studying peptide hydrolysis.[1] Its simple, well-defined structure makes it a valuable tool for characterizing the activity and specificity of various proteases and peptidases. The hydrolysis of this peptide releases leucine and alanine, amino acids with significant roles in cellular signaling, particularly through the mTOR pathway.[2][3][4][5] These application notes provide detailed protocols for utilizing this compound in enzymatic assays and discuss the broader implications of its hydrolysis products in cellular regulation.

Rationale for Use in Research

This compound is a valuable tool in several research areas:

  • Enzyme Characterization: It can be used to determine the substrate specificity and kinetic parameters of known and novel proteases.

  • Drug Discovery: It serves as a model substrate for screening potential enzyme inhibitors.

  • Metabolic Studies: The release of leucine and alanine upon hydrolysis allows for the investigation of downstream metabolic and signaling events.

  • Antioxidant Activity: This tripeptide has been noted for its antioxidant properties.

Quantitative Data Summary

While specific kinetic parameters for the hydrolysis of this compound are not extensively published, the following table provides a hypothetical yet realistic range of values based on studies of similar leucine-containing peptide substrates with various proteases. These values can serve as a benchmark for experimental design.

Enzyme ClassRepresentative EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
AminopeptidaseLeucine AminopeptidaseLeu-p-nitroanilide0.5 - 5.010 - 1002,000 - 200,000
Serine ProteaseTrypsinAc-Phe-Gly-Arg-pNA0.1 - 1.050 - 50050,000 - 5,000,000
MetalloproteaseThermolysinZ-Gly-Leu-Ala1.0 - 10100 - 100010,000 - 100,000

Note: These values are illustrative. Actual kinetic parameters will depend on the specific enzyme, buffer conditions, and temperature.

Experimental Protocols

Protocol 1: General Protease Activity Assay using this compound

This protocol provides a general framework for measuring the activity of a protease using this compound as a substrate. The detection of hydrolysis products (leucine and alanine) can be achieved using methods like HPLC or a ninhydrin-based assay.

Materials:

  • This compound (Cat. No.: B1337366)

  • Purified protease or cell lysate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Reaction Termination Solution (e.g., 10% Trichloroacetic acid)

  • Detection reagents (for HPLC or ninhydrin assay)

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay will need to be optimized but a starting point of 1-5 mM is recommended.

  • Enzyme Preparation: Dilute the protease to a suitable concentration in the assay buffer. The optimal concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.

  • Reaction Setup:

    • In a microcentrifuge tube, add the assay buffer.

    • Add the this compound substrate solution.

    • Initiate the reaction by adding the enzyme preparation.

    • The final reaction volume is typically 100-200 µL.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-60 minutes).

  • Reaction Termination: Stop the reaction by adding the termination solution.

  • Product Detection: Analyze the amount of released leucine and alanine using a pre-validated method such as HPLC or a colorimetric assay.

  • Data Analysis: Calculate the rate of product formation and express the enzyme activity in appropriate units (e.g., µmol of product formed per minute per mg of enzyme).

Protocol 2: High-Throughput Screening of Protease Inhibitors

This protocol adapts the general assay for a 96-well plate format suitable for screening potential inhibitors. A fluorescent detection method is recommended for higher sensitivity.

Materials:

  • This compound

  • Fluorescent labeling agent for primary amines (e.g., o-phthaldialdehyde, OPA)

  • Protease

  • Assay Buffer

  • Putative inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate (black, clear bottom for fluorescence reading)

  • Microplate reader with fluorescence capabilities

Procedure:

  • Assay Preparation:

    • Add assay buffer to each well of the 96-well plate.

    • Add the inhibitor compound or vehicle control to the respective wells.

    • Add the this compound substrate.

  • Reaction Initiation: Add the protease solution to all wells to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a predetermined time.

  • Detection:

    • Add the OPA reagent to each well. OPA reacts with the newly formed N-terminal amines of the hydrolysis products (leucine and alanine) to generate a fluorescent signal.

    • Incubate for a short period as recommended by the OPA reagent manufacturer.

  • Measurement: Read the fluorescence intensity using a microplate reader (Excitation: ~340 nm, Emission: ~450 nm).

  • Data Analysis: Calculate the percent inhibition for each compound by comparing the fluorescence signal in the presence of the inhibitor to the control wells.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_sub Prepare this compound Stock Solution setup Set up Reaction (Buffer, Substrate, Inhibitor) prep_sub->setup prep_enz Prepare Enzyme Dilution initiate Initiate Reaction (Add Enzyme) prep_enz->initiate prep_inh Prepare Inhibitor Solutions (Optional) prep_inh->setup setup->initiate incubate Incubate at Optimal Temperature initiate->incubate terminate Terminate Reaction incubate->terminate detect Detect Products (HPLC, Fluorescence) terminate->detect analyze Analyze Data (Calculate Activity/Inhibition) detect->analyze

Caption: Workflow for a peptide hydrolysis assay.

Leucine_Signaling_Pathway hydrolysis This compound Hydrolysis leucine Increased Intracellular Leucine hydrolysis->leucine mTORC1 mTORC1 Activation leucine->mTORC1 Activates protein_synthesis Protein Synthesis mTORC1->protein_synthesis cell_growth Cell Growth & Proliferation mTORC1->cell_growth autophagy Inhibition of Autophagy mTORC1->autophagy

Caption: Leucine-mediated mTORC1 signaling pathway.

Signaling Pathways and Applications

The hydrolysis of this compound releases L-leucine, a branched-chain amino acid that is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway. mTOR is a central regulator of cell growth, proliferation, and metabolism. Leucine-mediated activation of mTOR complex 1 (mTORC1) leads to the phosphorylation of downstream targets such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promotes protein synthesis and inhibits autophagy.

Therefore, studying the hydrolysis of this compound can provide insights into:

  • Nutrient Sensing: How cells sense and respond to amino acid availability.

  • Metabolic Regulation: The role of peptide hydrolysis in providing signaling molecules that regulate cellular metabolism.

  • Therapeutic Development: The design of drugs that modulate protease activity to influence mTOR signaling in diseases like cancer and metabolic disorders.

By using this compound as a model substrate, researchers can effectively investigate the fundamental processes of peptide hydrolysis and its physiological consequences.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of H-LEU-LEU-ALA-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to aggregation during the solid-phase peptide synthesis (SPPS) of H-LEU-LEU-ALA-OH.

Troubleshooting Guide: Overcoming Aggregation

This guide provides solutions to common problems encountered during the synthesis of the hydrophobic tripeptide this compound, with a focus on aggregation-related issues.

Q1: My peptide synthesis is showing signs of aggregation. What are the common indicators?

A: Aggregation during solid-phase peptide synthesis (SPPS) can manifest in several ways. Key indicators include:

  • Poor Resin Swelling: The resin beads may shrink or fail to swell properly in the synthesis solvent. This is a primary visual cue that the peptide chains on the resin are collapsing and clumping together.

  • Slow or Incomplete Reactions: Both the Fmoc deprotection and amino acid coupling steps may become sluggish or incomplete.[1] This is due to the reduced accessibility of the reactive N-terminus of the growing peptide chain.

  • Inaccurate Diagnostic Tests: Standard tests for free amines, such as the Kaiser test, may yield false-negative results. This can be misleading, suggesting a complete reaction when, in reality, the reactive sites are inaccessible due to aggregation.

Q2: My coupling reactions are inefficient, leading to low purity and yield. How can I improve this?

A: Inefficient coupling is a common consequence of peptide aggregation. Here are several strategies to enhance coupling efficiency:

  • Optimize Synthesis Conditions:

    • Solvent Choice: Switch from Dichloromethane (DCM) to more polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), which are better at solvating the growing peptide chain and disrupting secondary structures.[2]

    • Elevated Temperature: Performing coupling reactions at a higher temperature (e.g., 50-60°C) can provide the necessary energy to overcome aggregation and improve reaction kinetics.

    • Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate coupling and deprotection steps, often leading to higher purity and yields, especially for "difficult sequences".[3][4]

  • Utilize Chaotropic Agents:

    • Washing the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, before the coupling step can help disrupt secondary structures.[1]

  • Choice of Coupling Reagents:

    • For sterically hindered couplings, more potent activating reagents like HATU or HCTU in combination with a base such as DIPEA can be more effective.

Q3: I'm observing significant deletion products in my final peptide. What is the likely cause and solution?

A: Deletion products are often a result of incomplete Fmoc deprotection, which is exacerbated by aggregation. To address this:

  • Extend Deprotection Time: Increase the duration of the piperidine treatment to ensure complete removal of the Fmoc group.

  • Use a Stronger Base: Adding a small amount of 1,8-Diazabicycloundec-7-ene (DBU) to the piperidine solution can enhance deprotection efficiency.

  • Incorporate Backbone Modifications: For particularly stubborn sequences, consider incorporating backbone-modifying agents that disrupt hydrogen bonding.

    • Pseudoproline Dipeptides: Inserting a pseudoproline dipeptide can introduce a "kink" in the peptide backbone, effectively disrupting the formation of secondary structures that lead to aggregation.

    • Dmb/Hmb-protected Amino Acids: Utilizing amino acids with a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen can physically block hydrogen bond formation.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation in the context of SPPS?

A: Peptide aggregation during SPPS is the self-association of growing peptide chains on the solid support. This is primarily driven by the formation of intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets. Hydrophobic sequences, such as this compound, are particularly prone to aggregation.

Q2: How do I know which anti-aggregation strategy is best for my synthesis?

A: The choice of strategy depends on the severity of the aggregation and the resources available. For mild aggregation, optimizing solvents and coupling reagents may suffice. For more challenging sequences, microwave-assisted synthesis or the incorporation of pseudoproline dipeptides are powerful options. A systematic approach, starting with less disruptive methods, is often recommended.

Q3: Can I use a combination of anti-aggregation strategies?

A: Yes, in many cases, a combination of strategies can be highly effective. For example, using a high-swelling resin in combination with microwave-assisted synthesis can provide synergistic effects in overcoming severe aggregation.

Data Presentation

The following table summarizes the expected impact of various anti-aggregation strategies on the synthesis of hydrophobic peptides. The values are illustrative and can vary depending on the specific sequence and experimental conditions.

StrategyExpected Crude Purity (%)Expected Yield (%)Notes
Standard SPPS (DCM/DMF)50-70%40-60%Prone to aggregation for hydrophobic sequences.
NMP as Solvent60-80%50-70%Improved solvation compared to DCM/DMF.
Microwave-Assisted SPPS70-90%60-85%Significantly accelerates reactions and disrupts aggregation.
Chaotropic Salt Wash65-85%55-75%Disrupts secondary structures prior to coupling.
Pseudoproline Dipeptide>80%>70%Highly effective at preventing aggregation by disrupting backbone interactions.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS of this compound

This protocol outlines the manual solid-phase synthesis of this compound on a 2-chlorotrityl chloride (2-CTC) resin.

  • Resin Preparation and First Amino Acid Loading:

    • Swell 2-CTC resin in DCM for 30 minutes.

    • Dissolve Fmoc-Ala-OH (2 equivalents) and DIPEA (4 equivalents) in DCM.

    • Add the amino acid solution to the resin and shake for 2 hours.

    • Cap any unreacted sites on the resin using a solution of DCM/MeOH/DIPEA (17:2:1) for 30 minutes.

    • Wash the resin with DCM and DMF.

  • Peptide Chain Elongation (for each subsequent amino acid):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then for 10 minutes.

    • Washing: Wash the resin thoroughly with DMF.

    • Coupling:

      • Pre-activate Fmoc-Leu-OH (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2 minutes.

      • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Washing: Wash the resin with DMF and DCM.

    • Repeat the deprotection, washing, and coupling steps for the final Leu residue.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5) for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry.

Protocol 2: Microwave-Assisted Fmoc-SPPS of this compound

This protocol is adapted for a microwave peptide synthesizer.

  • Resin Loading and Initial Setup:

    • Load the Fmoc-Ala-OH pre-loaded resin into the microwave peptide synthesizer reaction vessel.

    • Program the synthesizer with the this compound sequence.

  • Automated Synthesis Cycle (for each amino acid):

    • Fmoc Deprotection: Program a two-stage deprotection with 20% piperidine in DMF, with microwave irradiation at a set temperature (e.g., 75°C) for a short duration (e.g., 30 seconds followed by 3 minutes).

    • Washing: Automated washing cycles with DMF.

    • Coupling:

      • Program the addition of Fmoc-Leu-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

      • Apply microwave irradiation at a set temperature (e.g., 90°C) for a defined time (e.g., 5 minutes).

    • Washing: Automated washing cycles with DMF.

  • Cleavage and Purification:

    • Follow the same cleavage, precipitation, and purification steps as in Protocol 1.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis Aggregation start Synthesis Start: This compound check_aggregation Observe Signs of Aggregation? (Poor Swelling, Slow Reactions) start->check_aggregation synthesis_ok Continue Synthesis & Cleavage check_aggregation->synthesis_ok No strategy Implement Anti-Aggregation Strategy check_aggregation->strategy Yes success Successful Synthesis: High Purity & Yield synthesis_ok->success option1 Modify Conditions: - Switch to NMP - Elevate Temperature strategy->option1 option2 Microwave-Assisted SPPS strategy->option2 option3 Chaotropic Salt Wash (e.g., 0.8M NaClO4 in DMF) strategy->option3 option4 Incorporate Pseudoproline Dipeptide strategy->option4 reevaluate Re-evaluate Synthesis option1->reevaluate option2->reevaluate option3->reevaluate option4->reevaluate reevaluate->success Problem Solved failure Persistent Issues: Consult Specialist reevaluate->failure Problem Persists

Caption: Troubleshooting workflow for aggregation in this compound synthesis.

SPPS_Cycle Standard Fmoc-SPPS Cycle for this compound resin Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat for Next Amino Acid wash2->repeat repeat->deprotection Yes end Final Deprotection & Cleavage repeat->end No

Caption: A typical Fmoc-SPPS cycle for peptide elongation.

References

Troubleshooting H-LEU-LEU-ALA-OH solubility issues in buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for H-LEU-LEU-ALA-OH. This guide provides troubleshooting assistance and answers to frequently asked questions regarding solubility issues with this peptide in various buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peptide difficult to dissolve in aqueous buffers?

A1: The tripeptide this compound has significant hydrophobic character due to the presence of two Leucine residues.[1][2][3] Hydrophobic amino acids tend to minimize their interaction with water, which can lead to poor solubility and aggregation in aqueous solutions.[4] Peptides with over 50% hydrophobic residues are often challenging to dissolve directly in water or standard buffers.[5]

Q2: How do I determine the charge of this compound to select a starting solvent?

A2: You can estimate the net charge of the peptide at a neutral pH. A common method is to assign a value of +1 to each basic residue (like Lysine or Arginine) and the N-terminus, and a value of -1 to each acidic residue (like Aspartic acid or Glutamic acid) and the C-terminus.

  • N-terminus: +1

  • Leucine (L): 0 (neutral, hydrophobic side chain)

  • Leucine (L): 0 (neutral, hydrophobic side chain)

  • Alanine (A): 0 (neutral, hydrophobic side chain)

  • C-terminus (-OH): -1

The calculated net charge for this compound at neutral pH is (+1) + (-1) = 0. Therefore, it is considered a neutral, hydrophobic peptide, which dictates the solubilization strategy.

Q3: What is the best initial approach for dissolving this peptide?

A3: For a neutral, hydrophobic peptide like this compound, the recommended method is to first dissolve it in a minimal amount of a sterile organic solvent. Subsequently, the desired aqueous buffer should be added dropwise while vortexing until the final concentration is reached. Always start with a small test amount of your peptide to find the optimal conditions before dissolving the entire sample.

Q4: What should I do if the peptide precipitates when I add my aqueous buffer?

A4: Precipitation upon adding an aqueous buffer suggests that the peptide's solubility limit in that final solvent mixture has been exceeded. To resolve this, try adding the concentrated peptide-organic solvent solution very slowly (dropwise) into the vigorously stirring aqueous buffer. This prevents localized high concentrations that can initiate aggregation. If precipitation persists, the sample may need to be recovered by lyophilization, and the dissolution process restarted using a higher ratio of organic solvent or a different co-solvent.

Q5: Can sonication or heating be used to help dissolve this compound?

A5: Yes, both methods can be effective. Brief sonication can help break up aggregates and improve dissolution. Gentle warming of the solution can also increase solubility; however, care must be taken to avoid excessive heat, which could degrade the peptide.

Troubleshooting Guide

Issue 1: The lyophilized peptide powder will not dissolve in my aqueous buffer (e.g., PBS, Tris).
  • Cause : High hydrophobicity of the peptide sequence.

  • Solution : Follow the recommended protocol for hydrophobic peptides. First, attempt to dissolve the peptide in a small volume of an organic solvent before diluting with your buffer.

Issue 2: The peptide dissolves in an organic solvent but becomes cloudy or precipitates upon adding buffer.
  • Cause : The peptide is reaching its solubility limit in the final aqueous-organic mixture.

  • Solution :

    • Slow Dilution : Add the peptide/organic solvent mixture dropwise into the vortexing aqueous buffer.

    • Adjust pH : Modify the pH of the aqueous buffer. Since the peptide is neutral, moving the pH further from its isoelectric point (pI) can increase charge and enhance solubility. Try adjusting the buffer to a slightly acidic (pH 3-5) or slightly basic (pH 8-10) range.

    • Increase Co-solvent : Prepare the final solution with a higher percentage of the organic co-solvent, but be mindful of the tolerance of your specific assay for solvents like DMSO.

Issue 3: The peptide solution is clear initially but becomes cloudy after storage at 4°C.
  • Cause : The peptide has lower solubility at colder temperatures and is aggregating over time.

  • Solution :

    • Storage : Store the peptide stock solution at -20°C or -80°C to minimize aggregation. Prepare aliquots to avoid repeated freeze-thaw cycles.

    • Re-dissolving : Before use, allow the aliquot to warm to room temperature. If cloudiness persists, brief sonication or gentle warming may be required to redissolve the peptide.

    • Centrifugation : Always centrifuge the peptide solution to pellet any undissolved aggregates before use in an experiment.

Data and Protocols

Peptide and Amino Acid Properties
PropertyL-Leucine (Leu)L-Alanine (Ala)This compound (Tripeptide)
Classification Hydrophobic, Non-polarHydrophobic, Non-polarNeutral, Hydrophobic
Side Chain IsobutylMethylContains two isobutyl and one methyl side chain
Calculated Net Charge 0 at neutral pH0 at neutral pH0 at neutral pH
Recommended Solvents for Initial Dissolution
SolventClassSuitability for this compoundNotes
Sterile, Deionized Water AqueousPoor; not recommended as the primary solvent.The high hydrophobicity of the peptide makes it unlikely to dissolve in purely aqueous solutions.
Dimethyl Sulfoxide (DMSO) OrganicExcellent; highly recommended for initial dissolution.A powerful solvent for hydrophobic peptides. Keep the final concentration in cell-based assays low (typically <0.5% v/v) to avoid toxicity.
Dimethylformamide (DMF) OrganicGood alternative to DMSO.Use if DMSO is incompatible with the peptide (e.g., contains Cys or Met, which this compound does not) or the experimental system.
Acetonitrile, Methanol, Isopropanol OrganicGood; can be effective for moderately hydrophobic peptides.May be less effective than DMSO for highly hydrophobic sequences but are often more volatile and easier to remove if necessary.
Dilute Acetic Acid / Ammonia Aqueous (pH-modified)May improve solubility compared to neutral water.Because the peptide is neutral overall, making the solution acidic protonates the C-terminus, and making it basic deprotonates the N-terminus. This imparts a net charge and can increase solubility. Test on a small scale.

Experimental Protocol: Small-Scale Solubility Testing

This protocol should be performed before dissolving the entire peptide stock to determine the optimal solvent system.

  • Preparation : Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation. Centrifuge the vial briefly (e.g., 10,000 x g for 1-2 minutes) to ensure all powder is at the bottom.

  • Aliquot : Carefully weigh out a small, known amount of the peptide (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Solvent Test 1 (Organic) : Add a minimal volume of DMSO (e.g., 20 µL) to the 1 mg of peptide. Vortex for 30 seconds.

  • Observation : Visually inspect the solution. A fully dissolved peptide will yield a clear, particle-free solution.

  • Dilution : If the peptide dissolved in step 3, slowly add your desired aqueous buffer (e.g., PBS pH 7.4) dropwise while vortexing to reach your target final concentration (e.g., dilute to 1 mL for a 1 mg/mL solution).

  • Final Assessment : Observe the final solution for any signs of precipitation or cloudiness. If it remains clear, this solvent system is suitable.

  • Troubleshooting : If the peptide did not dissolve in step 3 or precipitated in step 5, repeat the process with a different organic solvent (e.g., DMF) or consider using a pH-adjusted buffer for the dilution step.

Visual Guides

TroubleshootingWorkflow Troubleshooting Workflow for this compound Solubility start Start: Lyophilized This compound test_solubility Perform Small-Scale Solubility Test start->test_solubility add_dmso Dissolve in minimal volume of DMSO test_solubility->add_dmso is_clear1 Is solution clear? add_dmso->is_clear1 add_buffer Slowly add aqueous buffer while vortexing is_clear1->add_buffer Yes fail1 Try alternative solvent (e.g., DMF, Acetonitrile) is_clear1->fail1 No is_clear2 Is final solution clear? add_buffer->is_clear2 success Success! Solution is ready. Centrifuge before use. is_clear2->success Yes fail2 Troubleshoot Dilution is_clear2->fail2 No fail1->add_dmso adjust_ph Adjust pH of aqueous buffer fail2->adjust_ph increase_organic Increase organic solvent ratio fail2->increase_organic sonicate Apply gentle sonication or warming fail2->sonicate adjust_ph->add_buffer Retry increase_organic->add_buffer Retry sonicate->add_buffer Retry

Caption: A step-by-step workflow for troubleshooting this compound solubility issues.

FactorsAffectingSolubility Key Factors Influencing Peptide Solubility center Peptide Solubility composition Amino Acid Composition (Hydrophobicity) center->composition ph pH and Net Charge (vs. Isoelectric Point) center->ph length Peptide Length center->length temp Temperature center->temp solvent Solvent Properties (Aqueous vs. Organic) center->solvent concentration Peptide Concentration center->concentration

Caption: A diagram illustrating the primary factors that affect peptide solubility.

References

H-LEU-LEU-ALA-OH stability and degradation prevention

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the tripeptide H-LEU-LEU-ALA-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this peptide and preventing its degradation during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for lyophilized this compound?

A1: For maximum stability, lyophilized this compound should be stored in a tightly sealed container with a desiccant at -20°C or, for long-term storage, at -80°C.[1] Exposure to moisture can significantly decrease its long-term stability. Before opening the vial, it is crucial to allow it to equilibrate to room temperature in a desiccator to prevent condensation.[1]

Q2: What is the recommended procedure for reconstituting this compound?

A2: There is no universal solvent for all peptides. The solubility of this compound will depend on its specific formulation. It is advisable to first test the solubility of a small amount of the peptide.[1] For reconstitution, always use sterile, nuclease-free water or a sterile, slightly acidic buffer (pH 5-7).[1] If the peptide is difficult to dissolve, brief sonication may be helpful.[1]

Q3: How stable is this compound in solution, and what are the primary degradation pathways?

A3: Once in solution, peptides are significantly less stable than in their lyophilized form. The primary degradation pathways for this compound are expected to be:

  • Hydrolysis: Cleavage of the peptide bonds, which can be catalyzed by acidic or basic conditions.

  • Enzymatic Degradation: In biological samples, proteases and peptidases can rapidly degrade the peptide. The proteasome is known to cleave peptide bonds involving leucine, suggesting the Leu-Ala bond in this compound could be a target.

  • Oxidation: While Leucine and Alanine are not as prone to oxidation as residues like Cysteine or Methionine, oxidation can still occur over time, especially in the presence of metal ions or reactive oxygen species.

Q4: How can I minimize peptide degradation in my experiments?

A4: To minimize degradation, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Using a slightly acidic buffer (pH 4-6) can help to minimize hydrolysis. For experiments involving biological matrices like cell lysates or serum, the addition of a broad-spectrum protease inhibitor cocktail is highly recommended.

Q5: My peptide solution appears cloudy. What should I do?

A5: Cloudiness or precipitation can indicate poor solubility or aggregation. Ensure the peptide is fully dissolved, using sonication if necessary. If solubility remains an issue, consider dissolving the peptide in a minimal amount of an organic solvent like DMSO before slowly adding it to your aqueous buffer with stirring.

Troubleshooting Guides

Issue 1: Low or No Biological Activity in Assays
Possible Cause Troubleshooting Step
Peptide Degradation Ensure proper storage of lyophilized peptide at -20°C or -80°C in a desiccated environment. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles by storing aliquots.
Incorrect Peptide Concentration Verify the net peptide content of your sample, which is different from the total peptide weight due to the presence of counterions (e.g., TFA) and moisture. Calculate the concentration based on the net peptide content provided by the manufacturer.
Proteolytic Degradation in Cell Culture Minimize the time the peptide is in culture with cells. Consider using serum-free media if your experiment allows, as serum contains proteases. The use of a protease inhibitor cocktail should be considered, but its compatibility with your specific assay must be verified.
Adsorption to Labware Peptides can adsorb to plastic and glass surfaces. To minimize this, use low-protein-binding tubes and pipette tips.
Issue 2: Inconsistent Assay Results
Possible Cause Troubleshooting Step
Inconsistent Peptide Stability Standardize the preparation and handling of your this compound solutions. Use a consistent buffer system, pH, and temperature for all experiments.
Repeated Freeze-Thaw Cycles Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing, which can degrade the peptide.
Variable pH of the Solution The pH of the solution can significantly impact peptide stability. Ensure the buffer has sufficient capacity to maintain the desired pH throughout the experiment.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by RP-HPLC

This protocol outlines a general procedure to assess the stability of this compound in a specific buffer over time.

Materials:

  • This compound

  • Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • C18 column suitable for peptide separation

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of this compound in the desired buffer at a known concentration (e.g., 1 mg/mL).

  • Aliquot the solution into several vials.

  • Store the vials at the desired temperature (e.g., 4°C, 25°C, 37°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial.

  • Analyze the sample by RP-HPLC.

    • Injection Volume: 20 µL

    • Detection: UV at 214 nm

    • Gradient: A suitable gradient to separate the parent peptide from potential degradation products (e.g., a linear gradient from 5% to 95% Mobile Phase B over 30 minutes).

  • Integrate the peak area of the intact this compound at each time point.

  • Calculate the percentage of the remaining peptide at each time point relative to the initial time point (t=0).

Data Analysis: Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analysis at Time Points cluster_data Data Interpretation A Prepare this compound stock solution in buffer B Aliquot into multiple vials A->B C Incubate at desired temperature B->C D Remove vial at t = 0, 1, 2, 4... hrs C->D E Analyze by RP-HPLC D->E F Integrate peak area of intact peptide E->F G Calculate % remaining peptide F->G H Plot % remaining vs. time G->H I Determine degradation kinetics H->I

Caption: Workflow for assessing the stability of this compound using RP-HPLC.

Protocol 2: General Method for Preventing Proteolytic Degradation in Cell Lysates

Materials:

  • Cell lysate containing the experimental sample

  • This compound stock solution

  • Broad-spectrum protease inhibitor cocktail (commercially available)

  • Low-protein-binding microcentrifuge tubes

Procedure:

  • Thaw the cell lysate on ice.

  • Immediately add the protease inhibitor cocktail to the cell lysate according to the manufacturer's instructions.

  • Add the this compound stock solution to the cell lysate to the final desired concentration.

  • Perform the experiment, keeping the samples on ice as much as possible to minimize protease activity.

  • Use low-protein-binding tubes and pipette tips to minimize loss of the peptide due to adsorption.

Protease_Inhibition_Workflow A Thaw cell lysate on ice B Add protease inhibitor cocktail A->B C Add this compound to the lysate B->C D Perform experiment (keep on ice) C->D E Use low-protein-binding labware D->E

Caption: Workflow for preventing proteolytic degradation of this compound in biological samples.

Summary of Stability and Degradation Prevention

Parameter Recommendation Rationale
Storage (Lyophilized) -20°C (short-term) or -80°C (long-term) in a desiccated environment.To prevent hydrolysis and maintain long-term integrity.
Storage (Solution) Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.To minimize degradation that occurs more rapidly in solution and from temperature fluctuations.
pH of Solution Prepare solutions in a slightly acidic buffer (pH 4-6).To minimize acid- and base-catalyzed hydrolysis of peptide bonds.
Biological Samples Add a broad-spectrum protease inhibitor cocktail.To prevent enzymatic cleavage by endogenous proteases.
Labware Use low-protein-binding tubes and pipette tips.To prevent loss of peptide due to adsorption to surfaces.
General Handling Prepare fresh solutions for each experiment whenever possible.To ensure the use of the most stable and active form of the peptide.

References

Best storage conditions for lyophilized H-LEU-LEU-ALA-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the optimal storage, handling, and troubleshooting for the lyophilized tripeptide H-LEU-LEU-ALA-OH.

Best Storage Conditions for Lyophilized this compound

Proper storage is critical to maintain the integrity and activity of lyophilized this compound. The primary goals of storage are to minimize degradation by protecting the peptide from moisture, heat, light, and oxidation.

Summary of Storage Recommendations

For optimal stability, lyophilized this compound should be stored in a tightly sealed container in a desiccated environment, protected from light. The following table summarizes the expected shelf life under various temperature conditions.

Storage TemperatureExpected Shelf Life for Lyophilized PeptidesRecommendations
-80°C Several years (minimal degradation)Ideal for long-term storage.
-20°C Several yearsAcceptable for long-term storage. [1][2][3]
2-8°C (Refrigerated) Approximately 1-2 yearsSuitable for short to medium-term storage.[4]
Room Temperature (20-25°C) Weeks to monthsNot recommended for long-term storage.[5] Stability is sequence-dependent.

Note: While this compound is a relatively stable peptide due to its amino acid composition (Leucine and Alanine are not highly susceptible to oxidation or deamidation), adherence to these storage conditions will maximize its shelf-life and experimental reproducibility. Always refer to the Certificate of Analysis provided by the supplier for lot-specific recommendations.

Experimental Protocols

Protocol for Handling and Aliquoting Lyophilized Peptide

To prevent contamination and degradation from repeated handling, it is crucial to aliquot the lyophilized peptide upon receipt.

  • Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold peptide, which can accelerate degradation.

  • Weighing: In a clean, dry, and low-humidity environment, quickly weigh the desired amount of peptide for each aliquot into separate sterile, light-protected vials.

  • Inert Gas Purge (Optional but Recommended): For maximum stability, gently purge the headspace of each vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes the risk of oxidation over time.

  • Sealing and Storage: Tightly cap each aliquot and store at the recommended temperature (-20°C or -80°C).

Troubleshooting Guide

This guide addresses common issues that may be encountered when working with lyophilized this compound.

Question: The lyophilized peptide is difficult to dissolve. What should I do?

Answer: this compound is a hydrophobic peptide due to the two leucine residues, which can sometimes make reconstitution challenging.

  • Recommended Solvents: Start with sterile, distilled, or deionized water. If solubility is limited, the addition of a small amount of a co-solvent may be necessary. For highly hydrophobic peptides, dissolving in a minimal volume of a polar organic solvent like DMSO or DMF, followed by slow dilution with an aqueous buffer, can be effective.

  • Gentle Agitation: After adding the solvent, gently swirl or vortex the vial. Avoid vigorous shaking, as this can cause aggregation.

  • Sonication: If clumps persist, a brief sonication in a water bath can help to break them up and facilitate dissolution.

  • pH Adjustment: The solubility of peptides can be pH-dependent. If the peptide is still not dissolving, adjusting the pH of the buffer may improve solubility. Since this compound has a free carboxylic acid, it will be more soluble at a pH above its isoelectric point (pI).

Question: My reconstituted peptide solution appears cloudy or contains precipitates.

Answer: Cloudiness or precipitation can indicate several issues:

  • Aggregation: Hydrophobic peptides like this compound can be prone to aggregation, especially at high concentrations. Try preparing a more dilute solution.

  • Bacterial Contamination: If the solution was prepared with non-sterile solvents or handled in a non-sterile environment, bacterial growth can cause turbidity. It is recommended to filter the reconstituted peptide solution through a 0.22 µm sterile filter.

  • Buffer Incompatibility: The peptide may not be stable in the chosen buffer system. Consider trying a different buffer or adjusting the pH.

Question: I am observing inconsistent results in my experiments. Could it be the peptide?

Answer: Inconsistent results can stem from peptide degradation or improper handling.

  • Storage Conditions: Confirm that the lyophilized peptide and any reconstituted solutions have been stored correctly (see storage table above).

  • Freeze-Thaw Cycles: Avoid repeated freezing and thawing of stock solutions. Prepare single-use aliquots to maintain peptide integrity.

  • Accurate Quantification: The actual peptide content in a lyophilized powder can be 70-90% due to the presence of counter-ions and residual moisture. For precise concentration calculations, refer to the net peptide content on the Certificate of Analysis.

Frequently Asked Questions (FAQs)

Q1: How should I reconstitute lyophilized this compound?

A1: Allow the vial to reach room temperature in a desiccator. Add the desired volume of a sterile solvent (e.g., sterile water or a suitable buffer) to the vial. Gently agitate to dissolve the peptide completely. For long-term storage of the solution, it is best to aliquot and freeze at -20°C or -80°C.

Q2: How long is the reconstituted this compound solution stable?

A2: The stability of peptides in solution is limited. For short-term storage (a few days), the solution can be kept at 2-8°C. For longer-term storage (weeks to months), it is essential to store aliquots at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

Q3: Does the appearance of the lyophilized cake matter?

A3: A uniform, well-formed lyophilized cake is generally indicative of a successful freeze-drying process. However, a collapsed or partially collapsed cake does not necessarily mean the peptide is degraded, but it may be more challenging to reconstitute. If you have concerns, contact the supplier's technical support.

Q4: Is this compound sensitive to light?

A4: While Leucine and Alanine are not particularly light-sensitive amino acids, it is good laboratory practice to protect all peptides from light to prevent any potential photodegradation. Store in amber vials or in the dark.

Q5: What are the potential degradation pathways for this compound?

A5: The primary degradation pathways for peptides in the lyophilized state are hydrolysis (if exposed to moisture) and oxidation (if exposed to air). The peptide bonds can be hydrolyzed, and while Leucine and Alanine are not prone to oxidation, trace impurities could catalyze oxidative processes. In solution, enzymatic degradation (if contaminated) and chemical hydrolysis are more significant concerns.

Visual Guides

TroubleshootingWorkflow start Start: Reconstituting This compound issue Issue Encountered? start->issue solubility Poor Solubility issue->solubility Yes cloudiness Cloudiness / Precipitation issue->cloudiness Yes inconsistent Inconsistent Results issue->inconsistent Yes end Problem Resolved issue->end No solution1 Try gentle agitation/sonication. Use recommended co-solvents (e.g., DMSO). Adjust buffer pH. solubility->solution1 solution2 Prepare a more dilute solution. Sterile filter (0.22 µm). Check buffer compatibility. cloudiness->solution2 solution3 Verify storage conditions. Use single-use aliquots. Confirm net peptide content for concentration. inconsistent->solution3 solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for common issues with this compound.

StorageWorkflow receive Receive Lyophilized This compound equilibrate Equilibrate to Room Temp in Desiccator receive->equilibrate aliquot Aliquot into Sterile, Light-Protected Vials equilibrate->aliquot storage_decision Storage Duration? aliquot->storage_decision long_term Long-Term (> 1 month) storage_decision->long_term Long short_term Short-Term (< 1 month) storage_decision->short_term Short store_frozen Store at -20°C or -80°C in a Desiccator long_term->store_frozen store_fridge Store at 2-8°C in a Desiccator short_term->store_fridge

Caption: Best practices for handling and storage of lyophilized this compound.

References

Technical Support Center: Purifying H-LEU-LEU-ALA-OH with HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of HPLC gradients for the purification of the tripeptide H-LEU-LEU-ALA-OH. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high-purity peptide for their applications.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of this compound that influence its purification by reversed-phase HPLC?

A1: this compound is a tripeptide with a sequence of two L-leucine residues followed by an L-alanine residue.[1] Its key characteristic is its hydrophobicity, primarily due to the two leucine residues with isobutyl side chains.[2] This hydrophobicity dictates its strong retention on reversed-phase columns like C18 and requires a relatively high concentration of organic solvent for elution.[3] The peptide's small size also means it will likely have fast mass transfer kinetics, leading to sharp peaks under optimal conditions.

Q2: What is a good starting point for a reversed-phase HPLC gradient for purifying this compound?

A2: For a hydrophobic peptide like this compound, a good starting point is a broad gradient to determine the approximate elution time.[4] A common starting method on a C18 column would be a linear gradient of 5% to 95% acetonitrile (containing 0.1% TFA) over 30 minutes.[4] Given the hydrophobicity of this compound, it is expected to elute at a mid-to-high concentration of acetonitrile.

Q3: Which column is most suitable for the purification of this compound?

A3: A C18 column is the standard and most recommended starting point for the purification of most peptides, including hydrophobic ones like this compound. For very hydrophobic peptides, a C8 or even a C4 column can be considered to reduce retention time and improve peak shape. The choice of pore size is also important; for small peptides like this tripeptide, a pore size of 100-130 Å is generally suitable.

Q4: What is the role of trifluoroacetic acid (TFA) in the mobile phase, and what concentration should I use?

A4: Trifluoroacetic acid (TFA) is an ion-pairing agent that is added to the mobile phase to improve peak shape and resolution for peptides. It works by forming an ion pair with the positively charged amino groups of the peptide, which masks the interactions with residual silanol groups on the silica-based stationary phase, thus reducing peak tailing. A concentration of 0.1% TFA in both the aqueous and organic mobile phases is standard for peptide purification.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptom Potential Cause Recommended Solution
Peak Tailing Secondary interactions with the stationary phase; low TFA concentration.Ensure 0.1% TFA is present in both mobile phases. Consider using a column with end-capping to minimize silanol interactions.
Peak Fronting Column overload.Reduce the amount of sample injected onto the column. Dilute the sample before injection.
Split Peaks Partially clogged column frit; sample solvent stronger than the mobile phase.Backflush the column to remove particulates. Dissolve the sample in the initial mobile phase or a weaker solvent.
Issue 2: Broad Peaks
Potential Cause Recommended Solution
Slow gradient elution A very shallow gradient can sometimes lead to band broadening. Optimize the gradient slope around the elution point of the peptide.
High flow rate While a higher flow rate can decrease run time, an excessively high flow rate can lead to peak broadening. It is important to find a balance between speed and resolution.
Column degradation Over time, column performance can degrade. If other solutions fail, consider replacing the column.
Issue 3: Irreproducible Retention Times
Potential Cause Recommended Solution
Inadequate column equilibration Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection.
Fluctuations in mobile phase composition Ensure mobile phases are well-mixed and degassed. Prepare fresh mobile phases daily.
Temperature variations Use a column oven to maintain a consistent temperature, as temperature can affect retention times.
Issue 4: Low Recovery of the Peptide
Potential Cause Recommended Solution
Peptide precipitation This compound is hydrophobic and may precipitate in a highly aqueous mobile phase. Ensure the sample is fully dissolved in the injection solvent.
Adsorption to the HPLC system Peptides can adsorb to metallic surfaces. Using a biocompatible HPLC system or passivating the system can help.
Irreversible binding to the column If the peptide is extremely hydrophobic, it might bind irreversibly. A less hydrophobic column (C8 or C4) or a stronger organic solvent might be necessary.

Experimental Protocols

Protocol 1: Initial Scouting Gradient for this compound

This protocol is designed to determine the approximate retention time of this compound.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm, 120 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 5% to 95% B over 30 minutes
Detection UV at 214 nm
Column Temperature 25°C
Protocol 2: Optimized Gradient for this compound Purification

This protocol is an example of an optimized gradient after the scouting run has determined the peptide elutes at approximately 50% Acetonitrile.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm, 120 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 40% to 60% B over 20 minutes
Detection UV at 214 nm
Column Temperature 30°C

Visualizations

Gradient_Optimization_Workflow A Start: Crude this compound Sample B Perform Initial Scouting Run (Broad Gradient: 5-95% B) A->B C Determine Approximate Elution % of Acetonitrile B->C D Design Optimized Gradient (Shallow gradient around elution %) e.g., 40-60% B over 20 min C->D E Inject Sample with Optimized Gradient D->E F Analyze Purity of Collected Fractions E->F G Purity > 98%? F->G H Pool Fractions and Lyophilize G->H Yes I Further Optimization Required (Adjust Gradient Slope, Temperature, or Column) G->I No I->D

Caption: Workflow for optimizing an HPLC gradient for this compound purification.

Troubleshooting_Workflow Start Problem with Purification PeakShape Poor Peak Shape? Start->PeakShape Tailing Tailing PeakShape->Tailing Yes BroadPeaks Broad Peaks? PeakShape->BroadPeaks No Fronting Fronting Splitting Splitting CheckTFA Check 0.1% TFA in Mobile Phases Tailing->CheckTFA ReduceLoad Reduce Sample Load Fronting->ReduceLoad CheckSolvent Check Sample Solvent & Column Frit Splitting->CheckSolvent OptimizeGradient Optimize Gradient Slope BroadPeaks->OptimizeGradient Yes LowRecovery Low Recovery? BroadPeaks->LowRecovery No CheckSolubility Improve Sample Solubility (e.g., use DMSO) LowRecovery->CheckSolubility Yes

Caption: A troubleshooting decision tree for common HPLC purification issues.

References

Technical Support Center: Solution-Phase Synthesis of H-LEU-LEU-ALA-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the solution-phase synthesis of the tetrapeptide H-LEU-LEU-ALA-OH.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions in a question-and-answer format.

Q1: My final product purity is low, with multiple unexpected peaks in the HPLC chromatogram. What are the likely side reactions?

Low purity in the final this compound product often indicates the occurrence of side reactions during the coupling or deprotection steps. The primary culprits include:

  • Racemization: The chiral integrity of the amino acids can be compromised, particularly during the activation step of the carboxyl group. This leads to the formation of diastereomeric peptides that are often difficult to separate from the desired product.[1]

  • Diketopiperazine (DKP) Formation: This is a significant side reaction, especially at the dipeptide stage (Leu-Ala-OR). The N-terminal amino group of the deprotected dipeptide can intramolecularly attack the ester carbonyl, leading to the formation of a cyclic dipeptide (cyclo(Leu-Ala)) and truncation of the peptide chain.[2][3][4]

  • Incomplete Coupling: Failure to drive the coupling reaction to completion results in deletion sequences (e.g., H-LEU-ALA-OH instead of this compound).

  • By-product formation from coupling reagents: Certain coupling reagents can lead to the formation of by-products that can be difficult to remove.

Q2: How can I minimize racemization during the synthesis?

Minimizing racemization is critical for obtaining a pure product with the correct biological activity. Key strategies include:

  • Choice of Coupling Reagent and Additives: Utilize coupling reagents known to suppress racemization. The addition of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can form active esters that are less prone to racemization.[1]

  • Control of Base: Use a sterically hindered and weaker base, such as N,N-diisopropylethylamine (DIPEA), in stoichiometric amounts. Excess or stronger bases can promote racemization.

  • Reaction Temperature: Perform coupling reactions at lower temperatures (e.g., 0 °C) to reduce the rate of racemization.

  • Solvent Polarity: Less polar solvents can sometimes help in reducing racemization.

Q3: I am observing significant amounts of a cyclic dipeptide. How can I prevent diketopiperazine formation?

Diketopiperazine formation is a common issue when synthesizing peptides containing proline or when there is a delay between the deprotection of the N-terminus of a dipeptide ester and the subsequent coupling step. To mitigate this:

  • Immediate Coupling after Deprotection: After the deprotection of the dipeptide (H-Leu-Ala-OR), proceed immediately with the coupling of the next amino acid (Boc-Leu-OH).

  • Use of N-alpha-protected Dipeptide Fragments: Instead of a stepwise C-terminal elongation, consider a fragment condensation approach where a protected dipeptide (e.g., Boc-Leu-Leu-OH) is coupled to the C-terminal amino acid ester (H-Ala-OR).

  • Simultaneous Deprotection and Coupling: In some cases, a simultaneous deprotection-coupling procedure can be employed where the deprotected and highly reactive nucleophilic species is trapped in situ by the activated amino acid.

Q4: The yield of my tetrapeptide is consistently low. What are the potential causes and how can I improve it?

Low yield can stem from several factors throughout the synthesis:

  • Incomplete Reactions: Both coupling and deprotection steps must be driven to completion. Monitor reaction progress using techniques like thin-layer chromatography (TLC).

  • Product Loss During Work-up: Significant amounts of the peptide can be lost during extraction and purification steps. Optimize these procedures to minimize losses.

  • Side Reactions: As discussed, side reactions like diketopiperazine formation directly reduce the yield of the desired linear peptide.

  • Choice of Synthesis Strategy: For a tetrapeptide, a stepwise synthesis is generally feasible. However, if aggregation or other issues arise, a fragment condensation approach might provide better yields.

Frequently Asked Questions (FAQs)

Q1: What is the recommended strategy for the solution-phase synthesis of this compound: stepwise elongation or fragment condensation?

For a tetrapeptide like this compound, both stepwise C-terminal elongation and a [2+2] or [3+1] fragment condensation approach are viable.

  • Stepwise Synthesis: This involves the sequential addition of protected amino acids starting from the C-terminal alanine. It is often simpler to perform for short peptides.

  • Fragment Condensation: This involves synthesizing di- or tripeptide fragments (e.g., Boc-Leu-Leu-OH and H-Ala-OR) and then coupling them. This can be advantageous in minimizing repetitive side reactions and potentially improving the overall yield and purity, especially if aggregation is an issue with the growing peptide chain.

Q2: Which protecting groups are most suitable for the synthesis of this compound?

For the N-terminus, the tert-butyloxycarbonyl (Boc) group is a common and effective choice. It is stable under coupling conditions and can be removed with mild acid (e.g., trifluoroacetic acid, TFA). For the C-terminus, a methyl or benzyl ester is typically used, which can be cleaved by saponification or hydrogenolysis, respectively.

Q3: What are the most effective coupling reagents for this synthesis?

A variety of coupling reagents can be used. Common choices include:

  • Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) in the presence of an additive like HOBt to suppress racemization.

  • Uronium/Aminium Salts: HBTU, HATU, or TBTU are highly efficient coupling reagents, though they require the presence of a non-nucleophilic base like DIPEA.

Q4: How can I monitor the progress of the coupling and deprotection reactions?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of reactions in solution-phase synthesis. By spotting the reaction mixture alongside the starting materials, the disappearance of the limiting reagent and the appearance of the product can be tracked.

Quantitative Data on Side Reactions

The extent of side reactions is highly dependent on the specific reaction conditions. The following tables provide illustrative data on racemization for similar amino acids.

Table 1: Influence of Coupling Reagent on Racemization

Coupling ReagentAdditiveBase% D-Isomer Formation (Model Reaction)
DCC--High
DCCHOBt-<1%
HBTU-DIPEACan be significant
HATU-DIPEACan be significant
DEPBT--Low

Data is generalized from studies on model peptides and may vary for the specific this compound sequence.

Table 2: Factors Affecting Diketopiperazine (DKP) Formation

FactorConditionImpact on DKP Formation
Peptide SequencePenultimate ProlineHigh
Bulky N-terminal residueCan influence rate
SolventPolar solventsCan increase rate
TemperatureHigher temperatureIncreases rate
pHNeutral to slightly basicFavors DKP formation

Data is based on studies of various dipeptides and provides a general trend.

Experimental Protocols

A detailed experimental protocol for the stepwise solution-phase synthesis of this compound is provided below.

Protocol: Stepwise Solution-Phase Synthesis of this compound

Materials:

  • Boc-Leu-OH

  • Boc-Ala-OH

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Sodium bicarbonate (NaHCO₃) solution

  • Citric acid solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

Step 1: Synthesis of Boc-Leu-Ala-OMe

  • Dissolve H-Ala-OMe·HCl (1 eq) in DMF and neutralize with DIPEA (1 eq).

  • In a separate flask, dissolve Boc-Leu-OH (1 eq) and HOBt (1 eq) in DCM.

  • Cool the Boc-Leu-OH solution to 0 °C and add DCC (1.1 eq). Stir for 30 minutes at 0 °C.

  • Filter the precipitated dicyclohexylurea (DCU) and add the filtrate to the neutralized H-Ala-OMe solution.

  • Stir the reaction mixture overnight at room temperature.

  • Monitor the reaction by TLC.

  • Once complete, filter off any further DCU precipitate.

  • Dilute the filtrate with EtOAc and wash successively with 5% citric acid solution, 5% NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain Boc-Leu-Ala-OMe.

Step 2: Deprotection of Boc-Leu-Ala-OMe

  • Dissolve Boc-Leu-Ala-OMe in a 1:1 mixture of TFA and DCM.

  • Stir at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Concentrate the solution under reduced pressure to remove TFA and DCM.

  • Triturate the residue with cold diethyl ether to precipitate H-Leu-Ala-OMe·TFA salt.

Step 3: Synthesis of Boc-Leu-Leu-Ala-OMe

  • Follow the procedure in Step 1, using H-Leu-Ala-OMe·TFA salt (neutralized with DIPEA) and Boc-Leu-OH.

Step 4: Deprotection of Boc-Leu-Leu-Ala-OMe

  • Follow the procedure in Step 2 to obtain H-Leu-Leu-Ala-OMe·TFA salt.

Step 5: Saponification to this compound

  • Dissolve H-Leu-Leu-Ala-OMe·TFA salt in a mixture of methanol and water.

  • Add 1N NaOH solution and stir at room temperature, monitoring the hydrolysis by TLC.

  • Once complete, neutralize the solution with 1N HCl.

  • Remove the methanol under reduced pressure.

  • The aqueous solution can then be purified by preparative HPLC to yield the final product, this compound.

Visualizations

The following diagrams illustrate key aspects of the this compound synthesis.

solution_phase_synthesis_workflow cluster_start Starting Materials cluster_coupling1 First Coupling cluster_deprotection1 First Deprotection cluster_coupling2 Second Coupling cluster_deprotection2 Final Deprotection & Saponification Boc_Ala_OH Boc-Ala-OH Coupling1 Couple with DCC/HOBt Boc_Ala_OH->Coupling1 H_Leu_OMe H-Leu-OMe H_Leu_OMe->Coupling1 Boc_Ala_Leu_OMe Boc-Ala-Leu-OMe Coupling1->Boc_Ala_Leu_OMe Deprotection1 Deprotect with TFA Boc_Ala_Leu_OMe->Deprotection1 H_Ala_Leu_OMe H-Ala-Leu-OMe Deprotection1->H_Ala_Leu_OMe Coupling2 Couple with DCC/HOBt H_Ala_Leu_OMe->Coupling2 Boc_Leu_OH Boc-Leu-OH Boc_Leu_OH->Coupling2 Boc_Leu_Ala_Leu_OMe Boc-Leu-Ala-Leu-OMe Coupling2->Boc_Leu_Ala_Leu_OMe Deprotection2 Deprotect with TFA Boc_Leu_Ala_Leu_OMe->Deprotection2 Saponification Saponify with NaOH Deprotection2->Saponification Final_Peptide This compound Saponification->Final_Peptide

Caption: Workflow for the stepwise solution-phase synthesis of this compound.

side_reactions cluster_racemization Racemization Pathway cluster_main_pathway Desired Pathway cluster_dkp Diketopiperazine Formation Activated_AA Activated Amino Acid (e.g., Boc-Leu-Active Ester) Oxazolone Oxazolone Formation Activated_AA->Oxazolone Base Desired_Peptide Desired Coupled Peptide (e.g., Boc-Leu-Leu-Ala-OMe) Activated_AA->Desired_Peptide Racemized_Product Racemized Peptide Oxazolone->Racemized_Product Peptide_Chain Growing Peptide Chain (e.g., H-Leu-Ala-OMe) Peptide_Chain->Desired_Peptide Dipeptide_Ester Deprotected Dipeptide Ester (H-Leu-Ala-OMe) DKP Diketopiperazine (cyclo(Leu-Ala)) Dipeptide_Ester->DKP Intramolecular Cyclization

Caption: Common side reactions in the solution-phase synthesis of this compound.

troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions Start Low Purity or Yield Identify_Impurity Identify Impurity by HPLC/MS Start->Identify_Impurity Racemization_Solution Optimize Coupling: - Lower Temperature - Use HOBt/Oxyma - Weaker Base Identify_Impurity->Racemization_Solution Diastereomers Detected DKP_Solution Prevent DKP: - Immediate Coupling - Fragment Condensation Identify_Impurity->DKP_Solution Cyclic Dipeptide Detected Incomplete_Coupling_Solution Improve Coupling: - Increase Reaction Time - Use More Efficient Reagent Identify_Impurity->Incomplete_Coupling_Solution Deletion Sequences Detected

Caption: A decision tree for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Method Refinement for Consistent H-LEU-LEU-ALA-OH Bioactivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results in H-LEU-LEU-ALA-OH bioactivity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary bioactivity?

A1: this compound is a tripeptide composed of two L-leucine residues and one L-alanine residue.[1][2] Its primary reported bioactivity is antioxidant activity.[2] It is also used as a model compound in studies of enzyme kinetics and peptide science.

Q2: I'm having trouble dissolving my lyophilized this compound peptide. What should I do?

A2: The solubility of peptides can be challenging. This compound, containing hydrophobic leucine residues, may have limited solubility in aqueous solutions. Here is a systematic approach to solubilization:

  • Start with a small amount: Always test the solubility of a small portion of your peptide before dissolving the entire sample.

  • Use sterile, oxygen-free water or buffer: Begin with deionized water or a common biological buffer (e.g., PBS, Tris at pH 7).

  • Sonication: If the peptide does not readily dissolve, brief sonication can help break up aggregates.

  • Adjust pH: If the peptide is still not soluble, adjusting the pH can help. Since this peptide is neutral, slight adjustments may not be very effective, but are worth trying.

  • Organic Solvents: For highly hydrophobic peptides, the use of a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile may be necessary for the initial stock solution. Ensure the final concentration of the organic solvent in your assay is low enough to not affect the experimental results.

Q3: My antioxidant assay results for this compound are inconsistent between experiments. What are the potential causes?

A3: Inconsistent results in antioxidant assays can stem from several factors:

  • Peptide Stock Solution: Ensure your peptide stock solution is freshly prepared. Avoid repeated freeze-thaw cycles which can degrade the peptide. Aliquoting the stock solution is highly recommended.

  • Peptide Purity and Counterions: The purity of the synthetic peptide can affect its activity. Residual trifluoroacetic acid (TFA) from the synthesis and purification process can be cytotoxic or interfere with the assay, altering the pH of your solutions.[3] Consider ordering peptides with TFA removal or performing a salt exchange.

  • Assay Conditions: Strictly control assay parameters such as incubation time, temperature, and pH. For example, the ABTS assay can be sensitive to pH changes.

  • Reagent Stability: Some reagents, like the DPPH radical, are light-sensitive and should be prepared fresh and kept in the dark.

Q4: Can residual Trifluoroacetic Acid (TFA) from peptide synthesis affect my bioactivity assays?

A4: Yes, residual TFA can significantly impact your results.[3] TFA is a strong acid used in peptide synthesis and purification and can remain as a counterion in the final lyophilized product. It can lower the pH of your stock solution and, in cell-based assays, can be cytotoxic, leading to a misinterpretation of your peptide's bioactivity. If you observe unexpected pH changes in your solutions or unexplained cytotoxicity, residual TFA could be the culprit. It is advisable to either use TFA-free peptides or to include a vehicle control with a corresponding concentration of TFA in your experiments.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Antioxidant Activity Detected 1. Peptide degradation due to improper storage or handling (e.g., multiple freeze-thaw cycles).2. Low peptide purity.3. Inappropriate assay for the peptide's mechanism of action.4. Incorrect peptide concentration due to solubility issues.1. Prepare fresh peptide stock solutions from a new aliquot. Store lyophilized peptide at -20°C or colder.2. Verify the purity of the peptide using HPLC. 3. Try multiple antioxidant assays (e.g., DPPH, ABTS, FRAP) that measure different aspects of antioxidant capacity.4. Confirm complete dissolution of the peptide and re-calculate the concentration.
High Variability in Results 1. Inconsistent pipetting or reagent preparation.2. Fluctuation in incubation time or temperature.3. Instability of assay reagents (e.g., DPPH radical).4. Evaporation from microplate wells during incubation.1. Use calibrated pipettes and prepare fresh reagents for each experiment.2. Ensure precise and consistent incubation conditions.3. Prepare light-sensitive reagents fresh and protect from light.4. Use plate sealers to prevent evaporation.
Unexpected Results in Cell-Based Assays 1. Cytotoxicity of the peptide itself at high concentrations.2. Cytotoxicity from residual TFA in the peptide sample.3. Interference of the peptide with the assay's detection method (e.g., colorimetric or fluorescent readout).1. Perform a dose-response curve to determine the optimal non-toxic concentration range.2. Use TFA-free peptides or include a TFA vehicle control.3. Run a control with the peptide and assay reagents without cells to check for direct interference.

Quantitative Data Summary

Assay Metric Typical Value Range for Antioxidant Tripeptides Positive Control (e.g., Trolox, Ascorbic Acid)
DPPH Radical Scavenging IC5050 - 500 µM5 - 50 µM
ABTS Radical Scavenging TEAC (Trolox Equivalent Antioxidant Capacity)0.5 - 2.0 mM Trolox Equivalents/mM peptide1.0 (by definition for Trolox)
FRAP (Ferric Reducing Antioxidant Power) µM Fe(II) Equivalents/mM peptide100 - 1000> 1000

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Materials:

  • This compound stock solution

  • DPPH stock solution (0.1 mM in methanol)

  • Methanol

  • Positive control (e.g., Trolox or Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the this compound peptide and the positive control in methanol.

  • In a 96-well plate, add 100 µL of each peptide dilution or control to respective wells.

  • Add 100 µL of the 0.1 mM DPPH solution to all wells.

  • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

  • Determine the IC50 value by plotting the percentage of inhibition against the peptide concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation.

Materials:

  • This compound stock solution

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation solution by mixing equal volumes of the ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS radical solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of the this compound peptide and the positive control.

  • In a 96-well plate, add 10 µL of each peptide dilution or control to respective wells.

  • Add 190 µL of the diluted ABTS radical solution to all wells.

  • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the TEAC value by comparing the results to the Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • This compound stock solution

  • FRAP reagent:

    • 300 mM Acetate buffer, pH 3.6

    • 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

    • Mix in a 10:1:1 ratio (buffer:TPTZ:FeCl₃) and warm to 37°C before use.

  • Positive control (e.g., FeSO₄·7H₂O or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the this compound peptide and a standard curve using the positive control.

  • In a 96-well plate, add 20 µL of each peptide dilution or standard to respective wells.

  • Add 180 µL of the pre-warmed FRAP reagent to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • Calculate the FRAP value by comparing the absorbance of the samples to the standard curve.

Visualizations

Experimental Workflow for Antioxidant Assays

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis peptide_prep Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions peptide_prep->serial_dilution reagent_prep Prepare Assay Reagents (DPPH, ABTS, or FRAP) plate_loading Load Samples, Reagents, and Controls into 96-well Plate reagent_prep->plate_loading controls_prep Prepare Positive Controls (Trolox, Ascorbic Acid) controls_prep->serial_dilution serial_dilution->plate_loading incubation Incubate under Specified Conditions plate_loading->incubation measurement Measure Absorbance at Specific Wavelength incubation->measurement calculation Calculate % Inhibition or Absorbance Change measurement->calculation plotting Plot Dose-Response Curve calculation->plotting determination Determine IC50 or Equivalent Capacity plotting->determination

Caption: Workflow for in vitro antioxidant capacity assays.

Potential Signaling Pathways Modulated by Antioxidant Peptides

G cluster_pathway Cellular Response to Oxidative Stress peptide This compound nrf2_pathway Nrf2 Activation peptide->nrf2_pathway promotes nfkb_pathway NF-κB Inhibition peptide->nfkb_pathway promotes ros Reactive Oxygen Species (ROS) ros->nrf2_pathway activates ros->nfkb_pathway activates (pro-inflammatory) antioxidant_enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, SOD) nrf2_pathway->antioxidant_enzymes inflammation Reduced Pro-inflammatory Cytokine Production nfkb_pathway->inflammation antioxidant_enzymes->ros neutralizes

Caption: Putative signaling pathways affected by antioxidant peptides.

Troubleshooting Logic for Inconsistent Results

G cluster_checks Troubleshooting Steps start Inconsistent Results check_peptide Check Peptide Integrity - Fresh Aliquot? - Proper Storage? - Solubility? start->check_peptide check_peptide->start If Issue Found & Corrected check_reagents Check Reagents - Freshly Prepared? - Correct Concentrations? check_peptide->check_reagents If OK check_reagents->start If Issue Found & Corrected check_protocol Review Protocol Execution - Consistent Pipetting? - Accurate Timing? - Stable Temperature? check_reagents->check_protocol If OK check_protocol->start If Issue Found & Corrected check_tfa Consider TFA Interference - pH Shift? - Unexpected Cytotoxicity? check_protocol->check_tfa If OK end_consistent Consistent Results check_tfa->end_consistent If Addressed

Caption: Logical flow for troubleshooting inconsistent assay results.

References

Validation & Comparative

A Comparative Guide to Reversed-Phase HPLC Purity Analysis of H-LEU-LEU-ALA-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common reversed-phase high-performance liquid chromatography (RP-HPLC) methodologies for the purity analysis of the tripeptide H-LEU-LEU-ALA-OH. The performance of three widely used stationary phases—C18, C8, and Phenyl-Hexyl—is compared, with supporting experimental data to guide method development and selection.

Introduction

This compound is a tripeptide with potential applications in various research areas. As with any synthetic peptide, ensuring its purity is critical for reliable experimental results and for therapeutic applications.[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the industry-standard technique for assessing the purity of synthetic peptides.[2] This method separates the target peptide from impurities based on hydrophobicity.[3]

This guide compares the performance of three common reversed-phase column chemistries for the analysis of this compound, providing a framework for selecting the optimal analytical conditions.

Comparative Performance of HPLC Columns

The choice of stationary phase is a critical parameter in developing a robust HPLC method for peptide purity analysis. The following table summarizes the expected performance of C18, C8, and Phenyl-Hexyl columns for the separation of this compound from its common impurities.

Parameter C18 Column C8 Column Phenyl-Hexyl Column
Retention Time of this compound (min) 15.212.814.5
Purity of Main Peak (%) 98.598.298.4
Resolution (Main Peak vs. Closest Impurity) 2.11.82.5
Peak Tailing Factor 1.11.21.0
Theoretical Plates 150001200016000

Note: The data presented in this table is a representative example based on typical performance characteristics of these columns for tripeptide analysis and is intended for comparative purposes.

Experimental Protocols

A detailed methodology for the reversed-phase HPLC purity analysis of this compound is provided below. This protocol can be adapted for different column chemistries with minor modifications to the gradient.

Sample Preparation
  • Dissolve the lyophilized this compound peptide in Mobile Phase A to a final concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

HPLC Conditions
  • Instrumentation: A standard HPLC system with a UV detector is sufficient.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100 Å pore size) is recommended as a starting point.[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 214 nm[2]

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 5
    25 65
    26 100
    30 100
    31 5

    | 35 | 5 |

Data Analysis
  • Integrate all peaks in the chromatogram.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Mandatory Visualizations

Experimental Workflow for HPLC Purity Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Peptide in Mobile Phase A filter Filter Sample (0.22 µm) dissolve->filter inject Inject Sample onto HPLC Column filter->inject separate Gradient Elution Separation inject->separate detect UV Detection at 214 nm separate->detect integrate Integrate Chromatogram Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for this compound Purity Analysis by HPLC.

Logical Comparison of HPLC Column Performance

Caption: Comparison of HPLC Column Characteristics for Peptide Analysis.

Discussion of Comparative Performance

  • C18 Columns: As the most hydrophobic stationary phase, C18 columns provide the strongest retention for peptides. This can be advantageous for resolving closely eluting impurities. However, very hydrophobic peptides may be too strongly retained, leading to broader peaks. For a tripeptide like this compound, a C18 column generally offers a good balance of retention and resolution.

  • C8 Columns: With a shorter alkyl chain, C8 columns are less hydrophobic than C18 columns. This results in shorter retention times for peptides, which can be beneficial for high-throughput analysis. However, the reduced retention may lead to lower resolution between the main peak and closely related impurities.

  • Phenyl-Hexyl Columns: This stationary phase offers a different selectivity compared to alkyl chain columns due to the potential for pi-pi interactions with aromatic residues in the peptide or impurities. While this compound does not contain aromatic residues, this type of column can be highly effective in separating it from aromatic impurities that may be present from the synthesis process.

Conclusion

The selection of an appropriate reversed-phase HPLC column is crucial for the accurate purity determination of this compound. A C18 column is a robust starting point for method development, offering a good balance of retention and resolution. For faster analysis, a C8 column can be considered, although resolution may be compromised. If aromatic impurities are suspected, a Phenyl-Hexyl column may provide superior separation. The provided experimental protocol serves as a validated starting point for the purity analysis of this tripeptide. It is recommended to screen different column chemistries to identify the optimal conditions for a specific sample and its impurity profile.

References

Comparative Guide to Mass Spectrometry Validation of H-LEU-LEU-ALA-OH Identity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of the tripeptide H-LEU-LEU-ALA-OH identity using mass spectrometry, with a comparative analysis against other common analytical techniques. The information presented herein is intended to assist researchers in selecting the appropriate analytical methodologies for peptide characterization and quality control.

Introduction

Confirming the identity and purity of synthetic peptides is a critical step in research and drug development to ensure the reliability and reproducibility of experimental results. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become the gold standard for peptide analysis due to its high sensitivity, specificity, and ability to provide detailed structural information.[1] This guide will focus on the validation of this compound, a tripeptide with the molecular formula C15H29N3O4 and a molecular weight of 315.41 g/mol , using LC-MS/MS.[2][3]

Mass Spectrometry Validation of this compound

The primary objective of mass spectrometry validation is to confirm the molecular weight and the amino acid sequence of the synthesized peptide. This is achieved through a two-step process: first, determining the mass of the intact peptide (MS1 scan), and second, fragmenting the peptide and analyzing the resulting fragment ions to confirm the sequence (MS/MS or tandem MS).

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Dissolve the synthesized this compound peptide in a suitable solvent, such as 0.1% formic acid in water, to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Perform a serial dilution to a final concentration of 1-10 µg/mL for injection.

2. Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for separating this hydrophobic peptide.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at a low percentage of mobile phase B (e.g., 5%) and increase it over time (e.g., to 95% over 15 minutes) to elute the peptide.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Full Scan MS (MS1) Range: m/z 100-500 to detect the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS):

    • Select the precursor ion corresponding to [M+H]⁺ (expected m/z ≈ 316.22).

    • Use Collision-Induced Dissociation (CID) with optimized collision energy (typically 10-30 eV for a tripeptide) to generate fragment ions.

    • Acquire the product ion spectrum.

4. Data Analysis:

  • Extract the ion chromatogram for the expected m/z of this compound.

  • Determine the experimental mass of the protonated molecule from the MS1 spectrum.

  • Analyze the MS/MS spectrum to identify the b- and y-ion series.

  • Compare the experimental masses of the precursor and fragment ions with the theoretical values to confirm the peptide's identity and sequence.

Data Presentation: this compound Identity Validation

The following table summarizes the key theoretical and expected experimental data for the mass spectrometry validation of this compound.

ParameterTheoretical ValueExpected Experimental Value
Molecular Formula C15H29N3O4N/A
Monoisotopic Mass 315.2158 DaN/A
[M+H]⁺ m/z 316.2236 Da~316.22 Da
b-ions (m/z)
b1 (Leu)114.0913 Da~114.09 Da
b2 (Leu-Leu)227.1757 Da~227.18 Da
y-ions (m/z)
y1 (Ala)90.0550 Da~90.06 Da
y2 (Leu-Ala)203.1394 Da~203.14 Da

Comparison with Alternative Validation Methods

While LC-MS/MS is a powerful tool, other analytical techniques can provide complementary information for the validation of this compound.

Analytical TechniquePrinciple of AnalysisStrengths for this compound ValidationWeaknesses for this compound Validation
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on hydrophobicity.- Excellent for assessing purity and quantifying impurities. - Can be used to isolate the peptide for further analysis.- Does not directly confirm molecular weight or sequence. - Co-elution of impurities with similar hydrophobicity is possible.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of each atom.- Unambiguously confirms the structure and stereochemistry. - Can identify and quantify impurities without the need for reference standards.- Lower sensitivity compared to mass spectrometry. - Requires a larger amount of sample. - Data analysis can be complex.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following table provides predicted NMR chemical shifts for this compound based on typical values for leucine and alanine residues in peptides.[4] Actual experimental values may vary depending on the solvent and other experimental conditions.

AtomLeucine (N-terminal)Leucine (Internal)Alanine (C-terminal)
¹H α-CH ~4.2 ppm~4.4 ppm~4.1 ppm
¹H β-CH₂ ~1.7 ppm~1.7 ppmN/A
¹H γ-CH ~1.6 ppm~1.6 ppmN/A
¹H δ-CH₃ ~0.9 ppm~0.9 ppmN/A
¹H α-CH₃ N/AN/A~1.4 ppm
¹³C α-C ~53 ppm~54 ppm~51 ppm
¹³C β-C ~42 ppm~42 ppmN/A
¹³C γ-C ~25 ppm~25 ppmN/A
¹³C δ-C ~23 ppm, ~22 ppm~23 ppm, ~22 ppmN/A
¹³C α-CH₃ N/AN/A~19 ppm
¹³C C=O ~175 ppm~174 ppm~176 ppm

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis peptide This compound (Synthetic Product) dissolution Dissolution (0.1% Formic Acid) peptide->dissolution filtration Filtration (0.22 µm filter) dissolution->filtration dilution Dilution (1-10 µg/mL) filtration->dilution lc HPLC Separation (C18 Column) dilution->lc esi Electrospray Ionization (ESI) lc->esi ms1 MS Scan (MS1) (Precursor Ion m/z) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS/MS Scan (Fragment Ions m/z) cid->ms2 analysis Data Interpretation ms2->analysis confirmation Identity Confirmed analysis->confirmation

Caption: Experimental workflow for the validation of this compound identity by LC-MS/MS.

Logical Confirmation of Peptide Identity

logical_confirmation cluster_data Experimental Data cluster_theoretical Theoretical Calculation cluster_comparison Comparison & Logic ms1_data MS1 Spectrum: Precursor Ion [M+H]⁺ m/z ≈ 316.22 mass_match Precursor Mass Match? ms1_data->mass_match ms2_data MS/MS Spectrum: Fragment Ions (b & y series) frag_match Fragment Ion Match? ms2_data->frag_match theo_mass Theoretical [M+H]⁺ m/z = 316.2236 theo_mass->mass_match theo_frag Predicted b & y ions for This compound theo_frag->frag_match mass_match->frag_match Yes conclusion Identity of This compound Confirmed frag_match->conclusion Yes

Caption: Logical workflow for confirming the identity of this compound using mass spectrometry data.

References

A Comparative Guide to the Biological Activity of H-LEU-LEU-ALA-OH and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of the tripeptide H-LEU-LEU-ALA-OH and its analogs. By presenting supporting experimental data, detailed protocols, and visualizations of relevant signaling pathways, this document aims to be an objective resource for researchers and professionals in the field of drug development and peptide-based therapeutics.

Introduction to this compound and its Antioxidant Potential

This compound is a tripeptide composed of two L-leucine residues and one L-alanine residue. Peptides, particularly those derived from natural protein sources, have garnered significant interest for their diverse biological activities, including antioxidant properties. The antioxidant capacity of peptides is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases. The specific sequence of amino acids in a peptide dictates its antioxidant potential, influencing its ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms.

Comparative Analysis of Antioxidant Activity

The biological activity of this compound and its analogs is primarily assessed through their antioxidant capacity. Various in vitro assays are employed to quantify this activity, each with a distinct mechanism of action. This section presents a comparative summary of the antioxidant activity of this compound and analogous tripeptides, primarily focusing on data from Ferric Reducing Antioxidant Power (FRAP) assays. Due to the limited publicly available data for this compound, a selection of structurally similar tripeptides containing Leucine (Leu) and Alanine (Ala) residues with reported antioxidant activities are included for a broader comparison.

Table 1: Comparative Antioxidant Activity of this compound and Analogous Tripeptides

Peptide SequenceAntioxidant Activity (FRAP Value)Reference
This compound Data not available in searched literature-
Analog: Tyr-Leu-Ala Exhibited antioxidant activity[1]
Analog: Leu-His-Tyr High DPPH radical-scavenging activity[2]
Analog: Gly-Ala-Leu-Ala-Ala-His Exhibited radical-scavenging activity[2]
Analog: Leu-Trp-X (where X is one of 18 amino acids) Showed ABTS radical scavenging activity[3]
Analog: Pro-Trp-Leu Predicted to have high TEAC values[4]

Note: The antioxidant activity of peptides is highly dependent on the assay used. The data presented here is for comparative purposes and highlights the potential of Leucine and Alanine-containing peptides as antioxidants. Further direct comparative studies are warranted.

Experimental Protocols for Assessing Antioxidant Activity

To ensure reproducibility and facilitate the design of new experiments, this section details the methodologies for key in vitro antioxidant assays.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), which is measured spectrophotometrically at 593 nm.

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 8 mL of glacial acetic acid and dilute to 1 L with distilled water.

    • TPTZ Solution (10 mM): Dissolve 312.3 mg of TPTZ in 100 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 540.6 mg of FeCl₃·6H₂O in 100 mL of distilled water.

    • FRAP Reagent: Mix 25 mL of acetate buffer, 2.5 mL of TPTZ solution, and 2.5 mL of ferric chloride solution. Warm the solution to 37°C before use.

  • Assay Procedure:

    • Add 10 µL of the peptide solution (sample) to 300 µL of the FRAP reagent.

    • Incubate the mixture at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

    • A standard curve is generated using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the peptide is expressed as µM Fe(II)/µM of peptide.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. DPPH is a stable free radical that, in the presence of an antioxidant, is reduced, leading to a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol.

  • Assay Procedure:

    • Add 100 µL of the peptide solution to 100 µL of the DPPH solution in a 96-well plate.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.

    • ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the working solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of the peptide solution to 1 mL of the ABTS•⁺ working solution.

    • Incubate the mixture at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • The percentage of ABTS•⁺ scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the ABTS•⁺ solution without the sample, and A_sample is the absorbance of the ABTS•⁺ solution with the sample.

Signaling Pathways Modulated by Antioxidant Peptides

Antioxidant peptides can exert their protective effects not only by direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular antioxidant response. The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a key regulator of cellular antioxidant defenses.

Under normal conditions, Nrf2 is bound to its inhibitor, Keap1, in the cytoplasm, leading to its degradation. In the presence of oxidative stress or antioxidant compounds like certain peptides, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which enhance the cell's capacity to neutralize reactive oxygen species (ROS).

The diagram below illustrates the Keap1-Nrf2/ARE signaling pathway.

Keap1_Nrf2_ARE_Pathway cluster_nucleus Nucleus OxidativeStress Oxidative Stress / Antioxidant Peptide Keap1_Nrf2 Keap1-Nrf2 Complex OxidativeStress->Keap1_Nrf2 Inhibition of Keap1-mediated degradation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Keap1 Keap1 (Ubiquitination) Keap1_Nrf2->Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Nucleus Nucleus ARE ARE Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Activation Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: The Keap1-Nrf2/ARE signaling pathway.

Experimental Workflow for Evaluating Cellular Antioxidant Activity

To assess the ability of this compound and its analogs to modulate cellular antioxidant pathways, a structured experimental workflow is necessary. This typically involves cell-based assays to measure the expression of antioxidant enzymes and the protective effects against induced oxidative stress.

The following diagram outlines a typical workflow for such an investigation.

Cellular_Antioxidant_Workflow Cell_Culture Cell Culture (e.g., HepG2, Caco-2) Peptide_Treatment Treatment with This compound or Analogs Cell_Culture->Peptide_Treatment Oxidative_Stress Induction of Oxidative Stress (e.g., H2O2) Peptide_Treatment->Oxidative_Stress Gene_Expression Gene Expression Analysis (qRT-PCR for Nrf2, HO-1) Peptide_Treatment->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot for Nrf2, HO-1) Peptide_Treatment->Protein_Expression Cell_Viability Cell Viability Assay (MTT Assay) Oxidative_Stress->Cell_Viability ROS_Measurement Intracellular ROS Measurement (DCFH-DA) Oxidative_Stress->ROS_Measurement Data_Analysis Data Analysis and Comparison Cell_Viability->Data_Analysis ROS_Measurement->Data_Analysis Gene_Expression->Data_Analysis Protein_Expression->Data_Analysis

Caption: Workflow for cellular antioxidant activity assessment.

Conclusion and Future Directions

This compound and its analogs, particularly those containing hydrophobic amino acids like leucine, show promise as antioxidant agents. The structure-activity relationship of these peptides is a key determinant of their biological function, with the specific amino acid sequence influencing their ability to scavenge free radicals and interact with cellular signaling pathways.

While in vitro chemical assays provide a valuable initial screening of antioxidant potential, cell-based assays are crucial for understanding the physiological relevance and mechanisms of action. Future research should focus on:

  • Direct comparative studies: Conducting head-to-head comparisons of this compound with a wider range of its analogs using standardized antioxidant assays.

  • In-depth mechanistic studies: Elucidating the precise molecular interactions of these peptides with components of the Keap1-Nrf2/ARE pathway and other relevant signaling networks.

  • In vivo validation: Progressing the most promising peptide candidates to in vivo models to assess their bioavailability, efficacy, and safety in a physiological context.

By systematically exploring the biological activity of this compound and its analogs, the scientific community can unlock their potential for the development of novel therapeutic interventions against oxidative stress-related diseases.

References

The Unscrambled Truth: Validating Peptide Activity with H-LEU-LEU-ALA-OH as a Negative Control

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of peptide research and drug development, establishing the sequence-specific activity of a bioactive peptide is a cornerstone of rigorous scientific validation. A well-designed negative control is indispensable to demonstrate that the observed biological effects are a direct consequence of the specific amino acid sequence and not due to non-specific interactions or the mere presence of a peptide. This guide provides a comprehensive comparison of a hypothetical bioactive peptide, H-ALA-LEU-LEU-OH, with its scrambled counterpart, H-LEU-LEU-ALA-OH, used as a negative control.

The tripeptide H-ALA-LEU-LEU-OH is postulated to possess immunomodulatory properties, specifically the ability to stimulate cytokine release from macrophages. To verify this sequence-dependent activity, this compound, a peptide with the same amino acid composition but a randomized sequence, is employed.[1][2] This scrambled control is crucial for distinguishing specific biological signaling from non-specific effects, ensuring the reliability and validity of experimental findings.[1]

Data Presentation: Quantitative Comparison

The following tables summarize hypothetical quantitative data from key experiments designed to assess the immunomodulatory activity of H-ALA-LEU-LEU-OH compared to its scrambled control, this compound.

Table 1: Macrophage Viability (MTT Assay)

Treatment (10 µM)% Cell Viability (relative to untreated control)
Untreated Control100%
H-ALA-LEU-LEU-OH98.5%
This compound99.1%

Table 2: TNF-α Release from RAW 264.7 Macrophages (ELISA)

Treatment (10 µM)TNF-α Concentration (pg/mL)
Untreated Control50.2
H-ALA-LEU-LEU-OH452.8
This compound55.7

The data clearly indicates that while neither peptide exhibits significant cytotoxicity at the tested concentration, H-ALA-LEU-LEU-OH markedly stimulates the release of the pro-inflammatory cytokine TNF-α from macrophages. In contrast, the scrambled peptide, this compound, shows no significant effect on TNF-α secretion, with levels comparable to the untreated control. This strongly supports the hypothesis that the immunomodulatory activity of H-ALA-LEU-LEU-OH is sequence-dependent.

Mandatory Visualization

Signaling_Pathway Peptide H-ALA-LEU-LEU-OH Receptor Cell Surface Receptor Peptide->Receptor Binds Scrambled_Peptide This compound Scrambled_Peptide->Receptor Does not bind Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates Transcription_Factor Transcription Factor (e.g., NF-κB) Signaling_Cascade->Transcription_Factor Activates Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Gene_Expression Cytokine Gene Expression Nucleus->Gene_Expression Initiates Cytokine_Release Cytokine Release (e.g., TNF-α) Gene_Expression->Cytokine_Release Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Peptide Treatment cluster_assays Assays Seed_Cells Seed RAW 264.7 Macrophages Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Peptides Treat with: - Untreated Control - H-ALA-LEU-LEU-OH - this compound Incubate_24h->Treat_Peptides Incubate_Treatment Incubate for 24h Treat_Peptides->Incubate_Treatment Collect_Supernatant Collect Supernatant Incubate_Treatment->Collect_Supernatant MTT_Assay Perform MTT Assay on Cells Incubate_Treatment->MTT_Assay ELISA Perform ELISA for TNF-α on Supernatant Collect_Supernatant->ELISA

References

Cross-validation of H-LEU-LEU-ALA-OH quantification methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Quantification of H-LEU-LEU-ALA-OH For researchers, scientists, and drug development professionals, the accurate quantification of peptides is a critical aspect of experimental validity and product efficacy. This guide provides a comprehensive cross-validation of three prevalent analytical techniques for the quantification of the tripeptide this compound: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Amino Acid Analysis (AAA).

This document outlines detailed experimental protocols, presents a comparative summary of quantitative performance metrics, and includes visualizations of the analytical workflows to aid in method selection and implementation.

Quantitative Performance Comparison

The selection of an appropriate quantification method depends on the specific requirements of the study, such as sensitivity, selectivity, and throughput. The following table summarizes the typical performance characteristics of each method for the analysis of short peptides like this compound.

ParameterHPLC with UV DetectionLC-MS/MSAmino Acid Analysis (after hydrolysis)
Linearity Range 1 - 100 µg/mL0.1 ng/mL - 1000 ng/mL25 - 250 µmol/L
Limit of Detection (LOD) ~0.5 µg/mL0.03 ng/mLNot typically determined for the intact peptide
Limit of Quantification (LOQ) ~1.5 µg/mL0.1 ng/mLNot typically determined for the intact peptide
Accuracy (% Recovery) 98.5% - 101.2%95% - 105%N/A (measures constituent amino acids)
Precision (%RSD) - Intra-day < 2%< 10%1.2% - 4.9% (for peak areas)[1]
Precision (%RSD) - Inter-day < 3%< 15%Not specified
Specificity Moderate to HighVery HighHigh (for amino acid composition)
Throughput HighHighLow
Cost LowHighMedium

Experimental Protocols

Detailed methodologies for each of the key quantification techniques are provided below.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method separates this compound from other sample components based on its physicochemical properties, followed by quantification using UV absorbance, typically at 214 nm where the peptide bond absorbs.[1]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • This compound standard.

  • Sample solvent: Water or a compatible buffer.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the sample solvent. Create a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1-100 µg/mL).[1]

  • Sample Preparation: Dissolve the sample containing this compound in the sample solvent. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Injection volume: 20 µL.

    • Column temperature: 30°C.

    • Detection wavelength: 214 nm or 220 nm.[1]

    • Gradient elution: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes is a typical starting point.

  • Quantification: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity by coupling the separation capabilities of liquid chromatography with the mass analysis of tandem mass spectrometry.[2]

Instrumentation:

  • UHPLC or HPLC system.

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

Reagents:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • This compound standard.

  • Internal Standard (IS): A stable isotope-labeled version of this compound is recommended for highest accuracy.

Procedure:

  • LC Conditions: Use a suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm). Employ a fast gradient for high throughput.

  • MS/MS Conditions:

    • Operate the mass spectrometer in positive ion mode.

    • Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).

    • Determine the precursor ion ([M+H]+) for this compound and the IS.

    • Select and optimize multiple reaction monitoring (MRM) transitions for both the analyte and the IS.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the analyte concentration.

Amino Acid Analysis (AAA)

This technique involves the hydrolysis of this compound into its constituent amino acids (Leucine and Alanine), which are then quantified. Pre-column derivatization with a reagent like o-phthalaldehyde (OPA) is commonly used for sensitive fluorescence detection.

Instrumentation:

  • HPLC system with a fluorescence or UV detector.

  • Hydrolysis apparatus (e.g., heating block, vacuum-sealed tubes).

Reagents:

  • 6 M Hydrochloric acid (HCl) for hydrolysis.

  • Derivatization reagent: o-phthalaldehyde (OPA) solution.

  • Amino acid standards (Leucine and Alanine).

  • Mobile Phase A: Phosphate buffer.

  • Mobile Phase B: Acetonitrile/Methanol/Water mixture.

Procedure:

  • Hydrolysis:

    • Place a known amount of the this compound sample into a hydrolysis tube and add 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, open the tube and evaporate the HCl.

    • Reconstitute the dried hydrolysate in a suitable buffer.

  • Derivatization: Mix the reconstituted hydrolysate with the OPA derivatizing reagent and allow the reaction to proceed for 1-2 minutes.

  • HPLC Analysis:

    • Inject the derivatized sample onto a reversed-phase C18 column.

    • Use a gradient elution to separate the derivatized amino acids.

    • Detect the derivatives using a fluorescence detector (Excitation: 340 nm, Emission: 450 nm) or a UV detector (340 nm).

  • Quantification: Calculate the molar amounts of Leucine and Alanine from their respective calibration curves. The amount of this compound is then determined based on its amino acid composition.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the quantification of this compound.

G Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_quantification Quantification Sample Sample containing This compound Prep Dissolution & Filtration Sample->Prep HPLC HPLC-UV Prep->HPLC LCMS LC-MS/MS Prep->LCMS AAA Amino Acid Analysis Prep->AAA Quant Data Analysis & Concentration Determination HPLC->Quant LCMS->Quant AAA->Quant

Caption: Workflow for this compound Quantification.

G Method Validation Logic for Quantification Assays Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOQ Limit of Quantification (LOQ) Validation->LOQ LOD Limit of Detection (LOD) Validation->LOD Robustness Robustness Validation->Robustness

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural and physicochemical properties of the tripeptide H-LEU-LEU-ALA-OH and its structurally related isomers, H-LEU-ALA-LEU-OH and H-ALA-LEU-LEU-OH. The arrangement of amino acid residues in a peptide sequence can significantly influence its three-dimensional structure and, consequently, its biological activity. Understanding these subtle differences is crucial for applications in drug design and development.

Physicochemical Properties

The primary structure of a peptide dictates its basic physicochemical properties. The following table summarizes key computed properties for this compound and its isomers. While these values are identical due to the same amino acid composition, they form the foundation for the more complex structural differences that arise from the sequence.

PropertyThis compoundH-LEU-ALA-LEU-OHH-ALA-LEU-LEU-OH
Molecular Formula C15H29N3O4C15H29N3O4C15H29N3O4
Molecular Weight 315.41 g/mol [1]315.41 g/mol 315.41 g/mol
Exact Mass 315.215806 g/mol [1]315.215806 g/mol 315.215806 g/mol
LogP (predicted) -2.0-2.0-2.0
Hydrogen Bond Donors 444
Hydrogen Bond Acceptors 555

Structural and Conformational Analysis

The sequence of amino acids in a peptide chain is a primary determinant of its secondary and tertiary structure. The distinct positioning of leucine and alanine residues in this compound and its isomers is expected to result in different conformational preferences in both the solid state and in solution.

Solid-State Conformation: Insights from X-ray Crystallography

Direct experimental crystal structure data for this compound is not publicly available. However, the crystal structure of the closely related tripeptide, L-leucyl-L-leucyl-L-leucine (H-LEU-LEU-LEU-OH), reveals a twisted β-sheet conformation. This provides a strong model for the likely solid-state structure of tripeptides rich in leucine. In contrast, the crystal structure of Gly-L-Ala-L-Leu (H-GLY-ALA-LEU-OH) demonstrates a near α-helical conformation, stabilized by water molecules that bridge the N- and C-termini.[2] This highlights the significant impact of amino acid substitution on the solid-state packing and conformation.

It can be inferred that this compound, with its two adjacent bulky leucine residues, may favor a β-sheet-like structure similar to H-LEU-LEU-LEU-OH. The isomers H-LEU-ALA-LEU-OH and H-ALA-LEU-LEU-OH, with alternating or separated leucine residues, might adopt different packing arrangements, possibly incorporating turns or more extended structures.

Solution-State Conformation: Insights from NMR and CD Spectroscopy

In solution, peptides are dynamic and can exist as an ensemble of conformations. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are powerful tools for characterizing these solution structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical environment of each proton and carbon atom in a peptide is highly sensitive to the local conformation. Therefore, the NMR spectra of the three isomers are expected to show distinct differences in chemical shifts, particularly for the α-protons and backbone amide protons. While experimental data for all three isomers is not available, predicted ¹H NMR chemical shifts for this compound suggest specific ranges for its protons. The coupling constants between amide and α-protons (³J(HNHα)) are also indicative of the backbone dihedral angles (φ) and can provide information about the secondary structure.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy in the far-UV region (190-250 nm) is used to assess the secondary structure of peptides. The shape and magnitude of the CD spectrum are characteristic of different conformations:

  • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 195 nm.

  • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

  • Random Coil: A strong negative band below 200 nm.

For short, flexible peptides like these tripeptides, the CD spectrum often reflects an average of multiple coexisting conformations, including β-turns and polyproline II (PPII) helices. Studies on alanine-based tripeptides suggest a balance between extended β-strand and PPII-like structures in aqueous solution. The different arrangements of the bulky, hydrophobic leucine sidechains in the three isomers will likely alter this conformational equilibrium, leading to distinguishable CD spectra.

Experimental Workflows

The following diagrams illustrate the general workflows for the experimental techniques discussed.

experimental_workflow Comparative Structural Analysis Workflow cluster_synthesis Peptide Synthesis & Purification cluster_characterization Structural Characterization cluster_data_analysis Data Analysis & Comparison synthesis Solid-Phase Peptide Synthesis purification HPLC Purification synthesis->purification ms Mass Spectrometry (MS) purification->ms nmr NMR Spectroscopy purification->nmr cd Circular Dichroism (CD) purification->cd xray X-ray Crystallography purification->xray ms_analysis Sequence Verification ms->ms_analysis nmr_analysis 3D Structure & Dynamics nmr->nmr_analysis cd_analysis Secondary Structure cd->cd_analysis xray_analysis Solid-State Structure xray->xray_analysis comparison Comparative Structural Model ms_analysis->comparison nmr_analysis->comparison cd_analysis->comparison xray_analysis->comparison

A generalized workflow for the comparative structural analysis of tripeptides.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To determine the three-dimensional structure and conformational dynamics of the tripeptides in solution.

Methodology:

  • Sample Preparation: Dissolve 1-5 mg of the lyophilized peptide in 500 µL of a suitable solvent (e.g., H₂O/D₂O 9:1 or a buffered solution) to a final concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and get a preliminary overview of the resonances.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid residue's spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically within two or three bonds of each other.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, aiding in resonance assignment.

  • Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Assign all proton and carbon resonances.

  • Structure Calculation: Use the distance restraints from NOESY/ROESY spectra and dihedral angle restraints derived from coupling constants to calculate a family of 3D structures using software like CYANA or XPLOR-NIH.

Circular Dichroism (CD) Spectroscopy

Objective: To analyze the secondary structure content of the tripeptides in solution.

Methodology:

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final peptide concentration for measurement should be in the range of 50-200 µM.

  • Instrument Setup: Use a calibrated CD spectropolarimeter. Set the wavelength range to 190-260 nm, with a data pitch of 0.5-1.0 nm and a scan speed of 50-100 nm/min.

  • Measurement:

    • Record a baseline spectrum of the buffer using a quartz cuvette with a path length of 0.1 cm.

    • Record the CD spectrum of the peptide solution under the same conditions.

    • Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the baseline buffer spectrum from the peptide spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity [θ].

    • Analyze the resulting spectrum to estimate the secondary structure content using deconvolution software.

Mass Spectrometry (MS) for Sequence Verification

Objective: To confirm the molecular weight and amino acid sequence of the tripeptides.

Methodology:

  • Sample Preparation: Dissolve a small amount of the peptide in a suitable solvent (e.g., 50% acetonitrile/0.1% formic acid).

  • High-Resolution Mass Spectrometry (HRMS): Infuse the sample into an electrospray ionization (ESI) mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) to obtain an accurate mass measurement of the molecular ion ([M+H]⁺).

  • Tandem Mass Spectrometry (MS/MS):

    • Isolate the molecular ion of the peptide in the mass spectrometer.

    • Fragment the isolated ion using collision-induced dissociation (CID) or a similar fragmentation technique.

    • Acquire the MS/MS spectrum of the resulting fragment ions.

  • Data Analysis:

    • Analyze the MS/MS spectrum to identify the series of b- and y-ions.

    • The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide.

X-ray Crystallography

Objective: To determine the precise three-dimensional atomic structure of the tripeptides in the solid state.

Methodology:

  • Crystallization:

    • Screen for crystallization conditions using various techniques (e.g., vapor diffusion, slow evaporation) and a wide range of precipitants, buffers, and additives.

    • Optimize the conditions that yield single, diffraction-quality crystals.

  • Data Collection:

    • Mount a suitable crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen.

    • Collect X-ray diffraction data using a synchrotron or a home-source X-ray diffractometer.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or other suitable techniques.

    • Build an initial atomic model into the resulting electron density map.

    • Refine the model against the experimental data to obtain the final, high-resolution crystal structure.

signaling_pathway Influence of Sequence on Conformation cluster_factors Influencing Factors cluster_conformations Resulting Conformations Peptide Tripeptide Sequence (e.g., Leu-Leu-Ala) Intra Intramolecular Interactions (H-bonds, van der Waals) Peptide->Intra determines Solvent Solvent Interactions (Hydrophobic effect) Peptide->Solvent influences Beta β-Sheet / β-Turn Intra->Beta Helix α-Helix / PPII Helix Intra->Helix Solvent->Beta Solvent->Helix Random Random Coil Solvent->Random

The interplay of factors determining the conformational landscape of a tripeptide.

References

A Comparative Analysis of H-L-Leu-L-Leu-L-Ala-OH and its D-Isomer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between peptide stereoisomers is paramount for innovation in therapeutics and diagnostics. This guide provides a comprehensive comparative overview of the L- and D-isomers of the tripeptide H-LEU-LEU-ALA-OH, drawing upon established principles of peptide chemistry and biology. While direct experimental data for this specific tripeptide is not extensively available in public literature, this document outlines the expected variations in their properties and provides detailed, standardized experimental protocols to facilitate empirical investigation.

The naturally occurring L-isomer of this compound is composed of L-leucine and L-alanine residues. Its D-isomer counterpart would be composed of D-leucine and D-alanine. This seemingly subtle change in stereochemistry can have profound impacts on the peptide's biological activity, stability, and cellular interactions. The primary rationale for investigating D-isomers lies in their potential to overcome the limitations of L-peptides, particularly their susceptibility to rapid enzymatic degradation.

Comparative Biological and Physicochemical Properties: An Overview

The introduction of D-amino acids into a peptide sequence can significantly alter its interaction with the chiral environment of a biological system. Below is a summary of the anticipated differences between the L- and D-isomers of this compound, based on general principles observed for other L- and D-peptide pairs.[1][2]

Table 1: Predicted Comparative Properties of this compound Isomers

PropertyL-Isomer (H-L-Leu-L-Leu-L-Ala-OH)D-Isomer (H-D-Leu-D-Leu-D-Ala-OH)Rationale
Enzymatic Stability (Half-life in plasma) Low (< 10 minutes)High (> 12 hours)L-peptides are readily recognized and cleaved by endogenous proteases, while D-peptides are resistant to these enzymes due to stereospecificity.[3][4]
Receptor Binding Affinity Potentially HigherVariable (Potentially Lower)Biological receptors are chiral and have evolved to recognize L-amino acids. The D-isomer may exhibit reduced, altered, or in some cases, enhanced binding.
Cellular Uptake Potentially Higher in some cell typesPotentially Lower, may be cell-type dependentSome studies suggest a preferential uptake of L-peptides, possibly mediated by interactions with cell surface molecules like heparan sulfates.
Immunogenicity Potentially HigherPotentially LowerD-peptides may be less recognized by the immune system, leading to a reduced immunogenic response.
Antioxidant Activity ReportedTo be determinedThe impact of stereochemistry on the reported antioxidant activity of the L-isomer would require experimental validation.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences and to further characterize the L- and D-isomers of this compound, the following detailed experimental protocols are provided.

Peptide Synthesis and Purification

Both the L- and D-isomers of this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc-protected amino acids. The key difference will be the use of Fmoc-L-Leu-OH, and Fmoc-L-Ala-OH for the L-isomer, and Fmoc-D-Leu-OH and Fmoc-D-Ala-OH for the D-isomer.

Workflow for Peptide Synthesis and Purification

cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification and Characterization Resin Resin Support Coupling1 Couple Fmoc-Ala-OH Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Couple Fmoc-Leu-OH Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling3 Couple Fmoc-Leu-OH Deprotection2->Coupling3 Deprotection3 Fmoc Deprotection Coupling3->Deprotection3 Cleavage Cleavage from Resin Deprotection3->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization

Caption: Workflow for the synthesis and purification of peptide isomers.

In Vitro Serum Stability Assay

This assay is crucial for determining the half-life of the peptides in a physiologically relevant environment.

Methodology:

  • Preparation: Prepare stock solutions of the L- and D-peptides (e.g., 1 mg/mL) in an appropriate solvent like PBS.

  • Incubation: Add the peptide stock solution to pre-warmed human serum to a final concentration of 100 µg/mL.

  • Time Points: Immediately take a 50 µL aliquot for the 0-hour time point and quench the enzymatic activity by adding it to 50 µL of 10% trichloroacetic acid (TCA). Incubate the remaining mixture at 37°C and collect aliquots at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), quenching each in TCA.

  • Protein Precipitation: After the final time point, incubate all quenched samples on ice for at least 30 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Analysis: Analyze the supernatant containing the intact peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quantification: Monitor the peptide elution at a specific wavelength (e.g., 214 nm). The percentage of intact peptide at each time point is calculated relative to the peak area at the 0-hour time point. The half-life (t½) is the time required for 50% of the peptide to be degraded.

Workflow for In Vitro Serum Stability Assay

Peptide Peptide Isomer (L- or D-) Incubation Incubate at 37°C Peptide->Incubation Serum Human Serum Serum->Incubation Timepoints Collect Aliquots at Different Time Points Incubation->Timepoints Quenching Quench with TCA Timepoints->Quenching Precipitation Protein Precipitation (on ice) Quenching->Precipitation Centrifugation Centrifuge Precipitation->Centrifugation Analysis RP-HPLC Analysis Centrifugation->Analysis Data Calculate Half-life (t½) Analysis->Data

Caption: Workflow for assessing the enzymatic stability of peptides.

Competitive Radioligand Binding Assay

This assay measures the affinity of the peptides for a specific target receptor. This would be relevant if a receptor for this compound is identified.

Methodology:

  • Materials: Cell membranes or purified receptors expressing the target of interest, a radiolabeled ligand known to bind the receptor, and the unlabeled L- and D-peptides are required.

  • Incubation: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor peptides (L- or D-isomer).

  • Equilibrium: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated (e.g., by filtration).

  • Quantification: The amount of bound radioactivity is measured.

  • Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of competitor peptide that inhibits 50% of radioligand binding) can be determined. The Ki (inhibition constant) can then be calculated.

Cellular Uptake Studies

To compare the cellular internalization of the L- and D-isomers, fluorescently labeled versions of the peptides can be used.

Methodology:

  • Labeling: Synthesize the L- and D-peptides with a fluorescent tag (e.g., FITC).

  • Cell Culture: Plate the cells of interest and allow them to adhere.

  • Incubation: Treat the cells with the fluorescently labeled L- and D-peptides at various concentrations and for different durations.

  • Washing: After incubation, wash the cells thoroughly to remove any unbound peptide.

  • Analysis: Cellular uptake can be quantified using flow cytometry or visualized using fluorescence microscopy.

Potential Signaling Pathways and Cellular Interactions

While a specific signaling pathway for this compound has not been elucidated, its reported antioxidant activity suggests potential interactions with pathways involved in cellular redox homeostasis. The chirality of the peptide could influence its interaction with enzymes and receptors that modulate these pathways.

Logical Relationship of Stereochemistry and Biological Activity

cluster_peptide Peptide Isomer cluster_interaction Biological Interaction cluster_outcome Biological Outcome L_Peptide L-Isomer Receptor Receptor Binding L_Peptide->Receptor High Affinity Enzyme Enzymatic Degradation L_Peptide->Enzyme High Susceptibility Uptake Cellular Uptake L_Peptide->Uptake Potentially High D_Peptide D-Isomer D_Peptide->Receptor Variable Affinity D_Peptide->Enzyme Low Susceptibility D_Peptide->Uptake Potentially Low Activity Biological Activity Receptor->Activity Stability In Vivo Stability Enzyme->Stability Bioavailability Bioavailability Uptake->Bioavailability Stability->Bioavailability Bioavailability->Activity

Caption: Influence of stereochemistry on the biological properties of peptides.

References

Confirming the Sequence of H-LEU-LEU-ALA-OH by Tandem Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of tandem mass spectrometry (MS/MS) for peptide sequence confirmation, using the tripeptide H-LEU-LEU-ALA-OH as a model. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative methodologies.

Introduction

Accurate determination of a peptide's primary sequence is a critical step in drug development, proteomics research, and protein characterization. Tandem mass spectrometry has become the gold standard for this purpose due to its high sensitivity, speed, and ability to handle complex mixtures.[1][2][3] This guide will walk through the process of confirming the sequence of this compound using MS/MS, offering a clear comparison with traditional methods.

Tandem Mass Spectrometry for Peptide Sequencing

Tandem MS/MS involves multiple stages of mass analysis.[4][5] First, the peptide of interest is ionized and isolated based on its mass-to-charge ratio (m/z). Subsequently, the isolated peptide ion is fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions are then analyzed in a second stage of mass spectrometry, producing a fragmentation spectrum.

The fragmentation of peptides primarily occurs at the peptide bonds, leading to the formation of two main types of fragment ions: b-ions , where the charge is retained on the N-terminal fragment, and y-ions , where the charge is retained on the C-terminal fragment. The mass difference between consecutive b-ions or y-ions in the spectrum corresponds to the mass of a specific amino acid residue, allowing for the deduction of the peptide sequence.

Experimental Data: Predicted Fragmentation of this compound

To confirm the sequence of this compound, we can predict the theoretical m/z values of the b- and y-ions that would be observed in a tandem mass spectrum. The monoisotopic masses of the amino acid residues are: Leucine (L) = 113.08 Da and Alanine (A) = 71.04 Da.

Ion Type Sequence Calculation (m/z) Predicted m/z
Precursor Ion [LEU-LEU-ALA+H]⁺(113.08 + 113.08 + 71.04) + 1.01298.21
b-ions
b₁L113.08 + 1.01114.09
b₂LEU-LEU113.08 + 113.08 + 1.01227.17
y-ions
y₁A71.04 + 19.0290.06
y₂LEU-ALA113.08 + 71.04 + 19.02203.14

Note: Calculations for b-ions include the mass of a proton (+1.01 Da). Calculations for y-ions include the mass of a proton and the terminal hydroxyl group (+19.02 Da).

The presence of peaks corresponding to these predicted m/z values in the experimental MS/MS spectrum would provide strong evidence for the sequence this compound.

Experimental Workflow and Protocol

The following outlines a standard workflow for peptide sequencing by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

G cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Peptide Synthesis (this compound) Dissolution Dissolution in Solvent A Sample->Dissolution Injection Sample Injection Dissolution->Injection Column Reverse-Phase C18 Column Injection->Column Gradient Gradient Elution (Solvent A & B) Column->Gradient ESI Electrospray Ionization (ESI) Gradient->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Fragment Ion Analysis) CID->MS2 Spectrum Tandem Mass Spectrum MS2->Spectrum Sequencing De Novo Sequencing or Database Matching Spectrum->Sequencing Confirmation Sequence Confirmation Sequencing->Confirmation

LC-MS/MS workflow for peptide sequence confirmation.

Detailed Experimental Protocol:

  • Sample Preparation:

    • Synthesize and purify the peptide this compound.

    • Dissolve the peptide in a solvent compatible with reverse-phase liquid chromatography, such as 0.1% formic acid in water (Solvent A).

  • Liquid Chromatography (LC):

    • Inject the dissolved peptide onto a C18 reverse-phase column.

    • Elute the peptide using a gradient of Solvent A and Solvent B (e.g., 0.1% formic acid in acetonitrile). The gradient allows for the separation of the target peptide from any impurities.

  • Tandem Mass Spectrometry (MS/MS):

    • The eluting peptide is introduced into the mass spectrometer via an electrospray ionization (ESI) source.

    • MS1 Scan: The mass spectrometer performs a full scan to detect the m/z of the intact peptide (precursor ion).

    • The instrument software selects the precursor ion corresponding to this compound (m/z 298.21) for fragmentation.

    • Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in the collision cell.

    • MS2 Scan: The resulting fragment ions are mass-analyzed to generate the tandem mass spectrum.

  • Data Analysis:

    • The experimental MS/MS spectrum is analyzed to identify the b- and y-ion series.

    • The sequence is determined by calculating the mass differences between the peaks in these series. This can be done manually or using de novo sequencing software.

    • The experimentally determined sequence is compared to the expected sequence to confirm the identity of the peptide.

Comparison with Alternative Methods

While tandem mass spectrometry is a powerful tool, other techniques exist for peptide sequencing.

Technique Principle Advantages Disadvantages
Tandem Mass Spectrometry (MS/MS) Fragmentation of peptide ions and mass analysis of the fragments to deduce the amino acid sequence.High sensitivity (picomole to femtomole range), high speed, suitable for complex mixtures, can identify post-translational modifications.Requires sophisticated instrumentation, data analysis can be complex.
Edman Degradation Sequential removal and identification of N-terminal amino acids.Provides unambiguous N-terminal sequence information, highly accurate for short peptides.Limited to about 30-50 residues, requires a free N-terminus, slower than MS/MS, uses hazardous chemicals.

Conclusion

Tandem mass spectrometry provides a rapid, sensitive, and accurate method for confirming the sequence of peptides like this compound. The generation of a predictable series of b- and y-ions allows for confident sequence determination. While Edman degradation remains a viable alternative for certain applications, the advantages of MS/MS in terms of speed, sensitivity, and versatility make it the preferred method for modern proteomics and peptide-based drug development.

References

Comparative Analysis of H-LEU-LEU-ALA-OH's Antioxidant Efficacy in Human Keratinocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the tripeptide H-LEU-LEU-ALA-OH with other known antioxidant peptides. The objective is to validate its potential efficacy in mitigating oxidative stress within a cellular context. All experimental data presented herein is illustrative to guide researchers in designing and interpreting their own studies.

Introduction

This compound is a tripeptide composed of two leucine residues and one alanine residue. Preliminary studies suggest it possesses antioxidant properties[1]. This peptide is also recognized as a metabolite and is structurally related to the C-terminal region of Transforming Growth Factor-alpha (TGF-α) and synenkephalin[2][3]. Understanding its specific effects on cells under oxidative stress is crucial for evaluating its therapeutic and cosmetic potential.

This guide focuses on a series of in vitro experiments designed to quantify the antioxidant and cytoprotective effects of this compound in a human keratinocyte cell line (HaCaT), a relevant model for studying skin health and disease. Its performance is compared against two well-characterized antioxidant peptides: N-Acetylcysteine (NAC), a widely used antioxidant supplement, and Glutathione (GSH), the most abundant endogenous antioxidant.

Comparative Data

The following tables summarize the hypothetical quantitative data for this compound in comparison to NAC and GSH in HaCaT cells subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress.

Table 1: Cytotoxicity of Antioxidant Peptides on HaCaT Cells

CompoundConcentration (µM)Cell Viability (%)
This compound 1098.5 ± 2.1
5097.2 ± 3.5
10095.8 ± 4.2
20093.1 ± 3.9
N-Acetylcysteine (NAC) 100099.1 ± 1.8
500096.5 ± 2.7
Glutathione (GSH) 10098.9 ± 2.3
50097.4 ± 3.1
Vehicle Control -100

Table 2: Protective Effect of Antioxidant Peptides on H₂O₂-Treated HaCaT Cells

TreatmentH₂O₂ (µM)Cell Viability (%)
Control 0100
H₂O₂ Alone 50052.3 ± 4.8
This compound (100 µM) + H₂O₂ 50085.7 ± 5.1
NAC (1000 µM) + H₂O₂ 50089.4 ± 4.5
GSH (100 µM) + H₂O₂ 50081.2 ± 6.3

Table 3: Effect of Antioxidant Peptides on Intracellular Reactive Oxygen Species (ROS) Levels

TreatmentH₂O₂ (µM)Intracellular ROS (Fold Change)
Control 01.0
H₂O₂ Alone 5004.8 ± 0.6
This compound (100 µM) + H₂O₂ 5001.9 ± 0.3
NAC (1000 µM) + H₂O₂ 5001.5 ± 0.2
GSH (100 µM) + H₂O₂ 5002.2 ± 0.4

Table 4: Modulation of Antioxidant Enzyme Activity

TreatmentSuperoxide Dismutase (SOD) Activity (U/mg protein)Glutathione Peroxidase (GPx) Activity (U/mg protein)
Control 125.4 ± 10.288.6 ± 7.5
H₂O₂ Alone 89.7 ± 8.165.3 ± 5.9
This compound (100 µM) + H₂O₂ 115.2 ± 9.881.4 ± 6.8
NAC (1000 µM) + H₂O₂ 120.1 ± 11.585.1 ± 7.2
GSH (100 µM) + H₂O₂ 109.8 ± 9.378.9 ± 6.5

Table 5: Effect on Lipid Peroxidation and Apoptosis

TreatmentMalondialdehyde (MDA) Level (nmol/mg protein)Caspase-3 Activity (Fold Change)
Control 1.2 ± 0.21.0
H₂O₂ Alone 5.7 ± 0.83.9 ± 0.5
This compound (100 µM) + H₂O₂ 2.1 ± 0.41.7 ± 0.3
NAC (1000 µM) + H₂O₂ 1.8 ± 0.31.4 ± 0.2
GSH (100 µM) + H₂O₂ 2.5 ± 0.52.1 ± 0.4

Experimental Protocols

A detailed methodology for each of the key experiments is provided below to ensure reproducibility.

Cell Culture and Treatment
  • Cell Line: Human keratinocyte cell line (HaCaT).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

  • Treatment Protocol: Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight. For cytoprotection studies, cells were pre-incubated with this compound, NAC, or GSH for 2 hours before the addition of 500 µM H₂O₂ for 24 hours.

Cell Viability Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • After treatment, the culture medium was removed.

    • 100 µL of MTT solution (0.5 mg/mL in serum-free DMEM) was added to each well and incubated for 4 hours at 37°C.

    • The MTT solution was removed, and 100 µL of DMSO was added to dissolve the formazan crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

    • Cell viability was expressed as a percentage of the untreated control.

Intracellular ROS Measurement (DCFH-DA Assay)
  • Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Procedure:

    • Cells were seeded in a black, clear-bottom 96-well plate.

    • After treatment, cells were washed with PBS and then incubated with 25 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C in the dark.

    • The DCFH-DA solution was removed, and cells were washed with PBS.

    • Fluorescence was measured at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

    • ROS levels were expressed as a fold change relative to the untreated control.

Antioxidant Enzyme Activity Assays
  • Sample Preparation: Cell lysates were prepared by homogenizing cells in an appropriate buffer on ice, followed by centrifugation to collect the supernatant. Protein concentration was determined using a BCA protein assay kit.

  • Superoxide Dismutase (SOD) Activity: SOD activity was measured using a commercial kit based on the inhibition of the reduction of WST-1 by superoxide anions generated by xanthine oxidase. The absorbance was read at 450 nm.

  • Glutathione Peroxidase (GPx) Activity: GPx activity was determined using a commercial kit that measures the rate of NADPH oxidation at 340 nm in the presence of glutathione reductase.

Lipid Peroxidation Assay (MDA Assay)
  • Principle: Malondialdehyde (MDA), a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a colored adduct.

  • Procedure:

    • Cell lysates were mixed with a TBA reagent and incubated at 95°C for 60 minutes.

    • After cooling, the absorbance of the MDA-TBA adduct was measured at 532 nm.

    • MDA levels were calculated based on a standard curve and normalized to the protein concentration.

Apoptosis Assay (Caspase-3 Activity)
  • Principle: The activity of caspase-3, a key executioner caspase in apoptosis, is measured using a colorimetric substrate (DEVD-pNA). Cleavage of the substrate by active caspase-3 releases p-nitroaniline (pNA), which can be quantified.

  • Procedure:

    • Cell lysates were incubated with the DEVD-pNA substrate in a 96-well plate.

    • The absorbance was measured at 405 nm.

    • Caspase-3 activity was expressed as a fold change relative to the untreated control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in oxidative stress and the experimental workflow for evaluating the antioxidant potential of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Endpoint Assays HaCaT HaCaT Cell Culture Preincubation Pre-incubation with This compound / Alternatives HaCaT->Preincubation Oxidative_Stress Induction of Oxidative Stress (H₂O₂ Exposure) Preincubation->Oxidative_Stress Cell_Viability Cell Viability (MTT Assay) Oxidative_Stress->Cell_Viability Analysis ROS_Measurement Intracellular ROS (DCFH-DA Assay) Oxidative_Stress->ROS_Measurement Analysis Enzyme_Activity Antioxidant Enzyme Activity (SOD, GPx) Oxidative_Stress->Enzyme_Activity Analysis Lipid_Peroxidation Lipid Peroxidation (MDA Assay) Oxidative_Stress->Lipid_Peroxidation Analysis Apoptosis Apoptosis (Caspase-3 Assay) Oxidative_Stress->Apoptosis Analysis

Caption: Experimental workflow for assessing the antioxidant effects of this compound.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Associates with Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Cul3->Proteasome Degradation sMaf sMaf Nrf2_n->sMaf Heterodimerizes ARE Antioxidant Response Element (ARE) sMaf->ARE Binds to Genes Antioxidant Genes (e.g., SOD, GPx, NQO1) ARE->Genes Activates Transcription ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1 Oxidizes Cysteine Residues (Inactivates Keap1) Antioxidant This compound (Potential Effect) Antioxidant->Nrf2 May Promote Release Antioxidant->ROS Scavenges

Caption: The Keap1-Nrf2 antioxidant response pathway.

Apoptosis_Pathway Oxidative_Stress Oxidative Stress (High ROS) Mitochondria Mitochondria Oxidative_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Assembly Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Caspase3 Pro-caspase-3 Active_Caspase9->Caspase3 Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Cleavage Substrates Cellular Substrates (e.g., PARP) Active_Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis H_LEU_LEU_ALA_OH This compound H_LEU_LEU_ALA_OH->Oxidative_Stress Inhibits

Caption: Intrinsic apoptosis pathway initiated by oxidative stress.

References

Safety Operating Guide

Proper Disposal of H-LEU-LEU-ALA-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of L-Leucyl-L-leucyl-L-alanine

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed operational plan for the proper disposal of H-LEU-LEU-ALA-OH, a tripeptide composed of two L-leucine units and one L-alanine unit. While not classified as a hazardous substance, this compound must be managed as chemical waste to prevent potential environmental impact. Adherence to institutional and local regulations is paramount.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

In the event of a spill, the material should be carefully swept up to avoid creating dust, placed in a sealed and labeled container, and disposed of as chemical waste. Following any handling of the compound, it is crucial to wash hands thoroughly.

Core Principles of Peptide Disposal

Peptides such as this compound should never be disposed of down the laboratory drain or in regular solid waste receptacles.[1] The potential for biological activity and the unknown long-term environmental consequences necessitate their treatment as chemical waste. The primary directive is to follow your institution's specific guidelines for chemical and hazardous waste disposal. For any uncertainty, consulting with your institution's Environmental Health and Safety (EHS) department is the recommended course of action.[1][2][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process to ensure the safety of laboratory personnel and the protection of the environment.

  • Consult Institutional Guidelines: The first and most critical step is to consult your organization's EHS guidelines. These will provide specific instructions tailored to your facility's procedures and local regulations.[2]

  • Waste Collection and Segregation:

    • Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container designated for non-hazardous solid chemical waste.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container for chemical waste. Do not mix peptide solutions with other incompatible waste streams.

  • Labeling and Storage: All waste containers must be accurately labeled with the full chemical name ("this compound") and any known hazard information. Store the sealed waste containers in a designated, secure waste accumulation area, away from incompatible materials, until collection.

  • Arrange for Disposal: Contact your institution's EHS department or chemical safety officer to schedule the pickup and disposal of the this compound waste. Provide them with precise information regarding the contents of the waste container.

Data Presentation: Key Disposal Guidelines

Do'sDon'ts
Do wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.Don't dispose of this compound down the drain.
Do collect all solid and liquid peptide waste in designated, sealed, and labeled chemical waste containers.Don't place this compound waste in regular solid waste or biohazard bags.
Do clearly label waste containers with the full chemical name.Don't mix peptide waste with incompatible waste streams such as solvents or reactive chemicals.
Do consult your institution's Environmental Health and Safety (EHS) department for specific procedures.Don't leave waste containers unsealed or in general laboratory areas.
Do store chemical waste in a designated and secure accumulation area.Don't accumulate excessive amounts of waste before arranging for disposal.
Do wash hands thoroughly after handling.

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols involving this compound. For protocols regarding its use, such as its application in studying antioxidant activities, please refer to relevant scientific literature.

Mandatory Visualization: Disposal Workflow for this compound

G Figure 1: Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Storage & Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs ppe->spill solid Solid Waste (Unused/Expired Powder) ppe->solid liquid Liquid Waste (Aqueous Solutions) ppe->liquid cleanup Clean Spill, Contain Material spill->cleanup cleanup->ppe collect_solid Place in Labeled Container for Solid Chemical Waste solid->collect_solid collect_liquid Place in Labeled Container for Liquid Chemical Waste liquid->collect_liquid seal Seal Container Securely collect_solid->seal collect_liquid->seal store Store in Designated Waste Accumulation Area seal->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Waste Disposed by EHS contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling H-LEU-LEU-ALA-OH

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment is essential to minimize exposure and ensure personal safety when handling H-LEU-LEU-ALA-OH.

PPE Category Item Specification
Eye Protection Safety GlassesMust have side shields to protect against splashes.
Safety GogglesRecommended when there is a significant risk of splashing.
Hand Protection Disposable GlovesNitrile gloves are recommended. Inspect for tears before use.
Body Protection Laboratory CoatA standard, fully buttoned lab coat is required to protect clothing and skin.[1]
Respiratory Protection Dust Mask/RespiratorRecommended when handling the powder outside of a fume hood to avoid inhalation of dust particles.

Health and Hazard Information

Based on data for similar peptides, this compound is expected to have a low hazard profile. However, as the toxicological properties have not been fully investigated, it is crucial to handle it with care.

Operational Plan: Handling and Storage

Proper handling and storage are vital for maintaining the chemical's stability and preventing contamination.

Handling:

  • Preparation: Before use, allow the container to warm to room temperature to prevent condensation.

  • Weighing: Whenever possible, weigh the compound in a fume hood or a well-ventilated area to minimize dust inhalation.

  • Solution Preparation: When dissolving the peptide in solvents, perform this task within a fume hood.

  • General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Always wash hands thoroughly after handling the compound.[2]

Storage:

  • Temperature: Store in a cool, dry place, typically between 2-8°C. For long-term storage, -20°C is recommended.[3]

  • Container: Keep the container tightly sealed to prevent moisture absorption.

  • Environment: Store away from strong oxidizing agents.

First Aid Measures

In the event of exposure, follow these first aid procedures:

Exposure Route First Aid Procedure
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention if symptoms persist.[4]
Skin Contact Promptly wash the contaminated skin with soap and water.[4] Remove contaminated clothing. If irritation persists after washing, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention if irritation develops and persists.
Ingestion Do not induce vomiting. If the person is conscious, rinse mouth with water and give two glasses of water to drink. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Disposal Plan

Dispose of this compound and its contaminated materials in accordance with institutional and local regulations for non-hazardous chemical waste.

  • Waste Collection: Place the waste peptide in a designated, clearly labeled, and sealed container for non-hazardous solid chemical waste.

  • Segregation: Do not mix with hazardous waste streams such as solvents, heavy metals, or reactive chemicals.

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable items in the designated solid waste container.

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste. Do not pour down the drain.

Experimental Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_area Prepare Work Area (Fume Hood/Ventilated) don_ppe Don Appropriate PPE (Gloves, Lab Coat, Goggles) prep_area->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Segregate & Dispose of Waste (Solid & Liquid) decontaminate->dispose_waste dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe remove_ppe Remove PPE dispose_ppe->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands spill Spill spill_contain Contain Spill spill->spill_contain spill_clean Clean Spill Area spill->spill_clean spill_dispose Dispose of Cleanup Materials spill->spill_dispose exposure Personal Exposure first_aid Administer First Aid (See Table) exposure->first_aid seek_medical Seek Medical Attention exposure->seek_medical spill_contain->spill_clean spill_clean->spill_dispose first_aid->seek_medical

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.